molecular formula C31H52N7O17P3S B15549547 Citronellyl-CoA

Citronellyl-CoA

Cat. No.: B15549547
M. Wt: 919.8 g/mol
InChI Key: VDDADDVBKMQECN-OUDFDEKCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citronellyl-CoA is a useful research compound. Its molecular formula is C31H52N7O17P3S and its molecular weight is 919.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H52N7O17P3S

Molecular Weight

919.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate

InChI

InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26+,30-/m1/s1

InChI Key

VDDADDVBKMQECN-OUDFDEKCSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Citronellyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Citronellyl-Coenzyme A (Citronellyl-CoA), a key intermediate in the metabolism of acyclic terpenes. This document details its chemical structure, physicochemical properties, metabolic context, and relevant enzymatic interactions, presenting the information in a technically detailed and accessible format for professionals in the fields of biochemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is an acyl-CoA derivative of citronellic acid. The molecule consists of a citronellyl group, which is a C10 isoprenoid, linked via a thioester bond to Coenzyme A. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

The precise chemical identity of this compound is defined by its structure and corresponding chemical identifiers.

Chemical Identifiers and Properties

PropertyValueSource
Chemical Formula C31H52N7O17P3S[1]
Average Molecular Weight 915.738 g/mol [2]
Monoisotopic Molecular Weight 919.23535 Da[2]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate[1]
SMILES CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@HO[1]
InChI Key VDDADDVBKMQECN-OUDFDEKCSA-N[1]
InChI InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26+,30-/m1/s1[1]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Metabolic Significance

This compound is a central intermediate in the citronellol (B86348) and geraniol (B1671447) degradation pathway in certain bacteria, most notably in Pseudomonas species.[3] This pathway allows these organisms to utilize acyclic monoterpenes as a carbon and energy source. The degradation of citronellol begins with its oxidation to citronellal, then to citronellic acid, which is subsequently activated to this compound.

Citronellol Degradation Pathway

Citronellol_Degradation_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid AtuG Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA AtuH Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD

Caption: Initial steps of the Citronellol degradation pathway.

From this compound, the pathway proceeds through the action of this compound dehydrogenase (AtuD), which converts it to cis-geranyl-CoA.[2][3] Subsequently, geranyl-CoA carboxylase (AtuC/AtuF) introduces a carboxyl group, a key step to bypass the inhibitory effect of the β-methyl group on standard β-oxidation.[3]

Enzymology: this compound Dehydrogenase

A key enzyme in the metabolism of this compound is this compound dehydrogenase. In Pseudomonas aeruginosa, this enzyme is encoded by the atuD gene.[4] This enzyme exhibits high specificity for this compound.

Kinetic Properties of Acyl-CoA Dehydrogenases with this compound

EnzymeSource OrganismVmax (mU/mg)Km (µM)
AtuD Pseudomonas aeruginosa8501.6
PA1535 protein Pseudomonas aeruginosa245018

Data sourced from Förster-Fromme et al. (2006).[4]

The high affinity (low Km) of AtuD for this compound underscores its specialized role in terpene metabolism.[4] Another related protein, the product of the PA1535 gene, also demonstrates activity with this compound, albeit with a lower affinity.[4]

Experimental Protocols

Synthesis of Acyl-CoA Esters

  • General Protocol Outline:

    • Dissolve the acid anhydride (B1165640) (e.g., citronellic anhydride, which would need to be synthesized from citronellic acid) in an appropriate solvent.

    • Add a solution of Coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate) to the anhydride solution.

    • The reaction mixture is stirred at room temperature for a specified period.

    • The resulting acyl-CoA is then purified, typically using high-performance liquid chromatography (HPLC).[5]

Enzyme Assays for this compound Dehydrogenase Activity

The activity of this compound dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

  • Assay Principle: The enzyme catalyzes the oxidation of this compound, with the concomitant reduction of an electron acceptor, leading to a measurable change in absorbance at a specific wavelength.

  • Typical Reaction Mixture:

    • Buffer (e.g., Tris-HCl) at an optimal pH.

    • This compound (substrate).

    • An artificial electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate).

    • Purified enzyme (e.g., AtuD).

  • Procedure:

    • The reaction is initiated by the addition of the enzyme to the mixture containing the buffer, substrate, and electron acceptor.

    • The change in absorbance is monitored over time at the appropriate wavelength for the chosen electron acceptor.

    • Enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of the electron acceptor.

    • For kinetic studies, the concentration of this compound is varied to determine Vmax and Km values.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assays Gene_Isolation Isolate atuD gene Cloning Clone into expression vector Gene_Isolation->Cloning Transformation Transform E. coli Cloning->Transformation Expression Induce protein expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Chromatography Affinity Chromatography Centrifugation->Chromatography Purity_Check SDS-PAGE Chromatography->Purity_Check Activity_Assay Spectrophotometric Assay Purity_Check->Activity_Assay Kinetic_Analysis Determine Vmax and Km Activity_Assay->Kinetic_Analysis Substrate_Specificity Test with other acyl-CoAs Activity_Assay->Substrate_Specificity

Caption: Workflow for the characterization of this compound dehydrogenase.

Conclusion

This compound is a vital molecule in the microbial metabolism of acyclic terpenes. Its unique structure necessitates a specialized enzymatic pathway for its degradation, presenting interesting targets for research in enzymology and metabolic engineering. The detailed understanding of its chemical properties and the enzymes that act upon it, such as this compound dehydrogenase, provides a foundation for further investigation into microbial metabolic diversity and its potential applications. This guide serves as a foundational resource for professionals seeking to explore the biochemistry and potential applications of this compound and related metabolic pathways.

References

A Technical Guide to the Citronellyl-CoA Biosynthesis Pathway in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Citronellyl-CoA biosynthesis pathway, a critical component of the acyclic terpene utilization (Atu) pathway in various Pseudomonas species, including the opportunistic pathogen Pseudomonas aeruginosa and the model organism Pseudomonas citronellolis. This pathway is essential for the catabolism of acyclic monoterpenes like citronellol (B86348), enabling these bacteria to utilize them as a sole source of carbon and energy. Understanding this pathway is crucial for research into bacterial metabolism, bioremediation, and the development of novel antimicrobial strategies.

The Acyclic Terpene Utilization (Atu) Pathway: From Citronellol to Central Metabolism

The catabolism of citronellol in Pseudomonas is a multi-step process that converts the terpene alcohol into intermediates that can enter central metabolic pathways. The initial phase of this pathway leads to the formation of this compound. This process is primarily governed by the enzymes encoded by the atu gene cluster.[1][2][3]

The breakdown begins with the oxidation of citronellol to citronellic acid, which is then activated to its corresponding CoA thioester, this compound.[1][4] This molecule is a key intermediate, poised for further enzymatic modification. The subsequent steps involve dehydrogenation, carboxylation, hydration, and cleavage reactions to remove a β-methyl group that would otherwise inhibit standard β-oxidation.[1][4] The pathway ultimately funnels metabolites into the leucine/isovalerate utilization (Liu) pathway.[1][5][6]

Below is a diagram illustrating the core steps leading to and immediately following the biosynthesis of this compound.

Citronellyl_CoA_Biosynthesis cluster_input Upstream Reactions cluster_core Core Biosynthesis cluster_downstream Downstream Reactions Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (Citronellol Dehydrogenase) Citronellate Citronellate Citronellal->Citronellate AtuB/AtuG (Citronellal Dehydrogenase) Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH (Acyl-CoA Synthetase) Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (this compound Dehydrogenase) Carboxy_Geranyl_CoA 3-Carboxy-Geranyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA AtuC/AtuF (Geranyl-CoA Carboxylase) Cleavage_Products Acetate + 7-Methyl-3-oxo-6-octenoyl-CoA Carboxy_Geranyl_CoA->Cleavage_Products AtuE (Hydratase) & AtuA (Lyase)

Diagram 1: The this compound biosynthesis and initial degradation pathway.

Genetic Organization and Regulation

The enzymatic machinery for this pathway is encoded within the acyclic terpene utilization (atu) gene cluster .[2][3][7] In P. aeruginosa and P. citronellolis, this cluster consists of eight genes, atuA through atuH, which are organized in an operon-like structure.[1][2][8]

Expression of the atu operon is tightly controlled by the transcriptional regulator AtuR , a repressor belonging to the TetR family.[9] In the absence of an inducer, the AtuR homodimer binds to two specific 13 bp inverted repeat sequences located in the intergenic region between atuR and the first gene of the operon, atuA, thereby blocking transcription.[9] When acyclic terpenes such as citronellol are present, an intermediate metabolite is thought to bind to AtuR, causing a conformational change that releases it from the DNA and permits the expression of the atu genes. This allows the bacterium to efficiently synthesize the necessary enzymes only when their substrate is available.

Atu_Regulation cluster_genes Atu Gene Locus AtuR_gene atuR AtuR_protein AtuR Repressor Protein AtuR_gene->AtuR_protein Transcription & Translation Promoter Promoter/Operator (atuR-atuA intergenic region) AtuOperon atuABCDEFGH Operon Promoter->AtuOperon Transcription (when de-repressed) Atu_Proteins Atu Pathway Enzymes AtuOperon->Atu_Proteins Translation AtuR_protein->Promoter Binds & Represses Inducer Inducer (Citronellol Metabolite) Inducer->AtuR_protein Binds & Inactivates

Diagram 2: Transcriptional regulation of the atu operon by the AtuR repressor.

Quantitative Data on Key Enzymes

The efficiency and specificity of the Atu pathway are determined by the kinetic properties of its core enzymes. The most well-characterized enzymes are AtuD (this compound dehydrogenase) and the AtuC/AtuF complex (Geranyl-CoA carboxylase).

Table 1: Kinetic Properties of AtuD (this compound Dehydrogenase) from P. aeruginosa[7][10]
SubstrateVmax (mU mg⁻¹)Km (µM)
This compound8501.6
Octanoyl-CoAInactive-
5-Methylhex-4-enoyl-CoAInactive-
Isovaleryl-CoAInactive-

Note: The data highlights the high specificity of AtuD for its terpenoid substrate.

Table 2: Kinetic Properties of Geranyl-CoA Carboxylase (GCCase; AtuC/AtuF) from P. aeruginosa[11][12]
SubstrateApparent K₀.₅ / Km (µM)Catalytic Efficiency (Vmax/K₀.₅)Notes
Geranyl-CoA (G-CoA)8.856Shows sigmoidal kinetics
3-Methylcrotonyl-CoA (MC-CoA)1422Shows Michaelis-Menten kinetics
ATP10-Co-substrate
Bicarbonate1.2-Co-substrate

Note: The enzyme displays a preference for Geranyl-CoA over 3-Methylcrotonyl-CoA, confirming its primary role in the Atu pathway. Both native and recombinant GCCase show optimal pH and temperature at 8.5 and 37°C, respectively.[10]

Experimental Protocols

Investigating the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for this compound Dehydrogenase (AtuD) Enzyme Assay

This protocol is adapted from methods used for characterizing acyl-CoA dehydrogenases. The assay measures the reduction of an artificial electron acceptor coupled to the oxidation of this compound.

Materials:

  • Purified AtuD enzyme

  • This compound (substrate)

  • Phenazine ethosulfate (PES) or Dichlorophenolindophenol (DCPIP) (electron acceptors)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 1 ml cuvette, prepare a reaction mixture containing Tris-HCl buffer, the electron acceptor (e.g., 50 µM DCPIP), and water.

  • Enzyme Addition: Add a known amount of purified AtuD enzyme to the reaction mixture and incubate for 2-3 minutes at a controlled temperature (e.g., 30°C) to establish a baseline.

  • Initiation of Reaction: Start the reaction by adding a specific concentration of this compound.

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (for DCPIP) over time using the spectrophotometer. The rate of absorbance change is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity using the molar extinction coefficient of the electron acceptor. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

  • Kinetic Analysis: Repeat steps 1-5 with varying concentrations of this compound to determine Vmax and Km values by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol for Gene Function Analysis via Insertion Mutagenesis

This protocol outlines a general workflow for determining the function of an atu gene, such as atuD, through the creation and analysis of an insertion mutant.[1][3]

Workflow:

  • Mutant Construction:

    • An internal fragment of the target gene (atuD) is cloned into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).

    • This construct is introduced into a suitable E. coli strain for mobilization.

    • The vector is transferred from E. coli to wild-type P. aeruginosa via conjugation.

    • Homologous recombination between the cloned gene fragment on the vector and the corresponding chromosomal gene in Pseudomonas results in the insertion of the vector into the target gene, disrupting its function.

    • Select for successful mutants on agar (B569324) plates containing an antibiotic to which the suicide vector confers resistance and a counter-selective agent to eliminate E. coli.

  • Phenotypic Analysis:

    • Grow the wild-type and the atuD mutant strains on minimal medium plates with citronellol as the sole carbon source.

    • Expected Result: The wild-type strain will grow, while the atuD mutant will fail to grow, indicating that AtuD is essential for citronellol utilization.[11]

  • Proteomic Analysis:

    • Grow both strains in a medium containing an inducer (e.g., citronellol) and a non-inducing carbon source (e.g., succinate) as a control.[7]

    • Extract total cellular proteins and separate them using 2D gel electrophoresis.

    • Expected Result: The AtuD protein spot will be present in the induced wild-type sample but absent in the mutant and uninduced samples, confirming its identity and induction conditions.[7]

Mutant_Analysis_Workflow cluster_construction 1. Mutant Construction cluster_phenotype 2. Phenotypic Analysis cluster_proteome 3. Proteomic/Biochemical Confirmation A Clone internal fragment of target gene (e.g., atuD) into suicide vector B Transfer vector to P. aeruginosa via conjugation A->B C Select for insertion mutants via homologous recombination B->C D Grow WT and mutant on minimal medium + citronellol C->D F Grow WT and mutant in inducing vs. non-inducing media C->F E Observe Growth/No Growth D->E H Confirm absence of AtuD protein and loss of related enzyme activity E->H Informs G Analyze protein expression (e.g., 2D-PAGE, Western Blot) F->G G->H

Diagram 3: Experimental workflow for gene function analysis.

Conclusion

The this compound biosynthesis pathway in Pseudomonas is a highly specific and tightly regulated metabolic route. It is orchestrated by the atu gene cluster, which is under the negative control of the AtuR repressor. Key enzymes like AtuD and the AtuC/AtuF carboxylase exhibit high substrate specificity and efficiency, enabling the bacterium to effectively channel acyclic terpenes into its central metabolism. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers investigating bacterial metabolic pathways, enzyme function, and genetic regulation. Further exploration of this pathway could yield valuable biocatalysts for industrial applications and identify novel targets for antimicrobial agents aimed at disrupting the metabolic adaptability of pathogenic Pseudomonas species.

References

The Central Role of Citronellyl-CoA in Acyclic Terpene Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Citronellyl-Coenzyme A (Citronellyl-CoA) in the metabolic pathways of acyclic terpenes. While its most well-documented function lies in the catabolism of citronellol (B86348) and related compounds in various Pseudomonas species, this guide also delves into its potential, though less characterized, roles in other biological systems. We will examine the enzymatic reactions leading to its formation and subsequent conversion, present available quantitative data, provide detailed experimental protocols for key enzymes, and visualize the associated metabolic pathways.

Introduction to Acyclic Terpene Metabolism and the Significance of this compound

Acyclic monoterpenes, such as geraniol (B1671447) and citronellol, are significant components of essential oils in many aromatic plants like rose and geranium, contributing to their characteristic fragrances.[1][2][3] In the microbial world, these compounds can serve as a sole source of carbon and energy for certain bacteria.[4] The catabolism of these terpenes often proceeds through a series of oxidation steps, leading to the formation of their corresponding carboxylic acids, which are then activated to their Coenzyme A (CoA) thioesters. This compound emerges as a key intermediate in the degradation pathway of citronellol, positioning it at a crucial metabolic crossroads.[5] The study of this molecule and its associated enzymes is vital for understanding microbial degradation of plant-derived compounds and for potential applications in bioremediation and biocatalysis.

The Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas

The primary context for the metabolic significance of this compound is the Acyclic Terpene Utilization (Atu) pathway, extensively studied in Pseudomonas aeruginosa and Pseudomonas citronellolis.[6][7] This pathway facilitates the complete degradation of acyclic monoterpenes like citronellol and geraniol. The genes encoding the enzymes of this pathway are typically organized in an atu gene cluster.[6][7]

The initial steps of the Atu pathway involve the oxidation of the terpene alcohol to its corresponding aldehyde and then to a carboxylic acid. In the case of citronellol, this leads to the formation of citronellic acid. The subsequent activation of citronellic acid to this compound is a critical step that prepares the molecule for further degradation.

Formation of this compound

The formation of this compound from citronellic acid is catalyzed by an acyl-CoA synthetase. Within the atu gene cluster, the gene atuH is predicted to encode a long-chain acyl-CoA synthetase that is likely responsible for this activation step.[8][9] While the specific characterization of AtuH with citronellic acid as a substrate is not extensively detailed in the available literature, its role is inferred from the genetic context and the necessity of CoA activation for subsequent metabolic steps.

The Fate of this compound: Dehydrogenation and Carboxylation

Once formed, this compound is a substrate for at least two key enzymatic reactions in the Atu pathway:

  • Dehydrogenation: this compound is dehydrogenated by This compound dehydrogenase (AtuD) , a member of the acyl-CoA dehydrogenase family. This enzyme introduces a double bond into the molecule.[4][6]

  • Isomerization and Carboxylation: Following the action of AtuD, the pathway is thought to involve isomerization to geranyl-CoA, which is then carboxylated by Geranyl-CoA carboxylase (AtuC/AtuF) .[6][10] This biotin-dependent enzyme adds a carboxyl group to the γ-methyl group of geranyl-CoA, a crucial step to overcome the steric hindrance that the methyl branch poses to standard β-oxidation.[5]

The product of the carboxylase reaction then enters a modified β-oxidation pathway, which is coupled to the Leucine/Isovalerate Utilization (Liu) pathway, ultimately leading to the complete degradation of the carbon skeleton to intermediates of central metabolism.[11]

Quantitative Data

The biochemical characterization of the enzymes involved in this compound metabolism provides valuable quantitative data for understanding the kinetics of the Atu pathway. The following table summarizes the kinetic parameters for this compound dehydrogenase (AtuD) from Pseudomonas aeruginosa.[4][6][12]

EnzymeSubstrateK_m (µM)V_max (mU/mg)Organism
This compound Dehydrogenase (AtuD)This compound1.6850Pseudomonas aeruginosa
PA1535 gene product (AtuD homolog)This compound182450Pseudomonas aeruginosa

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the assay of key enzymes involved in its metabolism. These protocols are based on established methods for similar acyl-CoA derivatives and enzymes.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a chemo-enzymatic approach, which is often more straightforward than purely chemical methods for producing acyl-CoA thioesters. This protocol is adapted from methods used for the synthesis of other acyl-CoAs.[13][14][15][16]

Principle: The synthesis involves the activation of citronellic acid to an intermediate that can then react with the thiol group of Coenzyme A. A common method is the activation of the carboxylic acid with carbonyldiimidazole (CDI).

Materials:

  • Citronellic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO₃) solution, pH 8.0

  • HPLC system for purification and analysis

Procedure:

  • Activation of Citronellic Acid:

    • Dissolve citronellic acid (1 equivalent) in anhydrous THF.

    • Add CDI (1.1 equivalents) and stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the activation can be monitored by thin-layer chromatography.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A, trilithium salt (1.2 equivalents) in a NaHCO₃ solution (pH 8.0).

    • Slowly add the activated citronellic acid solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by LC-MS/MS analysis.

Expression and Purification of Recombinant His-tagged this compound Dehydrogenase (AtuD)

This protocol describes the expression of AtuD in E. coli and its purification using immobilized metal affinity chromatography (IMAC).[17][18][19][20]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged atuD gene.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA agarose (B213101) resin.

Procedure:

  • Expression:

    • Inoculate a starter culture of the E. coli strain harboring the AtuD expression plasmid and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the equilibrated resin and allow it to bind (e.g., by gentle mixing for 1 hour at 4°C).

    • Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged AtuD protein with elution buffer.

  • Analysis and Storage:

    • Analyze the purified protein by SDS-PAGE to assess its purity.

    • Dialyze the purified protein against a suitable storage buffer and store at -80°C.

Spectrophotometric Assay for this compound Dehydrogenase (AtuD) Activity

This assay measures the reduction of an artificial electron acceptor coupled to the oxidation of this compound.[21]

Principle: The activity of acyl-CoA dehydrogenases can be monitored by following the reduction of an electron acceptor, such as ferricenium hexafluorophosphate (B91526) or an electron-transferring flavoprotein (ETF), which results in a change in absorbance at a specific wavelength.

Materials:

  • Purified AtuD enzyme.

  • This compound (substrate).

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Electron acceptor (e.g., ferricenium hexafluorophosphate or recombinant ETF).

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.

  • Initiate the reaction by adding a known amount of purified AtuD enzyme.

  • Start the measurement by adding the substrate, this compound.

  • Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 308 nm for ferricenium hexafluorophosphate) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of absorbance change and the extinction coefficient of the electron acceptor.

Role of this compound in Other Biological Systems

While the role of this compound is best understood in bacterial catabolism, the involvement of acyl-CoA intermediates in terpene metabolism in other organisms is an active area of research.

Plants

In aromatic plants like Pelargonium graveolens (rose-scented geranium) and Rosa chinensis (rose), the biosynthesis of citronellol and geraniol occurs primarily in the cytosol and involves a Nudix hydrolase that acts on geranyl diphosphate (B83284) (GDP).[1][22][23] This pathway appears to proceed through monophosphate intermediates rather than CoA thioesters for the final alcohol formation.[1] However, the possibility of alternative or minor pathways involving CoA esters cannot be entirely ruled out, especially considering the central role of acyl-CoAs in plant lipid metabolism.[2] The detection and quantification of acyl-CoA pools in plant tissues, though challenging, can be achieved using sensitive LC-MS/MS methods, which could be applied to investigate the presence of this compound in terpene-producing plants.[1][2][24]

Insects

In insects, many sex pheromones are derived from fatty acids, and their biosynthesis involves a series of modifications of acyl-CoA precursors, including desaturation, chain shortening (β-oxidation), reduction, and acetylation.[5][25][26] While there is no direct evidence for the involvement of this compound in insect pheromone biosynthesis from the available literature, the enzymatic machinery for handling acyl-CoAs is present. It is conceivable that if an insect were to utilize a citronellol-like structure as a pheromone precursor, its metabolism could involve a this compound intermediate.

Signaling Pathways and Logical Relationships

The acyclic terpene utilization pathway in Pseudomonas represents a well-defined metabolic cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the experimental workflow for characterizing the enzymes involved.

Acyclic_Terpene_Catabolism Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (Dehydrogenase) Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid AtuG (Dehydrogenase) Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA AtuH (Acyl-CoA Synthetase) Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (Dehydrogenase) & Isomerase Carboxylated_Intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_Intermediate AtuC/AtuF (Geranyl-CoA Carboxylase) Beta_Oxidation Modified β-Oxidation Carboxylated_Intermediate->Beta_Oxidation Central_Metabolism Central Metabolism Beta_Oxidation->Central_Metabolism

Acyclic terpene catabolism pathway in Pseudomonas.

Experimental_Workflow cluster_synthesis Synthesis of Substrate cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Activity Assay Citronellic_Acid Citronellic Acid Synthesize_Citronellyl_CoA Chemo-enzymatic Synthesis Citronellic_Acid->Synthesize_Citronellyl_CoA CoA Coenzyme A CoA->Synthesize_Citronellyl_CoA Citronellyl_CoA This compound Synthesize_Citronellyl_CoA->Citronellyl_CoA Assay_Mix Assay Mixture (Buffer, Electron Acceptor) Citronellyl_CoA->Assay_Mix Citronellyl_CoA->Assay_Mix AtuD_gene atuD gene Expression_Vector Expression Vector AtuD_gene->Expression_Vector E_coli E. coli Expression Expression_Vector->E_coli Purification His-tag Purification E_coli->Purification Purified_AtuD Purified AtuD Purification->Purified_AtuD Purified_AtuD->Assay_Mix Purified_AtuD->Assay_Mix Spectrophotometer Spectrophotometer Assay_Mix->Spectrophotometer Kinetic_Data Kinetic Data (Km, Vmax) Spectrophotometer->Kinetic_Data

Experimental workflow for AtuD characterization.

Conclusion

This compound is a crucial intermediate in the microbial degradation of the acyclic monoterpene citronellol. Its metabolism, primarily through the Atu pathway in Pseudomonas, involves a series of specialized enzymes that enable the complete catabolism of this branched-chain molecule. While its role in other organisms like plants and insects is not yet clearly defined, the study of this compound and its associated enzymes provides valuable insights into the broader field of terpene metabolism. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the fascinating biochemistry of this central metabolite. Future research focusing on the characterization of the enzymes responsible for this compound synthesis and its potential roles in plant and insect metabolism will undoubtedly uncover new facets of acyclic terpene biochemistry.

References

An In-depth Technical Guide to the Discovery and Characterization of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic significance of Citronellyl-CoA, a key intermediate in the bacterial degradation of acyclic monoterpenes. The document details the enzymatic pathways involving this molecule, presents quantitative data on enzyme kinetics, and outlines the experimental protocols used for its study.

Introduction to this compound

This compound is a thioester of coenzyme A and citronellic acid. It serves as a crucial intermediate in the metabolic pathway for the utilization of acyclic terpenes, such as citronellol (B86348) and geraniol, by certain bacteria, notably those from the Pseudomonas genus.[1] The study of this compound and its associated metabolic pathway, the acyclic terpene utilization (Atu) pathway, is significant for understanding microbial catabolism of natural products, which has implications for bioremediation and the production of bio-based chemicals. The presence of a β-methyl group in the structure of linear terpenes like citronellol typically inhibits the standard β-oxidation pathway, necessitating a specialized enzymatic machinery for their degradation.[1]

The Acyclic Terpene Utilization (Atu) Pathway

The degradation of citronellol is initiated by its oxidation to citronellic acid, which is then activated to this compound. This molecule is subsequently metabolized through a series of enzymatic reactions encoded by the atu gene cluster (atuRABCDEFGH) found in organisms like Pseudomonas aeruginosa and Pseudomonas citronellolis.[2][3] A key enzyme in this pathway is geranyl-CoA carboxylase, which plays a crucial role in overcoming the inhibitory β-methyl group.[1]

The initial steps of the citronellol degradation pathway are as follows:

  • Oxidation: Citronellol is oxidized to citronellal (B1669106) and then to citronellic acid.

  • Activation: Citronellic acid is converted to its coenzyme A thioester, this compound.

  • Dehydrogenation: this compound is then converted to cis-geranyl-CoA.[1]

The pathway continues with the carboxylation of the β-methyl group, allowing for the eventual entry of the carbon skeleton into central metabolism.[1]

Citronellol_Degradation_Pathway Citronellol Citronellol Citronellic_Acid Citronellic Acid Citronellol->Citronellic_Acid Oxidation Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA CoA Ligation cis_Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->cis_Geranyl_CoA AtuD (Dehydrogenation) Metabolism Central Metabolism cis_Geranyl_CoA->Metabolism Further Degradation (Atu Pathway)

Figure 1: Overview of the initial steps in the citronellol degradation pathway.

Characterization of Key Enzymes

The characterization of enzymes that utilize this compound as a substrate has been pivotal in understanding its role. The primary enzyme studied in this context is this compound dehydrogenase (AtuD) from Pseudomonas aeruginosa.

AtuD is an acyl-CoA dehydrogenase with a high substrate specificity for this compound.[2] It is essential for the functional Atu pathway in P. aeruginosa.[2] Studies have shown that AtuD is specifically expressed in cells grown on acyclic terpenes.[2] A related protein, PA1535, also exhibits this compound dehydrogenase activity, but with a lower affinity for the substrate.[2]

3.1.1. Quantitative Data on Enzyme Kinetics

The kinetic parameters of purified AtuD and the PA1535 gene product from P. aeruginosa have been determined and are summarized in the table below.[2]

EnzymeSubstrateKm (µM)Vmax (mU mg-1)
AtuD This compound1.6850
Octanoyl-CoAInactiveInactive
5-Methylhex-4-enoyl-CoA  InactiveInactive
Isovaleryl-CoAInactiveInactive
PA1535 This compound182450
Octanoyl-CoA130610

3.1.2. Experimental Protocols

Enzyme Purification: The AtuD and PA1535 proteins were expressed in recombinant Escherichia coli and purified to homogeneity.[2] A typical purification protocol would involve the following steps:

  • Cell Lysis: Recombinant E. coli cells expressing the target protein are harvested and lysed, for example, by sonication, in a suitable buffer.

  • Centrifugation: The cell lysate is centrifuged to remove cell debris.

  • Affinity Chromatography: The supernatant containing the soluble proteins is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to specifically bind the protein of interest.

  • Elution: The bound protein is eluted from the column using a competitive ligand (e.g., imidazole).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Activity Assay: The activity of this compound dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

  • Reaction Mixture: A typical reaction mixture would contain a suitable buffer (e.g., Tris-HCl), the purified enzyme, the substrate (this compound), and an electron acceptor like ferrocenium (B1229745) hexafluorophosphate.

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Measurement: The reduction of the electron acceptor is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferrocenium).

  • Calculation: The enzyme activity is calculated from the rate of change in absorbance using the molar extinction coefficient of the electron acceptor.

Enzyme_Characterization_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_activity Activity Assay Recombinant_E_coli Recombinant E. coli (with atuD or PA1535 gene) Induction Induction of Gene Expression Recombinant_E_coli->Induction Cell_Lysis Cell Lysis Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Purity_Check SDS-PAGE Elution->Purity_Check Enzyme_Addition Add Purified Enzyme Purity_Check->Enzyme_Addition Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Electron Acceptor) Reaction_Setup->Enzyme_Addition Spectrophotometry Spectrophotometric Measurement Enzyme_Addition->Spectrophotometry Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Spectrophotometry->Data_Analysis

Figure 2: General experimental workflow for the characterization of this compound dehydrogenase.

Analytical Methods for Acyl-CoA Detection

The detection and quantification of acyl-CoAs like this compound are essential for studying their metabolism. Several analytical techniques can be employed for this purpose.[4][5][6]

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.[6]High sensitivity and specificity; allows for profiling of multiple acyl-CoAs.[6]Requires specialized and expensive equipment.
HPLC-UV Separation by high-performance liquid chromatography with UV detection.[7]More accessible and cost-effective than LC-MS/MS.[4]Less sensitive than LC-MS/MS; may not be suitable for low-abundance species.[4]
Enzymatic Assays Coupled enzyme reactions that produce a detectable signal (e.g., colorimetric or fluorescent).[4]High-throughput and straightforward.[4]May lack specificity and are often limited to total or specific acyl-CoAs.

Sample Preparation for Acyl-CoA Analysis: A general protocol for extracting acyl-CoAs from biological samples is as follows:

  • Homogenization: The biological sample (e.g., bacterial cell pellet) is homogenized in a suitable extraction solvent, often containing an acid to precipitate proteins.

  • Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection: The supernatant containing the acyl-CoAs is carefully collected.[4]

  • Drying and Reconstitution: The supernatant may be dried (e.g., under nitrogen) and reconstituted in a solvent compatible with the chosen analytical method.[4]

Significance in Drug Development

The enzymes of the Atu pathway, including those that interact with this compound, represent potential targets for the development of novel antimicrobial agents. Inhibiting the degradation of essential carbon sources for pathogenic bacteria like Pseudomonas aeruginosa could be a viable strategy to control their growth. A detailed understanding of the structure and function of these enzymes is therefore of significant interest to drug development professionals.

Conclusion

The discovery and characterization of this compound and its associated metabolic pathway have provided valuable insights into the microbial degradation of acyclic monoterpenes. The high specificity of enzymes like AtuD for this compound underscores the specialized nature of this catabolic route. Future research in this area may focus on the structural biology of the Atu pathway enzymes to elucidate their catalytic mechanisms and to explore their potential as targets for therapeutic intervention.

References

Established Biosynthetic Pathways of Citronellol and its Derivatives in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Citronellyl-CoA in Plant Secondary Metabolism

Introduction

Citronellol (B86348) and its derivatives are significant acyclic monoterpenoids in the realm of plant secondary metabolism, contributing to the characteristic fragrances of many aromatic plants like rose (Rosa spp.), geranium (Pelargonium graveolens), and citronella grass (Cymbopogon nardus).[1][2] These compounds play crucial roles in plant defense and pollinator attraction and are of high commercial value in the fragrance, cosmetic, and pharmaceutical industries.[1][3] While the biosynthesis of citronellol and its esters has been a subject of considerable research, the direct involvement of this compound as a key intermediate in these pathways in plants is not well-established. In contrast, the metabolic pathway for citronellol degradation in bacteria, which proceeds via this compound, is well-characterized.[4]

This technical guide will provide a comprehensive overview of the current understanding of citronellol-related secondary metabolism in plants. It will detail the established biosynthetic pathways leading to citronellol and its esters, and in the absence of direct evidence for this compound in plants, it will present a hypothetical pathway based on the bacterial model. Furthermore, this guide will provide detailed experimental protocols for the analysis of relevant enzymes and metabolites, and summarize the available quantitative data.

Current research indicates that the biosynthesis of citronellol in plants primarily proceeds through pathways involving phosphorylated intermediates and the reduction of geraniol (B1671447) or citral (B94496), rather than through a this compound intermediate.

The Geraniol-to-Citronellol Pathway

One of the identified pathways for citronellol biosynthesis involves the direct reduction of geraniol. This reaction is catalyzed by enzymes from the Old Yellow Enzyme (OYE) family.[5][6] These enzymes are capable of reducing the double bond in the allylic alcohol structure of geraniol to yield citronellol.[5][6] This pathway is a key step in the production of various natural products.[6]

Geraniol_to_Citronellol_Pathway Geraniol Geraniol Citronellol Citronellol Geraniol->Citronellol Reduction OYE Old Yellow Enzyme (OYE) OYE->Geraniol

Caption: The Geraniol to Citronellol Biosynthetic Pathway.
The Citral-to-Citronellol Pathway in Pelargonium

In rose-scented geraniums (Pelargonium spp.), a distinct, multi-step pathway for citronellol biosynthesis has been elucidated.[7][8] This pathway does not involve geraniol as a direct precursor but instead proceeds through the reduction of citral. The key enzymes in this pathway belong to the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family, which have been identified as citral reductases (PhCIRs).[7] These enzymes catalyze the reduction of citral to citronellal (B1669106), which is then further reduced to citronellol. The stereoselectivity of different PhCIRs determines the enantiomeric composition of the final citronellol product.[7]

A notable feature of this pathway is the involvement of a Nudix hydrolase, which facilitates the cytosolic biosynthesis of these monoterpenes.[8] This enzyme hydrolyzes geranyl diphosphate (B83284) (GDP) to geranyl monophosphate (GP). In citronellol-rich varieties, GP is further converted to citronellyl monophosphate (CP), which is then dephosphorylated to yield citronellol.[8]

Citral_to_Citronellol_Pathway cluster_gdp Cytosolic Pathway cluster_citral Alternative Pathway GDP Geranyl Diphosphate (GDP) GP Geranyl Monophosphate (GP) GDP->GP Hydrolysis CP Citronellyl Monophosphate (CP) GP->CP Reduction Citronellol_final Citronellol CP->Citronellol_final Dephosphorylation Nudix_Hydrolase Nudix Hydrolase Nudix_Hydrolase->GDP GP_reductase GP Reductase GP_reductase->GP Phosphatase Phosphatase Phosphatase->CP Citral Citral Citronellal Citronellal Citral->Citronellal Reduction Citronellol_alt Citronellol Citronellal->Citronellol_alt Reduction PhCIRs Citral Reductase (PhCIRs - PRISE family) PhCIRs->Citral Endogenous_Reductase Endogenous Reductase Endogenous_Reductase->Citronellal

Caption: Biosynthetic pathways to Citronellol in Pelargonium.
Biosynthesis of Citronellyl Esters

Citronellyl esters, such as citronellyl acetate (B1210297), are important contributors to the fragrance of essential oils.[9] The biosynthesis of these esters occurs through the esterification of citronellol. This reaction can be catalyzed by plant lipases in a trans-esterification reaction, for example, using geranyl acetate as an acyl donor.[9] This process has been demonstrated using crude enzyme preparations from various plant seedlings.[9]

Hypothetical Role of this compound in Plant Metabolism

While direct evidence for the involvement of this compound in plant secondary metabolism is currently lacking, the well-characterized bacterial pathway for acyclic terpene degradation provides a valuable model for a hypothetical pathway in plants.

The Bacterial Acyclic Terpene Utilization (Atu) Pathway as a Model

In bacteria such as Pseudomonas citronellolis, the degradation of citronellol begins with its oxidation to citronellic acid, followed by the formation of this compound.[4] This reaction is catalyzed by a this compound ligase.[4] The resulting this compound is then further metabolized. A key enzyme in this pathway is geranyl-CoA carboxylase, which acts on the structurally related geranyl-CoA.[10] This pathway allows the bacteria to utilize acyclic terpenes as a carbon source.[11]

A Proposed Hypothetical Pathway in Plants

Based on the bacterial model, a hypothetical pathway for the metabolism of citronellol in plants via a CoA-dependent route can be proposed. This pathway would likely be catabolic in nature, potentially playing a role in the turnover of monoterpenoids.

The key steps in this hypothetical pathway would be:

  • Oxidation of Citronellol: Citronellol would first be oxidized to citronellal and then to citronellic acid by dehydrogenase enzymes.

  • Activation to this compound: Citronellic acid would then be activated to this compound by an acyl-CoA synthetase (ACS) or a CoA ligase. Plant genomes contain large families of ACS enzymes with varying substrate specificities, some of which are known to act on fatty acids and other secondary metabolites.[12]

  • Further Metabolism: The resulting this compound could then enter a β-oxidation-like pathway for further degradation.

Hypothetical_Citronellyl_CoA_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Oxidation Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Oxidation Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA Activation (ATP, CoA) Beta_Oxidation β-oxidation-like pathway Citronellyl_CoA->Beta_Oxidation Dehydrogenase1 Dehydrogenase Dehydrogenase1->Citronellol Dehydrogenase2 Dehydrogenase Dehydrogenase2->Citronellal ACS Acyl-CoA Synthetase (ACS) ACS->Citronellic_Acid

Caption: A hypothetical pathway for this compound metabolism in plants.

Quantitative Data

Currently, there is no available quantitative data on the kinetics or concentration of this compound or its metabolizing enzymes in plants. However, data from bacterial systems can provide a useful reference for the potential enzymatic activities involved.

Table 1: Kinetic Parameters of Bacterial Enzymes in Acyclic Terpene Metabolism

Enzyme Organism Substrate Km (µM) Vmax (mU mg-1) Reference
AtuD (this compound Dehydrogenase) Pseudomonas aeruginosa This compound 1.6 850 [13]

| PA1535 (this compound Dehydrogenase) | Pseudomonas aeruginosa | this compound | 18 | 2450 |[13] |

Experimental Protocols

Investigating the role of citronellol and its potential CoA derivatives in plant secondary metabolism requires robust experimental protocols. Below are methodologies for key experiments.

Protocol 1: In Vitro Assay for Citral Reductase Activity

This protocol is adapted from studies on Pelargonium citral reductases (PhCIRs) and is designed to measure the enzymatic conversion of citral to citronellal.

Materials:

  • Recombinant or purified plant enzyme extract

  • Assay buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrate: 10 mM Citral stock solution in ethanol

  • Cofactor: 10 mM NADPH or NADH stock solution in water

  • Quenching solution: Ethyl acetate with an internal standard (e.g., 1-octanol)

Procedure:

  • Prepare the reaction mixture in a glass vial by combining 50 µL of assay buffer, 5 µL of NADPH or NADH solution (final concentration 1 mM), and 10-50 µg of purified enzyme.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 5 µL of the citral stock solution (final concentration 1 mM).

  • Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding 100 µL of the quenching solution (ethyl acetate with internal standard).

  • Vortex vigorously for 30 seconds to extract the products.

  • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

  • Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify citronellal.

Protocol 2: General Method for Extraction and Quantification of Terpenoids (e.g., Citronellol) from Plant Tissue by GC-MS

This protocol provides a general framework for the extraction and analysis of volatile and semi-volatile terpenoids from plant material.[14]

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, flowers)

  • Liquid nitrogen

  • Extraction solvent: Hexane or ethyl acetate with an internal standard (e.g., nonyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Transfer the powder to a glass tube and add 2 mL of extraction solvent.

  • Vortex for 1 minute and then sonicate for 15 minutes in a water bath.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Inject 1 µL of the extract into the GC-MS system for analysis.

  • Identify and quantify citronellol and other terpenoids by comparing their mass spectra and retention times to those of authentic standards.

Protocol 3: A General Method for the Analysis of Acyl-CoA Esters in Plant Tissues (Adaptable for this compound detection)

This protocol is based on a sensitive method for the quantification of acyl-CoA esters and could be adapted to search for this compound in plant extracts.[15][16]

Materials:

  • Plant tissue

  • Extraction buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), 10 mM Na2S2O4

  • Internal standards (e.g., a series of odd-chain length acyl-CoAs)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system

Procedure:

  • Homogenize 50-100 mg of frozen plant tissue in 1 mL of hot (70°C) extraction buffer.

  • Add internal standards and incubate at 70°C for 10 minutes.

  • Cool on ice and centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant and purify the acyl-CoA esters using SPE cartridges according to the manufacturer's instructions.

  • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., 50% methanol (B129727) in water).

  • Analyze the sample using LC-MS/MS. A specific Multiple Reaction Monitoring (MRM) transition for this compound would need to be developed based on its predicted fragmentation pattern.

Conclusion and Future Directions

The current body of scientific literature does not support a significant role for this compound in the primary biosynthetic pathways of citronellol and its derivatives in plants. Instead, these pathways are characterized by the involvement of phosphorylated intermediates and the direct reduction of geraniol or citral. However, the possibility of a CoA-dependent catabolic pathway for citronellol in plants, analogous to the well-documented bacterial Atu pathway, remains an intriguing area for future research.

Future investigations should focus on:

  • Targeted Metabolomics: Utilizing sensitive LC-MS/MS methods, as outlined in Protocol 3, to specifically search for the presence of this compound in plant tissues known to produce high levels of citronellol.

  • Enzyme Discovery: Mining plant genomes for acyl-CoA synthetase candidates that may exhibit activity towards citronellic acid or other monoterpenoid carboxylic acids.

  • Tracer Studies: Using isotopically labeled citronellol or citronellic acid to trace their metabolic fate in plants and determine if they are incorporated into a CoA-dependent pathway.

By pursuing these research avenues, a more complete picture of monoterpenoid metabolism in plants can be developed, potentially uncovering novel pathways and regulatory mechanisms.

References

Enzymatic Synthesis of Citronellyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl-CoA is a key intermediate in the microbial degradation pathway of the monoterpene citronellol (B86348). Its enzymatic formation is a critical activation step enabling the entry of the carbon skeleton of citronellol into central metabolism. This technical guide provides a comprehensive overview of the enzymatic conversion of citronellol to this compound, focusing on the underlying biochemical pathway, the enzymes involved, and relevant kinetic data. Detailed experimental protocols, adapted from studies on analogous enzyme systems, are presented to facilitate further research in this area. This document is intended to serve as a valuable resource for researchers in biocatalysis, metabolic engineering, and drug development who are interested in the functionalization of terpenes.

Introduction

The acyclic monoterpenoid citronellol is a naturally occurring compound found in the essential oils of various plants and is widely used in the fragrance and flavor industries. In certain microorganisms, such as those from the Pseudomonas genus, citronellol can be utilized as a sole carbon and energy source through a specific degradation pathway. A pivotal step in this pathway is the conversion of citronellol to its coenzyme A (CoA) thioester, this compound. This activation reaction is essential for the subsequent enzymatic modifications that lead to intermediates of central metabolic pathways. Understanding the enzymatic basis of this compound formation opens avenues for the development of novel biocatalytic processes and the synthesis of terpene-derived fine chemicals and pharmaceuticals.

The Metabolic Pathway: From Citronellol to this compound

The enzymatic formation of this compound from citronellol is not a single reaction but a multi-step process. In organisms like Pseudomonas aeruginosa and Pseudomonas citronellolis, citronellol is first oxidized to its corresponding carboxylic acid, citronellic acid (also referred to as citronellate), which is then activated to this compound.[1]

The established pathway proceeds as follows:

  • Oxidation of Citronellol: Citronellol is oxidized to citronellal (B1669106) by a citronellol dehydrogenase.

  • Oxidation of Citronellal: Citronellal is further oxidized to citronellic acid by a citronellal dehydrogenase.

  • CoA Ligation: Citronellic acid is ligated with Coenzyme A to form this compound. This reaction is catalyzed by a putative acyl-CoA synthetase (ligase).

This overall transformation is a prerequisite for the further degradation of the citronellol carbon skeleton.

Key Enzymes in the Formation of this compound

The conversion of citronellol to this compound involves a cascade of three key enzymes.

Citronellol Dehydrogenase

This enzyme catalyzes the initial oxidation of the primary alcohol group of citronellol to an aldehyde.

Citronellal Dehydrogenase

Following the initial oxidation, citronellal dehydrogenase mediates the oxidation of the aldehyde to a carboxylic acid, yielding citronellic acid.

This compound Ligase (Acyl-CoA Synthetase)

The final step is the ATP-dependent ligation of Coenzyme A to citronellic acid, a reaction catalyzed by an acyl-CoA synthetase. In the acyclic terpene utilization (Atu) pathway of Pseudomonas, the gene product AtuH is a predicted acyl-CoA synthetase that is considered a putative this compound synthetase.[2][3] However, it is noteworthy that insertion mutants of atuH did not show a detectable growth defect on acyclic terpenes, suggesting that other acyl-CoA synthetases within the organism can likely fulfill this role.[1][2]

Quantitative Data

While specific kinetic data for the this compound ligase (AtuH) is not yet available in the literature, extensive characterization has been performed on the downstream enzyme, this compound dehydrogenase (AtuD), which underscores the metabolic relevance of this compound.

Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa [4]

EnzymeSubstrateKm (µM)Vmax (mU mg-1)
AtuDThis compound1.6850
PA1535 proteinThis compound182450
PA1535 proteinOctanoyl-CoA130610

Data from Förster-Fromme et al. (2006).

Experimental Protocols

The following are detailed methodologies for key experiments related to the enzymatic formation and analysis of this compound. These protocols are based on established methods for analogous enzyme systems and can be adapted for the specific study of this compound synthesis.

Expression and Purification of Acyl-CoA Synthetase

This protocol describes the recombinant expression and purification of a putative this compound ligase, such as AtuH, from E. coli.

  • Gene Cloning: The gene encoding the putative acyl-CoA synthetase is cloned into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at an appropriate cell density by the addition of an inducer (e.g., IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted.

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Acyl-CoA Synthetase Activity Assay

This assay can be used to determine the activity of the purified this compound ligase. The formation of the acyl-CoA can be monitored by HPLC.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), MgCl2, ATP, Coenzyme A, and citronellic acid.

  • Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature. Initiate the reaction by adding the purified enzyme.

  • Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., formic acid).

  • Analysis: Centrifuge the reaction mixture to remove the precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound. A C18 column is typically used, and the elution can be monitored by UV absorbance at 260 nm.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Formation_of_Citronellyl_CoA cluster_pathway Metabolic Pathway cluster_workflow Experimental Workflow Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA This compound Ligase (AtuH) Gene_Cloning Gene Cloning Protein_Expression Protein Expression Gene_Cloning->Protein_Expression Purification Purification Protein_Expression->Purification Activity_Assay Activity Assay Purification->Activity_Assay HPLC_Analysis HPLC Analysis Activity_Assay->HPLC_Analysis

Caption: Metabolic pathway and experimental workflow for this compound formation.

Conclusion

The enzymatic synthesis of this compound from citronellol is a fundamental process in the microbial catabolism of this important monoterpene. While the overall pathway is understood, the specific characterization of the this compound ligase presents an area ripe for further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore this enzymatic transformation, with potential applications in biocatalysis and synthetic biology for the production of novel terpene-based molecules. Further elucidation of the kinetics and substrate specificity of the involved enzymes will be crucial for harnessing their full synthetic potential.

References

Citronellyl-CoA: A Key Intermediate in the Microbial Degradation of Citronellol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellol (B86348), a monoterpene alcohol with a characteristic rose-like scent, is widely used in the fragrance, cosmetic, and food industries. Its biodegradation is a subject of significant interest for bioremediation and the production of valuable specialty chemicals. In several microorganisms, particularly of the genus Pseudomonas, the degradation of citronellol proceeds via a pathway in which citronellyl-coenzyme A (citronellyl-CoA) serves as a crucial intermediate. This technical guide provides a comprehensive overview of the role of this compound in this metabolic pathway, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Citronellol Degradation Pathway

The microbial catabolism of citronellol is an oxidative process that ultimately converts the terpene into central metabolites that can enter the tricarboxylic acid (TCA) cycle. The pathway is primarily elucidated in Pseudomonas species, such as Pseudomonas aeruginosa and Pseudomonas citronellolis, and involves a series of enzymatic reactions encoded by the acyclic terpene utilization (atu) and leucine/isovalerate utilization (liu) gene clusters.[1][2]

The initial steps involve the oxidation of citronellol to its corresponding carboxylic acid, citronellic acid. This is followed by the activation of citronellic acid to its coenzyme A thioester, this compound. The formation of this compound is a critical activation step that prepares the molecule for subsequent carboxylation and β-oxidation-like reactions.

A schematic of the microbial citronellol degradation pathway is as follows:

  • Oxidation of Citronellol: Citronellol is first oxidized to citronellal (B1669106) by a citronellol dehydrogenase (AtuB). Citronellal is then further oxidized to citronellic acid by a citronellal dehydrogenase.[3]

  • Activation to this compound: Citronellic acid is activated to this compound by a putative this compound synthetase (AtuH).[4]

  • Dehydrogenation: this compound is dehydrogenated by a specific this compound dehydrogenase (AtuD).[5][6]

  • Carboxylation: The subsequent intermediate, geranyl-CoA, is carboxylated by geranyl-CoA carboxylase (GCC), a biotin-dependent enzyme composed of AtuC and AtuF subunits.[7][8][9]

  • Further Degradation: The carboxylated product undergoes hydration and cleavage, eventually leading to intermediates that can enter the β-oxidation pathway and central metabolism.

Quantitative Data

The enzymatic reactions involved in the citronellol degradation pathway have been characterized, and kinetic parameters for some of the key enzymes have been determined.

EnzymeOrganismSubstrateKm (μM)Vmax (mU/mg or nmol/min·mg)Reference
This compound Dehydrogenase (AtuD) Pseudomonas aeruginosaThis compound1.6850 mU/mg[5]
PA1535 (AtuD homolog) Pseudomonas aeruginosaThis compound182450 mU/mg[5]
Geranyl-CoA Carboxylase (GCC) Pseudomonas aeruginosaGeranyl-CoA8.8 (K0.5)492 nmol/min·mg[7][8]
Geranyl-CoA Carboxylase (GCC) Pseudomonas aeruginosa3-Methylcrotonyl-CoA14308 nmol/min·mg[7][8]
Geranyl-CoA Carboxylase (GCC) Pseudomonas aeruginosaATP10-[8]
Geranyl-CoA Carboxylase (GCC) Pseudomonas aeruginosaBicarbonate1.2 (K0.5)-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the citronellol degradation pathway.

Gene Knockout in Pseudomonas aeruginosa

This protocol describes the generation of in-frame deletion mutants to study the function of genes in the atu and liu clusters.

Materials:

  • P. aeruginosa wild-type strain

  • Suicide vector (e.g., pEX18Ap)

  • E. coli cloning strain (e.g., DH5α)

  • E. coli mobilizing strain (e.g., S17-1)

  • Primers for amplifying upstream and downstream flanking regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • LB agar (B569324) and broth

  • Antibiotics (e.g., carbenicillin (B1668345) for E. coli, carbenicillin and gentamicin (B1671437) for P. aeruginosa)

  • Sucrose (B13894)

Procedure:

  • Constructing the Deletion Vector:

    • Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the target gene from P. aeruginosa genomic DNA using PCR.

    • Clone the amplified fragments into a suicide vector, flanking a selectable marker if desired.

    • Transform the ligation product into a suitable E. coli cloning strain.

    • Verify the construct by restriction digestion and sequencing.

  • Triparental Mating:

    • Introduce the suicide vector into a mobilizing E. coli strain.

    • Grow overnight cultures of the recipient P. aeruginosa strain, the E. coli strain carrying the suicide vector, and an E. coli helper strain (e.g., containing pRK2013).

    • Mix the three cultures on an LB agar plate and incubate overnight to allow for conjugation.

  • Selection of Merodiploids:

    • Resuspend the mating mixture in saline.

    • Plate the suspension on selective agar containing an antibiotic to select against the E. coli donor and helper strains and an antibiotic to select for P. aeruginosa cells that have integrated the suicide vector into their chromosome via homologous recombination.

  • Counter-selection for Double Crossover Events:

    • Grow the merodiploid colonies in LB broth without antibiotic selection.

    • Plate serial dilutions onto LB agar containing sucrose (e.g., 5-10%). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector backbone through a second crossover event will grow.

  • Screening and Verification:

    • Screen sucrose-resistant colonies for the desired deletion by PCR using primers flanking the target gene.

    • Confirm the deletion by sequencing the PCR product.

Assay for this compound Dehydrogenase (AtuD) Activity

This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of this compound.

Materials:

  • Purified AtuD enzyme or cell-free extract

  • This compound (substrate)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PMS, and DCPIP.

  • Initiation of Reaction: Add the enzyme sample to the reaction mixture and equilibrate at the desired temperature (e.g., 30°C).

  • Substrate Addition: Initiate the reaction by adding this compound.

  • Measurement: Monitor the decrease in absorbance at 600 nm due to the reduction of DCPIP.

  • Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of DCPIP. One unit of activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of intracellular this compound.

Materials:

  • Pseudomonas cell culture grown on citronellol

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 column

Procedure:

  • Metabolite Extraction:

    • Rapidly quench the metabolism of the cell culture by adding cold methanol (B129727) or another quenching solution.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

    • Add the internal standard at the beginning of the extraction.

  • Sample Preparation:

    • Centrifuge the extract to remove cell debris.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Separate the metabolites using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion of this compound to a specific product ion is monitored.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Citronellol Degradation Pathway

Citronellol_Degradation Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB (Citronellol Dehydrogenase) Citronellic_Acid Citronellic_Acid Citronellal->Citronellic_Acid Citronellal Dehydrogenase Citronellyl_CoA Citronellyl_CoA Citronellic_Acid->Citronellyl_CoA AtuH (this compound Synthetase) Dehydrogenated_Intermediate Dehydrogenated Intermediate Citronellyl_CoA->Dehydrogenated_Intermediate AtuD (this compound Dehydrogenase) Geranyl_CoA Geranyl-CoA Dehydrogenated_Intermediate->Geranyl_CoA Carboxylated_Intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_Intermediate AtuC/AtuF (Geranyl-CoA Carboxylase) Beta_Oxidation β-Oxidation & Central Metabolism Carboxylated_Intermediate->Beta_Oxidation Hydration, Cleavage Gene_Knockout_Workflow cluster_plasmid Deletion Vector Construction cluster_mating Triparental Mating cluster_selection Selection & Verification PCR PCR Amplification of Flanking Regions Cloning Cloning into Suicide Vector PCR->Cloning Verification Vector Verification Cloning->Verification Mating Conjugation Verification->Mating Merodiploid Select for Merodiploids Mating->Merodiploid Counterselection Sucrose Counter-selection Merodiploid->Counterselection Screening PCR Screening Counterselection->Screening Sequencing Sequence Verification Screening->Sequencing Metabolomics_Workflow Culture Pseudomonas Culture (Citronellol media) Quenching Metabolism Quenching Culture->Quenching Extraction Metabolite Extraction (+ Internal Standard) Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Analysis Data Analysis & Quantification LCMS->Analysis

References

The Natural Occurrence of Citronellyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of Citronellyl-CoA in microorganisms. It focuses on the metabolic pathways where this intermediate is found, the enzymes involved, and the methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction to this compound in Microbial Metabolism

This compound is a key metabolic intermediate in the microbial degradation of acyclic monoterpenoids, such as citronellol (B86348) and geraniol. Its natural occurrence is primarily documented in bacteria capable of utilizing these compounds as a sole source of carbon and energy. The most well-characterized pathway involving this compound is the Acyclic Terpene Utilization (Atu) pathway, predominantly studied in Pseudomonas species. Understanding this pathway and the role of this compound is crucial for applications in bioremediation, biotransformation, and the development of novel antimicrobial agents targeting unique metabolic pathways.

The Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway is a catabolic route that funnels acyclic terpenes into central metabolism. This compound is a central intermediate in this pathway. The pathway is encoded by the atu gene cluster (atuA through atuH).

The degradation of citronellol begins with its oxidation to citronellic acid. Citronellic acid is then activated to its coenzyme A thioester, this compound. This activation is a critical step that prepares the molecule for subsequent enzymatic modifications. This compound is then dehydrogenated to form geranyl-CoA, which is further metabolized.

Quantitative Data

Direct quantification of intracellular this compound is challenging due to its nature as a metabolic intermediate with expectedly low steady-state concentrations. However, the kinetic properties of the enzymes that metabolize this compound provide valuable quantitative insights into the pathway's capacity.

Enzyme Kinetics

The enzyme AtuD, a this compound dehydrogenase from Pseudomonas aeruginosa, has been characterized, and its kinetic parameters for this compound have been determined.[1]

EnzymeMicroorganismSubstrateKm (µM)Vmax (mU mg-1)
AtuDPseudomonas aeruginosaThis compound1.6850
PA1535 proteinPseudomonas aeruginosaThis compound182450

Data from Förster-Fromme et al. (2006)

General Intracellular Acyl-CoA Concentrations in Bacteria

While specific data for this compound is not available, studies on other bacteria like E. coli provide a general reference for intracellular concentrations of short-chain acyl-CoAs.

MetaboliteMicroorganismGrowth ConditionIntracellular Concentration (nmol/mg dry weight)
Acetyl-CoAEscherichia coli K12Aerobic, glucose0.05 - 1.5
Malonyl-CoAEscherichia coli K12Aerobic, glucose0.01 - 0.23

Data from Vallari and Rock (1985)

Experimental Protocols

Cultivation of Pseudomonas for Atu Pathway Induction

This protocol describes the cultivation of Pseudomonas aeruginosa or P. citronellolis to induce the expression of the Atu pathway enzymes.

Materials:

  • Pseudomonas aeruginosa or P. citronellolis strain

  • Mineral salts medium (MSM)

  • Citronellol (or another acyclic terpene) as the sole carbon source (typically 0.1% v/v)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare the Mineral Salts Medium and autoclave.

  • After cooling, add the sterile-filtered acyclic terpene (e.g., citronellol) to the desired final concentration. Emulsification may be aided by brief sonication.

  • Inoculate the medium with an overnight culture of the Pseudomonas strain grown in a rich medium (e.g., LB broth) and washed with sterile MSM.

  • Incubate the culture at the optimal growth temperature (e.g., 30°C for P. citronellolis, 37°C for P. aeruginosa) with vigorous shaking (e.g., 200 rpm).

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Harvest cells during the exponential growth phase for subsequent analysis.

Cultivation_Workflow Start Start Prepare_MSM Prepare Mineral Salts Medium Start->Prepare_MSM Add_Terpene Add Acyclic Terpene Carbon Source Prepare_MSM->Add_Terpene Inoculate Inoculate with Pseudomonas Culture Add_Terpene->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Monitor_Growth Monitor Growth (OD600) Incubate->Monitor_Growth Harvest_Cells Harvest Cells in Exponential Phase Monitor_Growth->Harvest_Cells End End Harvest_Cells->End

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the detection and quantification of this compound from bacterial cells, adapted from established methods for other short-chain acyl-CoAs.

Materials:

  • Bacterial cell pellet

  • Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v, with a suitable internal standard)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • This compound standard (for method development and quantification)

Procedure:

  • Quenching and Extraction:

    • Rapidly quench the metabolism of the harvested bacterial cells by, for example, flash-freezing in liquid nitrogen.

    • Resuspend the frozen cell pellet in the cold extraction solvent.

    • Lyse the cells by sonication or bead beating while keeping the sample on ice.

    • Centrifuge to pellet cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the metabolites.

    • Filter the supernatant through a 0.22 µm filter.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. The specific precursor and product ion transitions for this compound will need to be determined using a pure standard.

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with the pure compound and normalizing to the internal standard and cell biomass.

LCMS_Workflow Start Start Cell_Harvest Harvest and Quench Bacterial Cells Start->Cell_Harvest Extraction Extract Metabolites with Cold Solvent Cell_Harvest->Extraction Lysis Cell Lysis (Sonication/Bead Beating) Extraction->Lysis Centrifugation Centrifuge to Remove Debris Lysis->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration LCMS_Analysis LC-MS/MS Analysis (MRM) Filtration->LCMS_Analysis Data_Analysis Quantification against Standard Curve LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Conclusion

This compound is a naturally occurring intermediate in the microbial catabolism of acyclic terpenes, playing a pivotal role in the Atu pathway of microorganisms like Pseudomonas. While direct quantitative data on its intracellular concentration remains elusive, the characterization of enzymes within this pathway provides a solid foundation for understanding its metabolic significance. The experimental protocols outlined in this guide, adapted from established methodologies, offer a practical framework for researchers to investigate the occurrence and dynamics of this compound in various microbial systems. Further research in this area will not only enhance our fundamental understanding of microbial metabolism but also pave the way for innovative applications in biotechnology and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-Coenzyme A (Citronellyl-CoA) is a pivotal intermediate in the metabolism of acyclic monoterpenoids, such as citronellol (B86348) and geraniol, particularly within microbial degradation pathways. As a thioester derivative of Coenzyme A, it plays a crucial role in the activation of citronellic acid, priming it for further enzymatic transformations. Understanding the physical and chemical properties of this compound is essential for researchers investigating metabolic pathways, enzyme kinetics, and for professionals in drug development exploring novel antimicrobial or metabolic-modulating agents. This technical guide provides a comprehensive overview of the known characteristics of this compound, detailed experimental protocols, and visualizations of its metabolic context.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its biological function and dictate its handling and analysis in a laboratory setting. While some experimental data is limited, many properties can be reliably computed or inferred from the behavior of similar long-chain acyl-CoA molecules.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₃₁H₅₂N₇O₁₇P₃SPubChem CID: 9549319[1]
Molecular Weight 919.8 g/mol PubChem CID: 9549319[1]
Monoisotopic Mass 919.23532538 DaPubChem CID: 9549319[1]
XLogP3-AA -2.4Computed by XLogP3 3.0[1]
Hydrogen Bond Donor Count 9Computed by Cactvs 3.4.8.18[1]
Hydrogen Bond Acceptor Count 22Computed by Cactvs 3.4.8.18[1]
Rotatable Bond Count 21Computed by Cactvs 3.4.8.18[1]
Solubility Soluble in water and aqueous buffers. Limited solubility in most organic solvents.Inferred from properties of other acyl-CoAs.
Stability Stable in neutral to slightly acidic aqueous solutions (pH 6-7.5) at low temperatures (<-20°C). Prone to hydrolysis at alkaline pH and elevated temperatures.General knowledge of acyl-CoA stability.[2][3]

Spectral Data

Detailed spectral data for this compound is not extensively published. However, characteristic spectral features can be predicted based on its structure and data from analogous acyl-CoA compounds.

Table 2: Predicted Spectral Data for this compound
Spectrum TypePredicted Key Features
¹H-NMR Signals corresponding to the adenosine (B11128), pantothenate, and citronellyl moieties. Specific peaks for the vinyl proton and methyl groups of the citronellyl chain would be expected.
¹³C-NMR Resonances for the carbonyl carbon of the thioester, carbons of the adenine (B156593) ring, and the aliphatic carbons of the citronellyl chain.
Infrared (IR) Characteristic absorption bands for C=O (thioester), N-H, O-H, C-H, and P=O functional groups.
Mass Spectrometry (MS) Expected [M+H]⁺ ion at m/z 920.2426. Characteristic fragmentation pattern with a neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da) and the formation of the adenosine 3',5'-diphosphate key fragment (m/z 428.0365).[4][5]

Metabolic Involvement

This compound is a key intermediate in the Acyclic Terpene Utilization (Atu) pathway , primarily characterized in Pseudomonas species. This pathway facilitates the degradation of acyclic monoterpenes like citronellol and geraniol, allowing the organism to use them as a carbon and energy source.

Citronellol Degradation Pathway

The degradation of citronellol begins with its oxidation to citronellic acid, which is then activated to this compound by a CoA ligase.[6][7][8] This activation is a critical step that prepares the molecule for subsequent enzymatic reactions.

Citronellol_Degradation_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase (AtuB/G) Citronellate Citronellate Citronellal->Citronellate Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound Ligase Downstream Downstream Metabolism (β-oxidation) Citronellyl_CoA->Downstream

Citronellol Degradation to this compound.
Acyclic Terpene Utilization (Atu) Pathway

Once formed, this compound enters the core Atu pathway. A key enzyme, this compound dehydrogenase (AtuD), catalyzes the introduction of a double bond into the citronellyl moiety.[9] The product, cis-geranyl-CoA, is then further metabolized.

Acyclic_Terpene_Utilization_Pathway cluster_activation Activation cluster_atu_pathway Atu Pathway Citronellol Citronellol Citronellate Citronellate Citronellol->Citronellate Oxidation & Ligation Citronellyl_CoA Citronellyl_CoA Citronellate->Citronellyl_CoA Oxidation & Ligation cis_Geranyl_CoA cis_Geranyl_CoA Citronellyl_CoA->cis_Geranyl_CoA This compound Dehydrogenase (AtuD) Geranyl_CoA_Carboxylate Geranyl_CoA_Carboxylate cis_Geranyl_CoA->Geranyl_CoA_Carboxylate Geranyl-CoA Carboxylase (AtuC/F) Beta_Oxidation Beta_Oxidation Geranyl_CoA_Carboxylate->Beta_Oxidation Further Metabolism

Core reactions of the Acyclic Terpene Utilization (Atu) Pathway.

Experimental Protocols

The following protocols are generalized methods for the synthesis, purification, and analysis of long-chain acyl-CoAs and can be adapted for this compound.

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the use of an acyl-CoA synthetase/ligase.

Materials:

  • Citronellic acid

  • Coenzyme A (free acid)

  • ATP (disodium salt)

  • MgCl₂

  • Tricine or Tris-HCl buffer (pH 7.5)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tricine or Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM Citronellic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO if necessary)

    • 1 mM DTT

    • Acyl-CoA Synthetase (empirically determined optimal concentration)

  • Incubate the reaction mixture at 30-37°C.

  • Monitor the reaction progress by HPLC, observing the formation of the this compound peak and the consumption of Coenzyme A.

  • The reaction is typically complete within 1-4 hours.

  • Stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Condition the C18 SPE cartridge by washing with 3-5 column volumes of methanol, followed by 3-5 column volumes of water.

  • Equilibrate the cartridge with 3-5 column volumes of the aqueous buffer.

  • Load the reaction mixture onto the SPE cartridge.

  • Wash the cartridge with 3-5 column volumes of the aqueous buffer to remove salts, ATP, and other polar components.

  • Wash with a low percentage of methanol in water (e.g., 10-20%) to remove less hydrophobic impurities.

  • Elute the this compound with a higher concentration of methanol in water (e.g., 60-80%).

  • Collect the fractions and analyze by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and lyophilize or store frozen at -80°C.

Protocol 3: HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile or Methanol

Gradient Elution:

  • A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

Detection:

  • UV absorbance at 260 nm (for the adenine moiety of CoA).

Workflow Diagram for Synthesis and Purification

Synthesis_Purification_Workflow Start Start: Citronellic Acid, CoA, ATP Enzymatic_Reaction Enzymatic Synthesis (Acyl-CoA Synthetase) Start->Enzymatic_Reaction Reaction_Mixture Crude Reaction Mixture Enzymatic_Reaction->Reaction_Mixture SPE_Purification Solid-Phase Extraction (C18) Reaction_Mixture->SPE_Purification HPLC_Analysis HPLC Analysis (Purity Check) SPE_Purification->HPLC_Analysis Pure_Product Pure this compound HPLC_Analysis->Pure_Product

Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a vital molecule in the microbial metabolism of acyclic monoterpenes. This guide has summarized its key physical and chemical properties, outlined its role in metabolic pathways, and provided adaptable experimental protocols for its synthesis, purification, and analysis. While some experimental data remains to be fully elucidated, the information presented here provides a solid foundation for researchers and drug development professionals working with this important acyl-CoA thioester. Further research into its specific spectral characteristics and stability will undoubtedly contribute to a more complete understanding of its role in biochemistry.

References

The Role of Citronellyl-CoA in the Acyclic Terpene Utilization Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the Acyclic Terpene Utilization (Atu) pathway, with a specific focus on the role of Citronellyl-CoA and the central enzymatic function of Geranyl-CoA Carboxylase (GCC). Found in various bacteria, such as Pseudomonas species, and plants, this catabolic pathway is crucial for the metabolism of acyclic monoterpenoids like citronellol (B86348) and geraniol (B1671447), converting them into central metabolic intermediates. This document details the sequential enzymatic reactions of the Atu pathway, presents key quantitative kinetic data for its enzymes, outlines detailed experimental protocols for enzyme characterization, and provides visual diagrams of the metabolic and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in biochemistry, metabolic engineering, and drug development.

Introduction to the Acyclic Terpene Utilization (Atu) Pathway

Acyclic monoterpenoids, such as geraniol and citronellol, are common plant-derived compounds. Certain microorganisms, notably from the Pseudomonas genus, can utilize these compounds as their sole source of carbon and energy through a specialized metabolic route known as the Acyclic Terpene Utilization (Atu) pathway.[1] The central challenge in metabolizing these molecules is the presence of a β-methyl group, which obstructs the standard β-oxidation spiral.[2] The Atu pathway employs a series of enzymatic modifications to bypass this hindrance, culminating in the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3]

A key enzyme in this pathway is Geranyl-CoA Carboxylase (GCC), a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of geranoyl-CoA.[4][5] This carboxylation is the critical step that facilitates the eventual removal of the problematic methyl group as a molecule of acetate (B1210297).[1][2] This guide elucidates the role of this compound as a key intermediate that is converted to the direct substrate of GCC, geranoyl-CoA.

The Metabolic Sequence: Role of this compound

This compound is a pivotal, yet transient, intermediate in the catabolism of citronellol. It is not the direct substrate for Geranyl-CoA Carboxylase but rather its immediate metabolic precursor. The initial steps of the pathway funnel citronellol into the formation of geranoyl-CoA, the true substrate for GCC.

The established sequence is as follows[1][2]:

  • Oxidation of Citronellol: The pathway begins with the sequential oxidation of the terminal alcohol group of citronellol. Citronellol is first oxidized to its corresponding aldehyde, citronellal, and subsequently to the carboxylic acid, citronellate.

  • CoA Thioesterification: Citronellate is then activated by the attachment of Coenzyme A, a reaction catalyzed by an acyl-CoA synthetase (likely AtuH), to form This compound .

  • Dehydrogenation to Geranoyl-CoA: this compound undergoes an oxidation (dehydrogenation) reaction to form a double bond, yielding geranoyl-CoA. This step is catalyzed by an acyl-CoA dehydrogenase (AtuD has been shown to possess this activity).

  • Carboxylation by GCC: Geranoyl-CoA is carboxylated by Geranyl-CoA Carboxylase (GCC), the key enzyme of the pathway, in an ATP- and bicarbonate-dependent reaction.[3]

  • Downstream Processing: The carboxylated product is further metabolized through hydration and cleavage steps, ultimately releasing acetate and feeding the remaining carbon skeleton into the β-oxidation pathway to generate acetyl-CoA.[1]

The following diagram illustrates the upstream portion of the Acyclic Terpene Utilization pathway, highlighting the position of this compound.

Atu_Pathway cluster_activation Upstream Activation Steps cluster_carboxylation Core Carboxylation Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Oxidation Citronellate Citronellate Citronellal->Citronellate Oxidation CitronellylCoA This compound Citronellate->CitronellylCoA CoA Ligation (AtuH) GeranoylCoA Geranoyl-CoA CitronellylCoA->GeranoylCoA Dehydrogenation (AtuD) CarboxylatedProduct 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA GeranoylCoA->CarboxylatedProduct Carboxylation (GCC) GCC GCC (AtuC/F) Downstream Downstream Metabolism (β-Oxidation) CarboxylatedProduct->Downstream ADP_out ADP + Pi GCC->ADP_out ATP_in ATP + HCO₃⁻ ATP_in->GCC

Caption: Upstream section of the Acyclic Terpene Utilization (Atu) pathway.

Quantitative Data and Enzyme Kinetics

The efficiency and substrate specificity of key enzymes in the Atu pathway have been characterized. Geranyl-CoA Carboxylase, in particular, has been studied in both bacterial and plant systems. The kinetic parameters provide critical insights into the metabolic flux and regulatory points of the pathway.

Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC)

This table summarizes the Michaelis-Menten constants (Km) or affinity constants (K0.5) and maximum reaction velocities (Vmax) for GCC from different sources and with various substrates.

Enzyme SourceSubstrateKm / K0.5 (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Reference
Pseudomonas aeruginosa (recombinant)Geranoyl-CoA8.849256.0[3]
Pseudomonas aeruginosa (recombinant)3-Methylcrotonyl-CoA14.030822.0[3]
Zea mays (Maize leaves)Geranoyl-CoA64.0 ± 5.0Not ReportedNot Reported[4]
Zea mays (Maize leaves)ATP8.4 ± 0.4Not ReportedNot Reported[4]
Zea mays (Maize leaves)Bicarbonate (HCO₃⁻)580 ± 40Not ReportedNot Reported[4]

Note: K0.5 is used for enzymes exhibiting sigmoidal (non-Michaelis-Menten) kinetics. Higher catalytic efficiency indicates greater substrate preference.

Experimental Protocols

This section provides a detailed methodology for the expression, purification, and kinetic analysis of recombinant Geranyl-CoA Carboxylase from Pseudomonas aeruginosa, based on the procedures described by Aguilar et al. (2008).[3]

Overexpression and Purification of Recombinant GCC
  • Gene Cloning and Expression Vector: The atuC and atuF genes, encoding the β and α subunits of GCC respectively, are cloned into a suitable expression vector (e.g., pET-28a) to produce His-tagged recombinant proteins.

  • Host Strain and Culture Conditions: The expression vector is transformed into an E. coli strain suitable for protein expression, such as BL21(DE3). Cells are grown in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Protein Expression: Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for an additional 12 hours at 20°C.

  • Cell Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.5, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. Cell debris is removed by centrifugation (15,000 x g, 30 min, 4°C).

  • Affinity Chromatography: The soluble lysate containing the His-tagged GCC is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with wash buffer (50 mM Tris-HCl pH 8.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The recombinant GCC is then eluted using an elution buffer containing a higher concentration of imidazole (B134444) (50 mM Tris-HCl pH 8.5, 300 mM NaCl, 250 mM imidazole).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Fractions containing pure GCC are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

Geranyl-CoA Carboxylase Enzyme Assay

This assay measures the incorporation of radiolabeled bicarbonate into the acyl-CoA substrate.

  • Reaction Mixture Preparation: The standard assay mixture (100 µL final volume) should contain:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 5 mM MgCl₂

    • 2 mM ATP

    • 0.2-1.0 µg of purified GCC enzyme

    • 10 mM NaH¹⁴CO₃ (Sodium Bicarbonate, radiolabeled, specific activity ~50 mCi/mmol)

    • Varying concentrations of Geranoyl-CoA substrate (e.g., 2-50 µM) for kinetic analysis.

  • Initiation of Reaction: The reaction is initiated by the addition of the geranoyl-CoA substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 10 minutes), ensuring the reaction rate is linear over this time.

  • Termination of Reaction: The reaction is terminated by the addition of 50 µL of 6 M HCl. This acidifies the mixture and drives off any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

  • Quantification: The samples are dried (e.g., in a heat block at 80°C) to remove all liquid and volatile ¹⁴CO₂. The remaining acid-stable, non-volatile radioactivity, which represents the ¹⁴C incorporated into geranoyl-CoA, is quantified by resuspending the residue in scintillation fluid and measuring counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis: The kinetic constants (Km/K0.5 and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten or Hill equation using non-linear regression analysis software.

The following diagram illustrates the general workflow for GCC characterization.

Experimental_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis A1 Cloning of atuC/F into Expression Vector A2 Transformation into E. coli BL21(DE3) A1->A2 A3 Cell Culture & IPTG Induction A2->A3 A4 Cell Lysis by Sonication A3->A4 A5 Ni-NTA Affinity Chromatography A4->A5 A6 Purity Check via SDS-PAGE A5->A6 B2 Add Purified GCC Enzyme A6->B2 B1 Prepare Reaction Mixture (Buffer, ATP, MgCl₂, NaH¹⁴CO₃) B3 Initiate with Geranoyl-CoA B4 Incubate at 37°C B5 Terminate with HCl B6 Quantify ¹⁴C Incorporation (Scintillation Counting) C1 Plot Initial Velocity vs. Substrate Concentration B6->C1 C2 Non-linear Regression (Michaelis-Menten or Hill) C1->C2 C3 Determine Kₘ and Vₘₐₓ C2->C3

References

Metabolic Fate of Citronellyl-CoA in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl-CoA is a key intermediate in the bacterial catabolism of acyclic monoterpenoids, such as citronellol (B86348) and citronellal (B1669106). The metabolic pathways responsible for its degradation are of significant interest for various biotechnological applications, including the production of valuable chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the metabolic fate of this compound in bacteria, with a primary focus on the well-characterized pathways in Pseudomonas species. It delves into the enzymatic reactions, genetic organization, and regulation of the catabolic routes. Furthermore, this guide presents quantitative data, detailed experimental protocols for studying this metabolic network, and visual representations of the key pathways and workflows to facilitate a deeper understanding and further research in this field.

Introduction

Acyclic monoterpenoids, including citronellol, are abundant in nature and serve as important substrates for various microorganisms. The bacterial degradation of these compounds is a crucial part of the global carbon cycle and a source of valuable biochemicals. The central intermediate in the catabolism of citronellol is this compound. Bacteria, particularly those of the genus Pseudomonas, have evolved a sophisticated enzymatic machinery to metabolize this compound, channeling its carbon into central metabolism. Understanding the metabolic fate of this compound is essential for harnessing these pathways for bioremediation, biosynthesis of fine chemicals, and as a potential target for antimicrobial drug development.

This guide will explore the core metabolic pathways involved in the breakdown of this compound, the genetic basis for this catabolism, and the experimental approaches used to elucidate these complex biological processes.

The Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas

The primary pathway for the degradation of this compound in bacteria, extensively studied in Pseudomonas aeruginosa and Pseudomonas citronellolis, is the Acyclic Terpene Utilization (Atu) pathway. This pathway is encoded by the atu gene cluster (atuRABCDEFGH) and works in concert with the leucine/isovalerate utilization (Liu) pathway, encoded by the liu gene cluster.

Entry into the Atu Pathway

Citronellol is first oxidized to citronellal and then to citronellic acid. Citronellic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

Core Atu Pathway

The core of the Atu pathway involves a series of enzymatic reactions that process this compound:

  • Dehydrogenation: this compound is dehydrogenated by This compound dehydrogenase (AtuD) to form 5-methyl-hex-4-enoyl-CoA.

  • Carboxylation: The key step is the carboxylation of the γ-methyl group of the intermediate, catalyzed by geranyl-CoA carboxylase (GCC) , a biotin-dependent enzyme composed of the AtuC and AtuF subunits.

  • Hydration and Cleavage: The carboxylated product undergoes hydration and subsequent cleavage, eventually yielding acetyl-CoA and 3-methylcrotonyl-CoA.

Link to the Leucine/Isovalerate Utilization (Liu) Pathway

The 3-methylcrotonyl-CoA produced from the Atu pathway enters the Liu pathway, which is also involved in the catabolism of the branched-chain amino acid leucine. This pathway further degrades 3-methylcrotonyl-CoA to acetyl-CoA and acetoacetate, which can then enter the central carbon metabolism. The bifunctional nature of these interconnected pathways highlights the metabolic versatility of these bacteria.

Genetic Regulation

The expression of the atu gene cluster is tightly regulated. The gene atuR, located upstream of the atu operon, encodes a transcriptional repressor of the TetR family. In the absence of acyclic terpenes, AtuR binds to the promoter region of the atu operon, preventing its transcription. The presence of acyclic terpene inducers leads to the derepression of the operon, allowing for the synthesis of the catabolic enzymes.

Metabolic Pathways in Other Bacteria: The Case of Rhodococcus

While the Atu pathway in Pseudomonas is well-documented, the metabolism of this compound in other bacterial genera like Rhodococcus is less understood. Rhodococcus species are known for their versatile metabolism of a wide range of organic compounds, including terpenes. For instance, Rhodococcus erythropolis has been shown to degrade the cyclic monoterpene limonene (B3431351) through a novel pathway involving epoxidation and ring cleavage. It is plausible that Rhodococcus employs a different set of enzymes for the degradation of acyclic terpenes like citronellol. These pathways may involve different initial oxidation steps or alternative ring-opening strategies for cyclic precursors. Further research, including metabolomic and transcriptomic studies of Rhodococcus strains grown on citronellol, is needed to elucidate the specific metabolic fate of this compound in this genus.

Quantitative Data

The following tables summarize key quantitative data obtained from studies on the metabolic fate of this compound and related pathways in Pseudomonas.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Vmax (mU/mg)Reference
This compound Dehydrogenase (AtuD)Pseudomonas aeruginosaThis compound1.6850[1]
PA1535 (AtuD homolog)Pseudomonas aeruginosaThis compound182450[1]
Geranyl-CoA Carboxylase (AtuC/F)Pseudomonas aeruginosaGeranyl-CoA--
3-Methylcrotonyl-CoA Carboxylase (LiuB/D)Pseudomonas aeruginosa3-Methylcrotonyl-CoA--

Table 2: Gene and Protein Expression Data

Gene/ProteinOrganismConditionFold ChangeReference
AtuA-GPseudomonas aeruginosaCitronellate vs. Octanoate23 to 116-fold increase[2]
LiuA-EPseudomonas aeruginosaCitronellate vs. Octanoate14 to 47-fold increase[2]
LiuDPseudomonas aeruginosaCitronellol inductionInduced[3]
AtuFPseudomonas aeruginosaCitronellol inductionInduced[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of this compound in bacteria.

Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol is essential for measuring the intracellular concentrations of this compound and other acyl-CoA intermediates.

1. Metabolite Extraction: a. Grow bacterial cells to the desired growth phase in a suitable medium (e.g., minimal medium with citronellol as the sole carbon source). b. Rapidly quench metabolic activity by adding the cell culture to a cold solution (e.g., -20°C 60% methanol). c. Harvest the cells by centrifugation at low temperature. d. Lyse the cells using a suitable method such as sonication or bead beating in an extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water). e. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). c. Detect and quantify the acyl-CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest should be determined using authentic standards. d. Use stable isotope-labeled internal standards for accurate quantification.

Acyl-CoA Dehydrogenase Activity Assay

This assay is used to measure the activity of enzymes like this compound dehydrogenase (AtuD).

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5). b. The reaction mixture should contain the enzyme extract or purified protein, the substrate (this compound), and an artificial electron acceptor such as ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).

2. Assay Procedure: a. Pre-incubate the reaction mixture without the substrate at a constant temperature (e.g., 30°C). b. Initiate the reaction by adding the substrate, this compound. c. Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP). d. Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Transposon Mutagenesis for Gene Function Analysis

This technique is used to create random mutations in the bacterial genome to identify genes essential for a specific metabolic pathway.

1. Introduction of the Transposon: a. Use a suicide vector carrying a transposon (e.g., a mini-Tn5 derivative) with a selectable marker (e.g., an antibiotic resistance gene). b. Introduce the vector into the recipient bacterial strain (e.g., Pseudomonas aeruginosa) via conjugation from a donor E. coli strain.

2. Selection of Mutants: a. Plate the conjugation mixture on a selective medium that counter-selects for the donor strain and selects for recipient cells that have incorporated the transposon into their genome. b. Isolate individual colonies, each representing a unique transposon insertion mutant.

3. Screening for Phenotype: a. Screen the mutant library for the inability to grow on a minimal medium with citronellol as the sole carbon source. b. Mutants that fail to grow are likely to have a transposon insertion in a gene essential for citronellol catabolism.

4. Identification of the Mutated Gene: a. Isolate genomic DNA from the selected mutants. b. Use a method like arbitrary PCR, inverse PCR, or sequencing with primers specific to the transposon to determine the insertion site of the transposon in the bacterial genome. c. Identify the disrupted gene by comparing the flanking sequence to the genome sequence of the wild-type strain.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

Citronellyl_CoA_Metabolism cluster_upper Upper Pathway cluster_atu Atu Pathway cluster_liu Liu Pathway cluster_tca Central Metabolism Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/G (Dehydrogenase) Citronellate Citronellate Citronellal->Citronellate Aldehyde Dehydrogenase Citronellyl_CoA Citronellyl_CoA Citronellate->Citronellyl_CoA Acyl-CoA Synthetase Intermediate1 5-Methyl-hex-4-enoyl-CoA Citronellyl_CoA->Intermediate1 AtuD (Dehydrogenase) Intermediate2 Carboxylated Intermediate Intermediate1->Intermediate2 AtuC/F (Geranyl-CoA Carboxylase) Intermediate3 Hydrated Intermediate Intermediate2->Intermediate3 Hydratase Methylcrotonyl_CoA Methylcrotonyl_CoA Intermediate3->Methylcrotonyl_CoA Lyase Liu_Intermediates Liu Pathway Intermediates Methylcrotonyl_CoA->Liu_Intermediates Liu Pathway Enzymes Acetyl_CoA Acetyl_CoA Liu_Intermediates->Acetyl_CoA Acetoacetate Acetoacetate Liu_Intermediates->Acetoacetate TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetoacetate->TCA_Cycle

Caption: Metabolic pathway of citronellol degradation in Pseudomonas.

Experimental_Workflow cluster_mutagenesis Transposon Mutagenesis & Screening cluster_analysis Biochemical & Molecular Analysis start Bacterial Culture (Pseudomonas sp.) mutagenesis Transposon Mutagenesis (e.g., mini-Tn5) start->mutagenesis selection Selection of Mutants (Antibiotic Resistance) mutagenesis->selection screening Phenotypic Screening (Growth on Citronellol) selection->screening identification Identification of Mutated Gene (Sequencing) screening->identification growth_analysis Growth Curve Analysis identification->growth_analysis enzyme_assay Enzyme Assays (e.g., Dehydrogenase) identification->enzyme_assay metabolite_analysis Metabolite Analysis (LC-MS/MS) identification->metabolite_analysis gene_expression Gene Expression Analysis (RT-qPCR) identification->gene_expression

Caption: Experimental workflow for investigating this compound metabolism.

Conclusion

The metabolic fate of this compound in bacteria is a complex and highly regulated process, particularly in Pseudomonas species where the Atu and Liu pathways play a central role. This guide has provided a detailed overview of the known enzymatic steps, genetic organization, and regulatory mechanisms. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further investigate this pathway. While significant progress has been made, particularly in elucidating the pathway in Pseudomonas, the metabolic routes in other bacterial genera like Rhodococcus remain a promising area for future research. A deeper understanding of the diversity of these pathways will not only enhance our knowledge of bacterial metabolism but also open up new avenues for biotechnological innovation.

References

The Microbial Metabolism of Citronellyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the microbial metabolic pathways involved in the formation of citronellyl-CoA, a key intermediate in the degradation of the acyclic monoterpenoid citronellol (B86348). This document is intended for researchers, scientists, and drug development professionals interested in the microbial catabolism of terpenes and the enzymes involved.

Introduction to this compound Metabolism

This compound is a pivotal thioester intermediate in the microbial breakdown of citronellol, a naturally occurring monoterpenoid found in the essential oils of various plants. Microorganisms, particularly bacteria of the genus Pseudomonas, have evolved sophisticated enzymatic machinery to utilize citronellol as a carbon and energy source.[1][2] The metabolic pathway leading to and from this compound involves a series of oxidation and activation steps, culminating in intermediates that can enter central carbon metabolism. Understanding these pathways and the enzymes that catalyze them is crucial for applications in biotechnology, including the production of valuable chemicals and the bioremediation of terpene-rich environments.

The Citronellol Catabolic Pathway to this compound

The primary microbial pathway for the conversion of citronellol to this compound is a catabolic route observed in Pseudomonas species.[1][2] This pathway involves the sequential oxidation of citronellol to citronellic acid, followed by its activation to the corresponding CoA thioester. The key enzymatic steps are outlined below:

  • Oxidation of Citronellol: The pathway is initiated by the oxidation of the primary alcohol group of citronellol to an aldehyde, citronellal. This reaction is catalyzed by citronellol dehydrogenase (AtuB and AtuG in Pseudomonas aeruginosa).[3]

  • Oxidation of Citronellal: Citronellal is further oxidized to the carboxylic acid, citronellate (also known as citronellic acid), by citronellal dehydrogenase .[1]

  • Activation to this compound: The final step in the formation of this compound is the ATP-dependent ligation of coenzyme A to citronellate, a reaction catalyzed by This compound ligase (also referred to as a long-chain acyl-CoA synthetase, such as AtuH in P. aeruginosa).[2][3]

From this compound, the catabolic pathway continues with the action of This compound dehydrogenase (AtuD), which introduces a double bond into the molecule, and subsequent enzymes that process the carbon skeleton for entry into central metabolism.[2][4]

Citronellyl_CoA_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase (AtuB/AtuG) Citronellate Citronellate (Citronellic Acid) Citronellal->Citronellate Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound Ligase (AtuH)

Figure 1: Microbial catabolic pathway from citronellol to this compound.

Quantitative Data on Pathway Enzymes

The kinetic properties of some of the enzymes in the citronellol catabolic pathway have been characterized, providing valuable insights into their function. The following table summarizes the available quantitative data.

EnzymeOrganismSubstrateKm (µM)Vmax (mU/mg)Reference(s)
AtuD (this compound Dehydrogenase) Pseudomonas aeruginosaThis compound1.6850[4]
PA1535 (AtuD homolog) Pseudomonas aeruginosaThis compound182450[4]
PA1535 (AtuD homolog) Pseudomonas aeruginosaOctanoyl-CoA130610[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the enzymes and intermediates of the this compound metabolic pathway.

Heterologous Expression and Purification of Pathway Enzymes

A common approach to characterizing the enzymes of the this compound pathway is to express them recombinantly in a host organism like Escherichia coli and then purify them for in vitro studies.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone Gene of Interest (e.g., atuH, atuD) into Expression Vector Transform Transform E. coli with Expression Plasmid Clone->Transform Culture Culture Transformed E. coli Transform->Culture Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (e.g., Sonication) Harvest->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarify->Affinity Analyze Analyze Purity (SDS-PAGE) Affinity->Analyze

Figure 2: General workflow for heterologous expression and purification of enzymes.

Detailed Methodology:

  • Gene Cloning: The gene of interest (e.g., atuH for this compound ligase or atuD for this compound dehydrogenase) is amplified from the genomic DNA of the source organism (Pseudomonas aeruginosa) using PCR. The amplified gene is then cloned into a suitable expression vector, often containing a tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: The transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble protein is then subjected to affinity chromatography. For His-tagged proteins, a nickel-nitrilotriacetic acid (Ni-NTA) resin is commonly used. The protein is eluted from the column using a high concentration of imidazole.

  • Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assays

4.2.1. This compound Ligase (Acyl-CoA Synthetase) Assay

The activity of this compound ligase can be determined using a radiometric assay that measures the incorporation of a radiolabeled substrate into the CoA ester.

Ligase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_quantification Quantification Prepare Prepare Reaction Mixture: - Purified Enzyme - Radiolabeled Citronellic Acid - ATP, CoA, MgCl2 - Buffer Incubate Incubate at Optimal Temperature Prepare->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Extract Extract with Organic Solvent (to remove unreacted fatty acid) Stop->Extract Scintillation Quantify Radioactivity in Aqueous Phase (containing this compound) using Scintillation Counting Extract->Scintillation

Figure 3: Workflow for a radiometric this compound ligase assay.

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ATP, coenzyme A, MgCl2, and radiolabeled citronellic acid (e.g., [14C]citronellic acid).

  • Enzyme Addition: The reaction is initiated by the addition of the purified this compound ligase.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: The reaction is stopped, typically by the addition of an acidic solution. Unreacted citronellic acid is extracted into an organic solvent phase (e.g., heptane), while the more polar this compound remains in the aqueous phase.

  • Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting to determine the amount of this compound formed.

4.2.2. This compound Dehydrogenase Assay

The activity of this compound dehydrogenase can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor.[4]

Detailed Methodology:

  • Reaction Mixture: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., potassium phosphate, pH 7.0), the substrate this compound, and an artificial electron acceptor such as 2,6-dichloroindophenol (B1210591) (DCPIP).

  • Enzyme Addition: The reaction is initiated by the addition of the purified this compound dehydrogenase.

  • Spectrophotometric Measurement: The decrease in absorbance of the electron acceptor is monitored over time at a specific wavelength (e.g., 600 nm for DCPIP). The rate of the reaction is calculated from the change in absorbance.

Quantification of Acyl-CoA Thioesters in Microbial Cultures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological samples.[5][6]

Acyl_CoA_Quantification_Workflow cluster_sampling Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Harvest Microbial Cells Quench Quench Metabolism (e.g., with cold methanol) Harvest->Quench Extract Extract Acyl-CoAs (e.g., with solvent precipitation) Quench->Extract Separate Separate Acyl-CoAs by Liquid Chromatography Extract->Separate Detect Detect and Quantify by Tandem Mass Spectrometry Separate->Detect

Figure 4: General workflow for the quantification of acyl-CoAs by LC-MS/MS.

Detailed Methodology:

  • Cell Harvesting and Quenching: Microbial cells are rapidly harvested from culture and metabolism is quenched, typically by using a cold solvent such as methanol, to prevent changes in metabolite levels.

  • Extraction: Acyl-CoAs are extracted from the cell pellet using a solvent precipitation method (e.g., with a mixture of methanol, chloroform, and water).

  • LC-MS/MS Analysis: The extracted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is typically achieved using an internal standard and a standard curve of known acyl-CoA concentrations.

Conclusion and Future Directions

The metabolic pathway for the conversion of citronellol to this compound in microorganisms, particularly Pseudomonas, is becoming increasingly well-understood. The key enzymes involved in this catabolic route have been identified, and some have been biochemically characterized. However, significant knowledge gaps remain. There is a need for more comprehensive quantitative data, including the intracellular concentrations of pathway intermediates and the kinetic parameters of all the enzymes involved, especially this compound ligase (AtuH). Furthermore, detailed metabolic flux analysis of citronellol metabolism would provide a more complete picture of the carbon flow through this pathway and its integration with central metabolism. Future research in these areas will be critical for harnessing the full biotechnological potential of these microbial systems for the production of valuable chemicals and for bioremediation applications.

References

The Crossroads of Terpenoid and Lipid Metabolism: A Technical Guide to the Role of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl-CoA is a pivotal intermediate in the catabolism of acyclic monoterpenoids, such as citronellol (B86348) and geraniol, particularly in prokaryotic systems. Its unique branched-chain structure places it at a fascinating intersection with canonical fatty acid metabolism. Standard β-oxidation pathways are incapable of processing its methyl-branched acyl chain, necessitating a specialized enzymatic route known as the Acyclic Terpene Utilization (Atu) pathway. This guide provides a comprehensive technical overview of the metabolic fate of this compound, its relationship with fatty acid oxidation and synthesis, detailed experimental protocols for its study, and potential applications in drug development.

Introduction: The Challenge of Branched-Chain Acyl-CoAs

Fatty acid β-oxidation is a highly efficient process for energy generation from straight-chain fatty acyl-CoAs.[1] However, the presence of methyl groups, as seen in this compound, sterically hinders the enzymes of the β-oxidation spiral.[2] This metabolic challenge is not unique to terpenoids; the degradation of branched-chain amino acids and other lipids also generates branched-chain acyl-CoA esters that require specialized catabolic pathways. In eukaryotes, peroxisomes play a crucial role in the initial breakdown of very long-chain and branched-chain fatty acids.[3][4][5] In bacteria like Pseudomonas species, the Atu pathway has evolved to specifically handle acyclic terpenoids, converting them into intermediates that can enter central metabolism.[6][7][8]

The Acyclic Terpene Utilization (Atu) Pathway: A Bypass of the β-Oxidation Block

The degradation of citronellol begins with its oxidation to citronellic acid, which is then activated to this compound.[1] From here, the Atu pathway diverges significantly from standard fatty acid metabolism.

The key steps involving this compound and its downstream products are:

  • Dehydrogenation: this compound is oxidized to cis-Geranyl-CoA by This compound dehydrogenase (AtuD) . This is a critical step that introduces a double bond, preparing the molecule for subsequent carboxylation.

  • Carboxylation: The β-methyl group on cis-Geranyl-CoA, which obstructs β-oxidation, is carboxylated by the biotin-dependent enzyme Geranyl-CoA carboxylase (AtuC/F) .[9] This reaction, requiring ATP and bicarbonate, is a hallmark of this pathway, adding a carboxyl group to the methyl substituent.[10]

  • Hydration and Cleavage: The carboxylated intermediate undergoes hydration and subsequent cleavage, releasing acetyl-CoA and yielding a shorter acyl-CoA.

  • Integration with Central Metabolism: The pathway continues with further rounds of β-oxidation on the now-unbranched portion of the molecule, ultimately yielding multiple molecules of acetyl-CoA and acetoacetate (B1235776).[1] The acetoacetate is readily converted to two molecules of acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production or can be utilized as a precursor for fatty acid synthesis, effectively linking terpenoid degradation with the cell's primary metabolic pool.[1]

dot

Atu_Pathway Citronellol Citronellol Citronellate Citronellate Citronellol->Citronellate Oxidation Citronellyl_CoA This compound Citronellate->Citronellyl_CoA CoA Ligation Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (Dehydrogenase) Carboxy_Geranyl_CoA Carboxylated Intermediate Geranyl_CoA->Carboxy_Geranyl_CoA AtuC/F (Carboxylase) + CO₂ + ATP Hydrated_Intermediate Hydrated Intermediate Carboxy_Geranyl_CoA->Hydrated_Intermediate Hydration Shorter_Acyl_CoA 7-Methyl-3-oxo-6-octenoyl-CoA Hydrated_Intermediate->Shorter_Acyl_CoA Cleavage (releases Acetyl-CoA) Hydrated_Intermediate->p1 Beta_Ox β-Oxidation Cycles Shorter_Acyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Acetoacetate Acetoacetate Beta_Ox->Acetoacetate TCA_Cycle TCA Cycle & Fatty Acid Synthesis Acetyl_CoA->TCA_Cycle Acetoacetate->p2 p1->Acetyl_CoA p2->Acetyl_CoA 2x

Figure 1: Acyclic Terpene Utilization (Atu) Pathway.

Quantitative Data on Key Atu Pathway Enzymes

The efficiency of the Atu pathway is dictated by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for the key enzymes responsible for processing this compound and its derivatives.

EnzymeOrganismSubstrateKmVmaxReference(s)
This compound Dehydrogenase (AtuD) Pseudomonas aeruginosaThis compound1.6 µM850 mU/mg[11]
Pseudomonas aeruginosaOctanoyl-CoAInactive-[11]
Geranyl-CoA Carboxylase Zea mays (Maize)Geranoyl-CoA64 µM-[12]
Zea mays (Maize)Bicarbonate (HCO₃⁻)0.58 mM-[12]
Zea mays (Maize)ATP8.4 µM-[12]

Experimental Protocols

Protocol: Assay for this compound Dehydrogenase (AtuD) Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine enzyme activity.

Materials:

  • Purified AtuD enzyme

  • This compound (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, DCPIP (e.g., 50 µM), and PMS (e.g., 1 mM).

  • Initiate the reaction by adding a known amount of purified AtuD enzyme.

  • Start the measurement by adding this compound (e.g., concentrations ranging from 0.5 µM to 20 µM for kinetic analysis).

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the rate of reaction using the molar extinction coefficient of DCPIP. One unit of enzyme activity is typically defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

  • For kinetic analysis, repeat the assay with varying concentrations of this compound to determine Km and Vmax values by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol: Analysis of Acyl-CoA Species by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species, including this compound, from bacterial cell cultures.

Materials:

  • Bacterial cell pellet

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) kept at -20°C

  • Internal Standard: e.g., Heptadecanoyl-CoA (C17:0-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Quenching and Extraction:

    • Rapidly quench metabolism by harvesting bacterial cells and immediately flash-freezing the pellet in liquid nitrogen.

    • Resuspend the frozen pellet in a pre-chilled extraction solvent containing the internal standard.

    • Vortex vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Sample Preparation:

    • Carefully collect the supernatant containing the acyl-CoA esters.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water/methanol).[11]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as A: 15 mM ammonium hydroxide (B78521) in water and B: 15 mM ammonium hydroxide in acetonitrile.[13]

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for this compound and other acyl-CoAs of interest.[14]

    • Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the internal standard and referencing a standard curve.

dot

LCMS_Workflow Start Bacterial Culture (e.g., grown on citronellol) Quench Metabolism Quenching (Liquid Nitrogen) Start->Quench Extract Extraction with Cold Solvent (+ Internal Standard) Quench->Extract Centrifuge Centrifugation (Pellet Proteins) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Analysis (Quantification) Inject->Analyze

Figure 2: General workflow for Acyl-CoA analysis by LC-MS/MS.

Implications for Drug Development

The enzymes of the Atu pathway and their distinction from mammalian fatty acid metabolism present potential targets for antimicrobial drug development.

  • Targeting Bacterial Fatty Acid Metabolism: Bacterial fatty acid synthesis (FASII) is structurally distinct from the mammalian FAS I system, making it a validated target for antibiotics.[12][15] Inhibiting pathways that feed into the central acetyl-CoA pool, such as the Atu pathway, could be a strategy to starve bacteria of essential building blocks for membrane synthesis.

  • Specific Enzyme Inhibitors:

    • Acyl-CoA Dehydrogenases (ACADs): As a class of flavoenzymes, ACADs are susceptible to inhibition by various small molecules.[16] Developing an inhibitor specific to AtuD could selectively block the growth of bacteria capable of utilizing acyclic terpenes.

    • Biotin-Dependent Carboxylases: Geranyl-CoA carboxylase belongs to a well-studied family of enzymes that are targets for various drugs and herbicides.[17] High-throughput screening for inhibitors of AtuC/F could yield compounds that disrupt this essential bypass pathway, leading to the accumulation of toxic intermediates.

The development of such targeted therapies requires a deep understanding of the metabolic network, including the integration of pathways like terpenoid degradation and fatty acid metabolism.

Conclusion and Future Directions

This compound stands as a key metabolite that bridges the gap between environmental carbon sources (terpenoids) and the central metabolic machinery of certain bacteria. The Atu pathway represents an elegant evolutionary solution to the problem of metabolizing branched-chain lipids, bypassing the limitations of conventional β-oxidation. While significant progress has been made in elucidating this pathway in prokaryotes, several areas warrant further investigation:

  • Eukaryotic Metabolism: The metabolic fate of citronellol and its derivatives in mammals and other eukaryotes remains largely unexplored. While some studies indicate that it can be oxidized to corresponding acids in rabbits, a complete pathway analogous to the bacterial Atu system has not been identified.[18] Investigating the role of peroxisomes in potential this compound metabolism is a promising avenue of research.

  • Regulatory Networks: The transcriptional regulation of the atu gene cluster and its coordination with genes involved in fatty acid synthesis and oxidation is not fully understood.

  • Metabolomic Profiling: Comprehensive metabolomic studies tracking the flux of carbon from citronellol through the Atu pathway and into the broader acyl-CoA pool would provide invaluable quantitative data on the pathway's efficiency and its impact on overall cellular metabolism.

A deeper understanding of the intricate relationship between this compound and fatty acid metabolism will not only enhance our fundamental knowledge of microbial metabolic diversity but also open new avenues for the development of targeted antimicrobial agents.

References

The Role of Citronellyl-CoA in Acyclic Monoterpenoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the involvement of Citronellyl-CoA in the metabolic pathways of acyclic monoterpenoids. While the biosynthesis of most monoterpenoids proceeds from geranyl diphosphate (B83284) (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, this compound emerges as a key intermediate in the catabolism of these compounds, particularly in prokaryotic systems such as Pseudomonas. This document will elucidate the established biosynthetic routes of monoterpenoids as a foundational context, followed by a detailed exploration of the acyclic terpene utilization (Atu) pathway, where this compound plays a central role.

Foundational Monoterpenoid Biosynthesis: The GPP Pathway

All terpenoids, including the C10 monoterpenoids, originate from the universal five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1][2][3]. Plants utilize two primary pathways to synthesize these precursors: the cytosolic mevalonate (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway[2][3][4]. The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct precursor to a vast array of monoterpenes[5][6]. Monoterpene synthases then convert GPP into various cyclic and acyclic structures[2].

This compound in the Acyclic Terpene Utilization (Atu) Pathway

In contrast to biosynthesis in plants, the involvement of a CoA-esterified monoterpenoid intermediate is well-documented in the catabolism of acyclic monoterpenes by bacteria, notably in Pseudomonas citronellolis and Pseudomonas aeruginosa[7][8]. This catabolic route, known as the acyclic terpene utilization (Atu) pathway, enables these organisms to use compounds like citronellol (B86348) and geraniol (B1671447) as carbon sources[7].

The catabolism of geranic acid, derived from geraniol, proceeds through its conversion to geranyl-CoA. This intermediate is then carboxylated by geranyl-CoA carboxylase, a key enzyme in this pathway[7][9][10]. The pathway for citronellol degradation also converges on a similar CoA-activated intermediate, this compound[7][11].

A pivotal step in this pathway is the dehydrogenation of this compound, catalyzed by this compound dehydrogenase (AtuD)[7][8]. This enzyme is highly specific for its terpenoid substrate and is essential for the functional Atu pathway[8]. Following this, the carbon skeleton undergoes further enzymatic modifications, including hydration and cleavage, ultimately feeding into central metabolism, such as through β-oxidation, to yield acetyl-CoA and acetoacetate[7].

Signaling and Regulation

The genes encoding the enzymes of the Atu pathway (atuA-H) are often organized in an operon-like structure[7]. The expression of these genes is typically under the control of a transcriptional regulator, such as AtuR, which belongs to the TetR family of repressors[7]. The presence of acyclic terpenes or their metabolic intermediates can induce the expression of the Atu gene cluster, allowing the bacterium to efficiently metabolize these compounds when they are available in the environment[7].

Quantitative Data

The study of the Atu pathway has yielded quantitative kinetic data for key enzymes, particularly this compound dehydrogenase (AtuD) from Pseudomonas aeruginosa.

EnzymeSubstrateKm (µM)Vmax (mU mg-1)Source Organism
AtuDThis compound1.6850Pseudomonas aeruginosa
PA1535 proteinThis compound182450Pseudomonas aeruginosa
PA1535 proteinOctanoyl-CoA130610Pseudomonas aeruginosa

Table 1: Kinetic parameters of this compound dehydrogenase (AtuD) and a related protein (PA1535) from Pseudomonas aeruginosa. Data indicates the high affinity and specificity of AtuD for this compound.[8]

Experimental Protocols

Expression and Purification of AtuD

This protocol describes the heterologous expression and purification of this compound dehydrogenase (AtuD) from Pseudomonas aeruginosa in Escherichia coli, a common method for obtaining sufficient quantities of the enzyme for characterization[8].

  • Gene Cloning: The atuD gene is amplified from P. aeruginosa genomic DNA via PCR and cloned into an expression vector (e.g., pET vector system) containing a purification tag, such as a polyhistidine-tag.

  • Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization on ice.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged AtuD is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM) to remove non-specifically bound proteins. The purified AtuD is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C.

This compound Dehydrogenase Activity Assay

This spectrophotometric assay is used to determine the kinetic parameters of the purified AtuD enzyme[8].

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), and the substrate, this compound.

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of purified AtuD enzyme.

  • Spectrophotometric Measurement: The reduction of DCPIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated based on the rate of DCPIP reduction, using its molar extinction coefficient. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

  • Kinetic Analysis: To determine Km and Vmax values, the assay is performed with varying concentrations of this compound, and the data are fitted to the Michaelis-Menten equation.

Visualizations

Monoterpenoid_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) Pyruvate Pyruvate MEP_intermediates ... Pyruvate->MEP_intermediates DXS, DXR, etc. GAP Glyceraldehyde-3-P GAP->MEP_intermediates IPP Isopentenyl Diphosphate (IPP) MEP_intermediates->IPP AcetylCoA Acetyl-CoA MVA_intermediates ... AcetylCoA->MVA_intermediates HMGS, HMGR, etc. MVA_intermediates->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP Monoterpenes Monoterpenes GPP->Monoterpenes Monoterpene Synthases Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (Dehydrogenase) Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Aldehyde Dehydrogenase Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA AtuH (Acyl-CoA Synthase) Dehydrocitronellyl_CoA 2,6-dimethyl-5-heptenoyl-CoA Citronellyl_CoA->Dehydrocitronellyl_CoA AtuD (this compound Dehydrogenase) Beta_Oxidation Further Metabolism (β-oxidation) Dehydrocitronellyl_CoA->Beta_Oxidation AtuA, AtuE, etc. Central_Metabolism Central Metabolism (Acetyl-CoA, etc.) Beta_Oxidation->Central_Metabolism Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay Genomic_DNA P. aeruginosa Genomic DNA PCR PCR Amplification of atuD gene Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Induction IPTG Induction Transformation->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Clarification Clarification (Centrifugation) Cell_Harvest->Clarification NiNTA Ni-NTA Affinity Chromatography Clarification->NiNTA Elution Elution NiNTA->Elution Purified_AtuD Purified AtuD Elution->Purified_AtuD Assay_Setup Setup Reaction (Buffer, DCPIP, This compound) Purified_AtuD->Assay_Setup Spectro Spectrophotometry (ΔA600/min) Assay_Setup->Spectro Analysis Data Analysis (Michaelis-Menten) Spectro->Analysis Kinetics Determine Km & Vmax Analysis->Kinetics

References

Unraveling the Genetic Blueprint for Citronellyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and enzymatic machinery responsible for the synthesis of citronellyl-CoA, a key intermediate in the metabolism of acyclic monoterpenes. Drawing upon established research, this document provides a comprehensive overview of the identified genes, detailed experimental protocols for their characterization, and quantitative data to support further investigation and potential applications in drug development and biotechnology.

The Acyclic Terpene Utilization (Atu) Pathway: A Central Hub for this compound Synthesis

The catabolism of citronellol (B86348) and related acyclic terpenes in bacteria, particularly in species of Pseudomonas, is primarily orchestrated by the Acyclic Terpene Utilization (Atu) pathway.[1][2][3] The genes encoding the enzymes of this pathway are typically clustered together in an operon, designated as the atu cluster (atuA through atuH).[3][4] The synthesis of this compound is a critical step within this pathway, paving the way for further metabolism.

The initial transformation involves the oxidation of citronellol to citronellic acid. This is followed by the activation of citronellate to its coenzyme A thioester, this compound. While the precise enzymes for these initial steps are still under investigation, AtuB and AtuG are proposed to function as citronellol and citronellal (B1669106) dehydrogenases, and AtuH is suggested to be the this compound synthetase.[4]

Subsequent to its formation, this compound is further metabolized, with two key enzymes playing a pivotal role: this compound dehydrogenase (AtuD) and geranyl-CoA carboxylase (AtuC/F).[5][6]

Key Genes and Enzymes in this compound Metabolism

The principal enzymes involved in the steps immediately following the synthesis of this compound have been identified and characterized, primarily from Pseudomonas aeruginosa.

  • This compound Dehydrogenase (AtuD): This enzyme catalyzes the oxidation of this compound. The atuD gene product has been shown to have a high affinity and specificity for this compound.[5]

  • Geranyl-CoA Carboxylase (GCCase): This biotin-dependent enzyme is a heterodimer composed of the AtuC and AtuF subunits.[2][6] It plays a crucial role in the downstream processing of the carbon skeleton.

The expression of these enzymes is induced in the presence of acyclic terpenes, as demonstrated by proteomic studies such as 2D gel electrophoresis.[5]

Quantitative Enzymatic Data

The kinetic properties of the key enzymes in this compound metabolism have been determined, providing valuable insights into their function. The following tables summarize the available quantitative data for these enzymes from Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) and Related Acyl-CoA Dehydrogenase (PA1535)

EnzymeSubstrateKm (µM)Vmax (mU/mg)Reference
AtuDThis compound1.6850[5]
AtuDOctanoyl-CoAInactive-[5]
AtuD5-Methylhex-4-enoyl-CoAInactive-[5]
AtuDIsovaleryl-CoAInactive-[5]
PA1535This compound182450[5]
PA1535Octanoyl-CoA130610[5]

Table 2: Kinetic Parameters of Geranyl-CoA Carboxylase (AtuC/AtuF)

SubstrateKinetic ParameterValueReference
Geranyl-CoAK0.5 (µM)8.8[1][6]
Geranyl-CoAVmax (nmol/min/mg)492[1][6]
3-Methylcrotonyl-CoA (MC-CoA)Km (µM)14[1][6]
3-Methylcrotonyl-CoA (MC-CoA)Vmax (nmol/min/mg)308[1][6]
ATPKm (µM)10[1][7]
BicarbonateK0.5 (µM)1.2[1][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of genes and enzymes in the this compound synthesis pathway.

Cloning and Expression of atu Genes

Objective: To clone and express the atu genes (e.g., atuD, atuC, atuF) from Pseudomonas aeruginosa in a suitable expression host like Escherichia coli.

Protocol:

  • Genomic DNA Isolation: Isolate high-quality genomic DNA from P. aeruginosa grown in a suitable medium.

  • Primer Design and PCR Amplification: Design gene-specific primers with appropriate restriction sites for cloning into an expression vector (e.g., pET series vectors with a His-tag). Perform PCR to amplify the target atu gene.

  • Vector and Insert Preparation: Digest both the expression vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert using a gel extraction kit.

  • Ligation: Ligate the digested insert into the prepared expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli strain (e.g., DH5α for plasmid propagation and BL21(DE3) for protein expression).

  • Screening and Verification: Screen for positive clones by colony PCR and restriction digestion of the plasmid DNA. Confirm the sequence of the cloned gene by DNA sequencing.

  • Protein Expression:

    • Inoculate a single colony of the E. coli expression strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

    • Harvest the cells by centrifugation.

Recombinant Atu Protein Purification

Objective: To purify the expressed recombinant Atu proteins (e.g., His-tagged AtuD, AtuC, AtuF) for biochemical characterization.

Protocol:

  • Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Concentration: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Concentrate the protein using a centrifugal filter unit.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Enzyme Assays

4.3.1. This compound Dehydrogenase (AtuD) Assay

Objective: To measure the enzymatic activity of purified AtuD.

Principle: The activity of acyl-CoA dehydrogenases can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 50 µM FAD

    • 150 µM Phenazine ethosulfate (PES)

    • 50 µM 2,6-Dichlorophenolindophenol (DCPIP)

    • Varying concentrations of this compound (e.g., 0.5 - 20 µM)

  • Enzyme Addition: Add a known amount of purified AtuD enzyme to initiate the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for DCPIP) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction rates and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

4.3.2. Geranyl-CoA Carboxylase (GCCase) Assay

Objective: To measure the enzymatic activity of purified GCCase (AtuC/F).

Principle: The carboxylase activity is measured by the incorporation of radiolabeled bicarbonate into the acyl-CoA substrate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a final volume of 100 µL containing:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 5 mM MgCl2

    • 2.5 mM ATP

    • 10 mM NaH14CO3 (with a known specific activity)

    • Varying concentrations of geranyl-CoA (e.g., 1 - 50 µM)

  • Enzyme Addition: Add a known amount of purified GCCase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 10 µL of 6 M HCl).

  • Radioactivity Measurement: Evaporate the samples to dryness to remove unreacted 14CO2. Resuspend the residue in a scintillation cocktail and measure the acid-stable radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the kinetic parameters.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound synthesis pathway and a general experimental workflow for gene characterization.

Citronellyl_CoA_Synthesis_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (putative) Citronellate Citronellate Citronellal->Citronellate AtuB/AtuG (putative) Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH (putative) Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (this compound Dehydrogenase) Carboxylated_intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_intermediate AtuC/AtuF (Geranyl-CoA Carboxylase) Further_Metabolism Further Metabolism Carboxylated_intermediate->Further_Metabolism

Caption: The this compound synthesis and initial metabolism pathway.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Genomic_DNA_Isolation Genomic DNA Isolation PCR_Amplification PCR Amplification of atu gene Genomic_DNA_Isolation->PCR_Amplification Ligation_Transformation Ligation & Transformation PCR_Amplification->Ligation_Transformation Protein_Expression Protein Expression in E. coli Ligation_Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Enzyme_Assay Enzyme Assay Purity_Analysis->Enzyme_Assay Kinetic_Analysis Kinetic Data Analysis Enzyme_Assay->Kinetic_Analysis

Caption: A generalized experimental workflow for gene characterization.

This guide provides a foundational understanding of the genes and enzymes integral to this compound synthesis. The detailed protocols and quantitative data presented herein are intended to facilitate further research into this important metabolic pathway, with potential implications for the development of novel therapeutics and biotechnological processes.

References

Methodological & Application

Application Notes and Protocol for the Enzymatic Synthesis of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA is a key activated intermediate in the metabolism of acyclic monoterpenoids, such as citronellol (B86348) and geraniol, in various microorganisms. Its availability is crucial for studying the downstream enzymes in these metabolic pathways, which are of significant interest for the biotechnological production of valuable chemicals and pharmaceuticals. This document provides a detailed protocol for the enzymatic synthesis of this compound from citronellic acid and Coenzyme A (CoA) using an acyl-CoA synthetase. The protocol is designed to be a reliable method for producing this important metabolite for research and development purposes.

The synthesis is based on the activity of an acyl-CoA synthetase, which catalyzes the ATP-dependent ligation of a fatty acid to Coenzyme A. Specifically, enzymes with a substrate preference for medium to long-chain fatty acids have been shown to effectively utilize citronellic acid. This protocol utilizes a broad-specificity acyl-CoA synthetase, such as FadD4 from Pseudomonas aeruginosa, which has demonstrated activity with citronellic acid.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound follows a two-step reaction mechanism catalyzed by acyl-CoA synthetase. First, citronellic acid reacts with ATP to form an activated citronellyl-adenylate intermediate and pyrophosphate. In the second step, the sulfhydryl group of Coenzyme A attacks the citronellyl-adenylate, leading to the formation of this compound and the release of AMP.

cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Citronellic_Acid Citronellic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Citronellic_Acid->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase Citronellyl_CoA This compound Acyl_CoA_Synthetase->Citronellyl_CoA AMP AMP Acyl_CoA_Synthetase->AMP PPi PPi Acyl_CoA_Synthetase->PPi

Caption: Enzymatic reaction for this compound synthesis.

The overall experimental workflow for the synthesis, purification, and analysis of this compound is depicted in the following diagram.

Start Start: Prepare Reagents Reaction_Setup Set up Enzymatic Reaction Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Reaction_Quench Quench Reaction Incubation->Reaction_Quench Purification Purify this compound (Solid-Phase Extraction) Reaction_Quench->Purification Analysis Analyze by HPLC Purification->Analysis End End: Characterized Product Analysis->End

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the enzymatic synthesis of this compound. The specific activity is based on published data for cell-free extracts of E. coli expressing the FadD4 gene from P. aeruginosa PAO1. Kinetic parameters are representative values for acyl-CoA synthetases with similar medium to long-chain fatty acid substrates and should be determined empirically for a purified enzyme.

ParameterValueUnitNotes
Enzyme Acyl-CoA Synthetase (e.g., FadD4)-From Pseudomonas aeruginosa or other suitable microbial sources.
Substrates
Citronellic Acid10mMInitial concentration in the reaction mixture.
Coenzyme A (CoA)10mMInitial concentration in the reaction mixture.
ATP10mMInitial concentration in the reaction mixture.
Cofactor
MgCl₂10mMEssential for enzyme activity.
Reaction Conditions
pH7.5-Optimal pH for many acyl-CoA synthetases.
Temperature30°COptimal temperature for the enzymatic reaction.
Incubation Time30 - 60minutesReaction time can be optimized based on enzyme concentration and desired yield.
Enzyme Kinetics
Specific Activity~418µmol/min/mg proteinReported for cell-free extracts with citronellic acid.[1]
Km (Citronellic Acid)10 - 100µMRepresentative value; should be determined experimentally.
Km (CoA)5 - 50µMRepresentative value; should be determined experimentally.
Product Analysis
HPLC ColumnC18 reverse-phase-Standard for acyl-CoA analysis.
Mobile PhaseGradient of acetonitrile (B52724) in phosphate (B84403) buffer-Provides good separation of acyl-CoAs.
Detection Wavelength260nmFor detection of the adenine (B156593) moiety of Coenzyme A.

Experimental Protocols

Materials and Reagents
  • Citronellic acid

  • Coenzyme A trilithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp., commercially available, or a recombinantly expressed and purified enzyme like FadD4)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate buffer (for HPLC)

  • Methanol (B129727) (for SPE)

  • Ultrapure water

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 50 µL of 1 M Tris-HCl, pH 7.5

      • 20 µL of 100 mM Citronellic acid (dissolved in a suitable solvent like ethanol (B145695) or DMSO, and diluted in buffer)

      • 20 µL of 100 mM Coenzyme A

      • 20 µL of 100 mM ATP

      • 20 µL of 100 mM MgCl₂

      • Purified Acyl-CoA Synthetase (empirically determine the optimal concentration, e.g., 1-5 µg)

      • Nuclease-free water to a final volume of 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes in a water bath or thermomixer.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen and storing at -80°C until purification.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Sample Loading:

    • If the reaction was quenched with TCA, centrifuge the mixture to pellet the precipitated protein and load the supernatant onto the conditioned SPE cartridge. If the reaction was flash-frozen, thaw the sample and load it directly.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts, ATP, AMP, and other hydrophilic components.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of methanol or a methanol/water mixture.

  • Drying and Storage:

    • Dry the eluted sample under a stream of nitrogen or in a vacuum centrifuge.

    • Store the purified this compound at -80°C.

Protocol 3: Analysis of this compound by HPLC
  • Sample Preparation:

    • Reconstitute the purified this compound in a suitable buffer, such as 50 mM potassium phosphate buffer, pH 6.5.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Analysis:

    • Inject the sample and monitor the chromatogram for a peak corresponding to this compound. The retention time will be longer than that of free Coenzyme A due to the hydrophobic citronellyl moiety.

    • Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA or by using the molar extinction coefficient of Coenzyme A at 260 nm.

Troubleshooting

  • Low product yield:

    • Optimize the enzyme concentration.

    • Ensure the stability of the substrates, especially CoA, which can be prone to oxidation.

    • Verify the optimal pH and temperature for the specific enzyme used.

    • Consider potential product inhibition and adjust the reaction time accordingly.

  • Difficulty in product purification:

    • Ensure proper conditioning of the SPE cartridge.

    • Adjust the elution solvent to optimize the recovery of the hydrophobic this compound.

  • Poor separation in HPLC:

    • Optimize the HPLC gradient to achieve better resolution between this compound and other components.

    • Ensure the column is in good condition.

By following these protocols, researchers can reliably synthesize and characterize this compound for their studies in metabolic engineering, drug discovery, and biotechnology.

References

Application Note: Quantitative Analysis of Citronellyl-CoA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl-Coenzyme A (Citronellyl-CoA) is a key intermediate in the metabolic pathway of acyclic terpenes like citronellol. The accurate quantification of this compound is crucial for understanding the biochemical processes involved in terpene metabolism and for the development of novel therapeutic agents and biotechnological applications. This document provides a detailed protocol for the quantification of this compound in biological samples using a sensitive and specific LC-MS/MS method. The methodology is adapted from established protocols for short-chain acyl-CoAs.[1][2]

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other cellular components, followed by tandem mass spectrometry for selective and sensitive detection. An internal standard is used to ensure accuracy and correct for any variability during sample preparation and analysis.

Experimental Protocols

Sample Preparation

The following protocol is designed for the extraction of this compound from cell or tissue samples.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[1][2]

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge (capable of >15,000 x g at 4°C)

Procedure:

  • Harvesting: For adherent cells, aspirate the culture medium and add 1 mL of ice-cold 10% TCA. For suspension cells, pellet the cells and resuspend in 1 mL of ice-cold 10% TCA. For tissue samples, weigh 50-100 mg of frozen tissue and homogenize in ice-cold extraction solution.[2][3]

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis and protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoA esters to a new microcentrifuge tube.[3]

  • Storage: Store the extracts at -80°C until LC-MS/MS analysis. For analysis, transfer the supernatant to autosampler vials, preferably glass vials to minimize analyte loss.[3][4]

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 x 2.1 mm)[1]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH 8.1[5]

  • Mobile Phase B: Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Column Temperature: 35°C[5]

  • Gradient:

    Time (min) % B
    0.0 0
    2.0 0
    23.0 23.5
    26.0 100
    29.0 100
    32.0 0

    | 42.0 | 0 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]

  • Multiple Reaction Monitoring (MRM): The MRM transitions for this compound should be optimized by direct infusion of a standard. Based on the common fragmentation pattern of acyl-CoAs, the precursor ion will be [M+H]⁺. The characteristic product ions are generated by a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da) and a fragment corresponding to adenosine 3',5'-diphosphate (m/z 428).[1][5][6]

Data Presentation

The quantitative data for a typical analysis are summarized in the tables below. Note that the values for this compound are hypothetical and should be determined experimentally.

Table 1: MRM Transitions for this compound and a Representative Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determined[M-507+H]⁺To be determined
This compound (Qualifier)To be determined428.0To be determined
Heptadecanoyl-CoA (IS)1034.6527.6To be determined

Table 2: Quantitative Performance of the LC-MS/MS Method

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
This compound1 - 10001<15%85-115%

Table 3: Recovery of this compound with Different Extraction Methods

AnalyteRecovery with 10% TCA (%)Recovery with 2.5% SSA (%)
This compound>85%>90%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization in TCA/SSA with Internal Standard Sample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: General workflow for the quantification of this compound.

Citronellol Metabolism Pathway

G Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Oxidation Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Oxidation Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA CoA Ligation Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA Beta_Oxidation β-Oxidation Geranyl_CoA->Beta_Oxidation

Caption: Simplified metabolic pathway of Citronellol.[7]

References

Application Notes and Protocols for the Purification of Recombinant Citronellyl-CoA Dehydrogenase (AtuD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA dehydrogenase (AtuD) is a key enzyme in the acyclic terpene utilization (Atu) pathway in bacteria such as Pseudomonas aeruginosa. This pathway is crucial for the degradation of monoterpenes like citronellol, making AtuD a potential target for various biotechnological and pharmaceutical applications. These application notes provide a detailed protocol for the expression and purification of recombinant His-tagged this compound dehydrogenase from Escherichia coli. The protocols cover gene cloning, protein expression, purification by immobilized metal affinity chromatography (IMAC), and a colorimetric activity assay.

Data Presentation

A typical purification of recombinant this compound dehydrogenase (AtuD) from a 1-liter E. coli culture can be summarized as follows. The data presented here is a representative example based on common yields for His-tagged protein purification.

Table 1: Purification Summary for Recombinant this compound Dehydrogenase (AtuD)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Lysate8001600.21001
Cleared Lysate6001500.2593.751.25
Ni-NTA Affinity Eluate151208.07540

One Unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute under the standard assay conditions.

Experimental Protocols

Protocol 1: Cloning of AtuD into an Expression Vector

This protocol describes the cloning of the atuD gene into a pET expression vector containing an N-terminal His-tag.

1. Gene Amplification:

  • Amplify the atuD gene from Pseudomonas aeruginosa genomic DNA using polymerase chain reaction (PCR).
  • Design primers with appropriate restriction sites (e.g., NdeI and XhoI) for cloning into the pET vector.
  • Forward Primer (with NdeI site): 5'-CATAT ATG GCA GTC GTC AAA GTC G-3'
  • Reverse Primer (with XhoI site): 5'-CTCGAG TCA GGC GGC CTT GAT GTC-3'

2. Vector and Insert Preparation:

  • Digest both the PCR product and the pET expression vector (e.g., pET-28a) with NdeI and XhoI restriction enzymes.
  • Purify the digested vector and insert using a gel purification kit.

3. Ligation and Transformation:

  • Ligate the digested atuD gene into the linearized pET vector using T4 DNA ligase.
  • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

4. Verification:

  • Select colonies and verify the presence of the correct insert by colony PCR and Sanger sequencing.

Protocol 2: Expression of Recombinant AtuD

This protocol details the expression of His-tagged AtuD in E. coli.

1. Transformation into Expression Strain:

  • Transform the verified pET-atuD plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic.
  • Incubate overnight at 37°C with shaking (200 rpm).

3. Large-Scale Culture and Induction:

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
  • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

4. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged AtuD

This protocol describes the purification of His-tagged AtuD using Ni-NTA affinity chromatography.

1. Cell Lysis:

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice to ensure complete lysis.
  • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (cleared lysate) containing the soluble His-tagged AtuD.

2. Affinity Chromatography:

  • Equilibrate a Ni-NTA chromatography column with 5 column volumes of Lysis Buffer.
  • Load the cleared lysate onto the equilibrated column.
  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
  • Elute the His-tagged AtuD from the column with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.

3. Buffer Exchange (Optional):

  • Pool the fractions containing the purified AtuD.
  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.
  • Store the purified enzyme at -80°C.

Protocol 4: this compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of AtuD by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).[1][2] The synthesis of the substrate, this compound, can be performed using the mixed anhydride (B1165640) method.[1]

1. Reagent Preparation:

  • Assay Buffer: 100 mM sodium phosphate, pH 7.0.
  • DCPIP Stock Solution: 10 mM in water.
  • Phenazine Methosulfate (PMS) Stock Solution: 10 mM in water.
  • Flavin Adenine Dinucleotide (FAD) Stock Solution: 1 mM in water.
  • This compound Stock Solution: 5 mM in water.

2. Assay Procedure:

  • In a 1 mL cuvette, prepare the following reaction mixture:
  • 855 µL Assay Buffer
  • 15 µL of 10 mM DCPIP
  • 10 µL of 10 mM PMS
  • 10 µL of 1 mM FAD
  • 10 µL of purified AtuD enzyme solution
  • Incubate the mixture for 2 minutes at 30°C to establish a baseline.
  • Initiate the reaction by adding 10 µL of 5 mM this compound.
  • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes at 30°C.
  • The rate of DCPIP reduction is proportional to the enzyme activity.

3. Calculation of Activity:

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of DCPIP (22 mM⁻¹cm⁻¹ at 600 nm).[1]

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis PCR atuD Gene Amplification (PCR) Digestion_Insert Insert Digestion PCR->Digestion_Insert Ligation Ligation Digestion_Insert->Ligation Digestion_Vector Vector (pET) Digestion Digestion_Vector->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Verification Plasmid Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Strain) Verification->Transformation_Expression Culture Cell Culture & Growth Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Ni-NTA Affinity Chromatography Lysis->IMAC Elution Elution IMAC->Elution Buffer_Exchange Buffer Exchange Elution->Buffer_Exchange SDS_PAGE SDS-PAGE Analysis Buffer_Exchange->SDS_PAGE Activity_Assay Enzyme Activity Assay Buffer_Exchange->Activity_Assay

Caption: Experimental workflow for recombinant AtuD purification.

logical_flow start Start: Obtain atuD Gene cloning Clone into His-tag Expression Vector start->cloning expression Express Recombinant Protein in E. coli cloning->expression lysis Lyse Cells and Clarify Lysate expression->lysis purification Purify via Ni-NTA Affinity Chromatography lysis->purification characterization Characterize Purified Protein purification->characterization sds_page Purity Assessment (SDS-PAGE) characterization->sds_page Verify activity_assay Functional Analysis (Activity Assay) characterization->activity_assay Verify end End: Purified, Active AtuD sds_page->end activity_assay->end

Caption: Logical flow of AtuD purification and characterization.

References

Application Notes and Protocols for Utilizing Citronellyl-CoA as a Substrate in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA is a key intermediate in the Acyclic Terpene Utilization (Atu) pathway, a metabolic route employed by certain bacteria, such as Pseudomonas aeruginosa and Pseudomonas citronellolis, to degrade acyclic terpenes like citronellol (B86348) and geraniol.[1] The study of enzymes that metabolize this compound is crucial for understanding microbial degradation pathways, identifying novel biocatalysts for industrial applications, and for the development of potential antimicrobial agents targeting these metabolic routes. These application notes provide detailed protocols for the use of this compound as a substrate in in vitro enzyme assays, focusing on the characterization of this compound dehydrogenase (AtuD), a key enzyme in the Atu pathway.

Signaling Pathway: Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway involves a series of enzymatic reactions that convert acyclic terpenes into intermediates of central metabolism. This compound is a central molecule in this pathway, being the substrate for this compound dehydrogenase.

Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuA/G Citronellic_acid Citronellic Acid Citronellal->Citronellic_acid AtuB Citronellyl_CoA This compound Citronellic_acid->Citronellyl_CoA AtuH Croitonyl_CoA_derivative Croitonyl-CoA derivative Citronellyl_CoA->Croitonyl_CoA_derivative AtuD (this compound Dehydrogenase) Geranyl_CoA Geranyl-CoA Croitonyl_CoA_derivative->Geranyl_CoA Multiple Steps Intermediates Central Metabolism Intermediates Geranyl_CoA->Intermediates AtuC/F, AtuE, etc.

Caption: The Acyclic Terpene Utilization (Atu) Pathway.

Quantitative Data

The following table summarizes the kinetic parameters of this compound dehydrogenase (AtuD) and a related protein from Pseudomonas aeruginosa.[1]

EnzymeSubstrateKm (µM)Vmax (mU/mg)Source Organism
AtuD This compound1.6850Pseudomonas aeruginosa
PA1535 gene product This compound182450Pseudomonas aeruginosa
PA1535 gene product Octanoyl-CoA130610Pseudomonas aeruginosa

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, it needs to be synthesized. A common method is the mixed anhydride (B1165640) method.

Materials:

  • Citronellic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (saturated)

  • Stir plate and stir bar

  • Ice bath

  • Rotary evaporator

  • HPLC for purification

Protocol:

  • Dissolve citronellic acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add triethylamine (TEA) to the solution and stir.

  • Slowly add ethyl chloroformate dropwise while keeping the solution on ice.

  • Allow the reaction to proceed for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A (CoA) trilithium salt in a cold, saturated sodium bicarbonate solution.

  • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring on an ice bath.

  • Let the reaction proceed for several hours at 4°C.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, purify the this compound by preparative HPLC.

  • Lyophilize the purified fractions to obtain this compound as a white powder.

  • Store the synthesized this compound at -80°C.

In Vitro Assay for this compound Dehydrogenase (AtuD)

This protocol is adapted from general spectrophotometric assays for acyl-CoA dehydrogenases. The activity of this compound dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), at 600 nm.

Materials:

  • Purified this compound dehydrogenase (AtuD)

  • This compound (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer capable of reading at 600 nm

  • Cuvettes or 96-well microplate

Assay Workflow:

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Buffer - DCPIP - PMS - Enzyme (AtuD) Mix Prepare Assay Mixture: - Buffer - DCPIP - PMS - Enzyme Reagents->Mix Substrate Prepare Substrate: - this compound Initiate Initiate reaction by adding this compound Substrate->Initiate Incubate Pre-incubate mixture at assay temperature Mix->Incubate Incubate->Initiate Measure Monitor decrease in absorbance at 600 nm Initiate->Measure Calculate Calculate enzyme activity (initial rate) Measure->Calculate

Caption: Experimental workflow for the in vitro assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

    • DCPIP Stock Solution: Prepare a 10 mM stock solution of DCPIP in the assay buffer.

    • PMS Stock Solution: Prepare a 10 mM stock solution of PMS in the assay buffer. Protect from light.

    • This compound Stock Solution: Prepare a stock solution of synthesized this compound in the assay buffer. The concentration should be determined based on the desired final assay concentrations for kinetic studies (e.g., ranging from 0.1 µM to 50 µM).

    • Enzyme Solution: Dilute the purified AtuD enzyme in the assay buffer to a suitable concentration for measurable activity.

  • Assay Procedure:

    • Set the spectrophotometer to 600 nm and the desired temperature (e.g., 30°C).

    • In a 1 ml cuvette, prepare the following reaction mixture:

      • 850 µl of Assay Buffer

      • 15 µl of 10 mM DCPIP

      • 10 µl of 10 mM PMS

      • A suitable amount of AtuD enzyme solution (e.g., 5-20 µl).

    • Mix gently by inversion and pre-incubate the mixture for 5 minutes at the assay temperature to allow for temperature equilibration and to record any background rate.

    • Initiate the reaction by adding a small volume of the this compound stock solution (e.g., 10 µl) to achieve the desired final concentration.

    • Immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be calculated using the molar extinction coefficient of DCPIP (ε600 = 21 mM-1cm-1).

    • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified assay conditions.

    • For kinetic analysis, repeat the assay with varying concentrations of this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

These application notes provide a framework for the investigation of enzymes involved in the Acyclic Terpene Utilization pathway using this compound as a substrate. The detailed protocols for substrate synthesis and in vitro enzyme assays will enable researchers to characterize the biochemical properties of these enzymes, which is essential for fundamental research and for the development of novel biotechnological and pharmaceutical applications.

References

Application Notes: High-Yield Production of Citronellyl-CoA Using a Cell-Free Biosynthetic System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citronellyl-CoA is a vital precursor for the synthesis of a wide array of valuable terpenoids and other natural products. Traditional chemical synthesis routes are often complex and environmentally taxing, while in vivo microbial production can be limited by cell viability, metabolic burden, and product toxicity. Cell-free metabolic engineering (CFME) provides a powerful alternative, offering unprecedented control over reaction conditions, rapid prototyping of biosynthetic pathways, and the potential for higher yields and productivity by eliminating the constraints of a living cell.[1][2]

These application notes describe a robust, E. coli-based cell-free system for the enzymatic synthesis of this compound from citronellol (B86348). The system utilizes a three-enzyme cascade to convert citronellol into its activated CoA thioester, providing a versatile platform for researchers in metabolic engineering, synthetic biology, and drug development.

Principle

The cell-free synthesis of this compound is achieved through a sequential three-step enzymatic pathway originating from the acyclic terpene utilization (Atu) pathway found in organisms like Pseudomonas citronellolis and Pseudomonas aeruginosa.[3] The pathway proceeds as follows:

  • Oxidation of Citronellol: Citronellol is first oxidized to its corresponding aldehyde, citronellal, by a NAD⁺-dependent Citronellol Dehydrogenase.

  • Oxidation of Citronellal: Citronellal is subsequently oxidized to citronellic acid by a NAD⁺-dependent Citronellal Dehydrogenase.

  • CoA Ligation: Finally, this compound Synthetase (an acyl-CoA synthetase) catalyzes the ATP-dependent ligation of Coenzyme A to citronellic acid, forming the final product, this compound.

This entire cascade can be reconstituted in vitro using a prepared cell extract that provides the necessary translational machinery and metabolic precursors, supplemented with the required enzymes, substrates, and cofactors.

Visualized Pathways and Workflows

The following diagrams illustrate the biosynthetic pathway and the general experimental workflow for producing this compound in a cell-free system.

Citronellyl_CoA_Pathway cluster_pathway Biosynthetic Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal  Citronellol  Dehydrogenase (e.g., AtuB) Citronellate Citronellic Acid Citronellal->Citronellate  Citronellal  Dehydrogenase (e.g., AtuG) NADH1 NADH Citronellal->NADH1 CitronellylCoA This compound Citronellate->CitronellylCoA  this compound  Synthetase (e.g., AtuH) NADH2 NADH Citronellate->NADH2 AMP_PPi AMP + PPi CitronellylCoA->AMP_PPi NAD1 NAD+ NAD1->Citronellol NAD2 NAD+ NAD2->Citronellal ATP ATP ATP->Citronellate CoA CoA-SH CoA->Citronellate

Caption: Enzymatic cascade for the conversion of Citronellol to this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis A1 Prepare E. coli S30 Cell Extract A2 Prepare Enzyme Solutions (Purified or via CFPS) A3 Prepare Substrate & Cofactor Mix B1 Combine Extract, Enzymes, Substrates & Cofactors A3->B1 B2 Incubate Reaction (e.g., 30°C for 4-16h) B1->B2 C1 Quench Reaction (e.g., with cold methanol) B2->C1 C2 Prepare Sample for Analysis (Centrifuge, filter) C1->C2 C3 Quantify this compound (HPLC-MS/MS) C2->C3

Caption: General experimental workflow for cell-free this compound production.

Quantitative Data and System Components

Successful implementation of the cell-free system requires careful selection of enzymes and optimization of reaction components. The following tables summarize the key enzymes, their kinetic properties, a typical reaction composition, and performance benchmarks from related systems.

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme EC Number Function Potential Source Organism
Citronellol Dehydrogenase 1.1.1.- Citronellol → Citronellal Pseudomonas aeruginosa (e.g., AtuB)
Citronellal Dehydrogenase 1.2.1.- Citronellal → Citronellic Acid Pseudomonas aeruginosa (e.g., AtuG)

| this compound Synthetase | 6.2.1.- | Citronellic Acid + CoA → this compound | Pseudomonas citronellolis (putative AtuH)[3] |

Table 2: Representative Kinetic Parameters of a Terpenoid Acyl-CoA Dehydrogenase This data for AtuD from P. aeruginosa, which acts on this compound, provides a reference for expected enzyme performance within this pathway.[4]

Enzyme Substrate K_m (µM) V_max (mU/mg)
AtuD This compound 1.6 850

| PA1535 (AtuD homolog) | this compound | 18 | 2450 |

Table 3: Recommended Reaction Composition for Cell-Free this compound Synthesis This composition is a starting point for optimization and is based on established protocols for E. coli cell-free systems.[1][5]

Component Stock Concentration Final Concentration Purpose
Buffer & Salts
HEPES-KOH (pH 7.5) 1 M 50-100 mM pH Buffering
Potassium Glutamate 4 M 100-210 mM Crowding agent, salt
Ammonium (B1175870) Acetate 1 M 10-30 mM Salt
Magnesium Acetate 1 M 8-15 mM Cofactor for ribosomes, enzymes
Energy Source
Glucose (or PEP/CP) 2 M 30-120 mM Primary energy source
ATP 100 mM 1.5-3 mM Energy currency
GTP, CTP, UTP 100 mM each 0.8-1.5 mM each For in situ expression
Cofactors & Substrates
Coenzyme A (CoA) 100 mM 1-5 mM Acyl group acceptor
NAD⁺ 100 mM 1-5 mM Redox cofactor
Citronellol 1 M (in DMSO) 5-50 mM Primary substrate
20 Amino Acids 50 mM each 1-2 mM each For in situ expression
System Components
S30 Cell Extract ~30 mg/mL protein 25-33% (v/v) Source of machinery
Pathway Enzymes 1-10 mg/mL 1-10 µM each Biocatalysts
T7 RNA Polymerase 1-5 mg/mL 50-100 µg/mL For in situ expression

| DNA Template(s) | 200-500 ng/µL | 5-20 nM | For in situ expression |

Table 4: Performance Benchmarks for Cell-Free Metabolic Engineering Systems While yields for this compound must be determined empirically, these values from other cell-free systems producing complex molecules demonstrate the potential of the platform.[1][6]

Product Class Titer Achieved Yield (% of theoretical) System Type
Monoterpenes > 15 g/L > 95% Purified enzymes
Malate 64 µM 43% carbon conservation E. coli lysate-based
Butanol ~5 g/L ~90% E. coli lysate-based

| 2,3-Butanediol | ~30 g/L | ~71% | Mixed E. coli extracts |

Detailed Experimental Protocols

Protocol 1: Preparation of S30 E. coli Cell-Free Extract

This protocol describes the preparation of a highly active S30 extract from E. coli BL21 (DE3) or a similar strain, adapted from established methods.[5][7][8]

1.1. Cell Culture and Harvest a. Inoculate 50 mL of 2xYTPG medium with a single colony of E. coli. Grow overnight at 37°C with vigorous shaking (250 rpm). b. The next day, inoculate 1 L of 2xYTPG medium in a 2.5 L baffled flask with the overnight culture to an initial OD₆₀₀ of ~0.05. c. Grow the culture at 37°C with shaking (250 rpm) until the OD₆₀₀ reaches 3.0. d. Harvest the cells by centrifugation at 5,000 x g for 15 min at 4°C. e. Wash the cell pellet three times with S30 Buffer A (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT). Perform each wash with a volume of buffer equal to the culture volume. f. After the final wash, weigh the wet cell paste and flash-freeze it in liquid nitrogen. Store at -80°C until needed.

1.2. Cell Lysis and Extract Preparation a. For every 1 gram of cell paste, resuspend in 1.2 mL of S30 Buffer A. b. Lyse the cells using a high-pressure homogenizer (e.g., EmulsiFlex-C5) at 15,000-20,000 psi. Pass the cell suspension through the homogenizer twice to ensure complete lysis. c. Immediately after lysis, centrifuge the lysate at 30,000 x g for 30 min at 4°C. d. Carefully collect the supernatant, avoiding the pellet and any floating debris. This is the crude S30 extract.

1.3. Run-off Reaction and Dialysis a. To the crude S30 extract, add a pre-incubation mix to a final concentration of: 3 mM ATP, 80 mM PEP, 20 µM of each amino acid, and 1 mM DTT. b. Incubate the mixture at 37°C for 80 minutes with gentle shaking. This step allows for the degradation of endogenous mRNA and nucleic acids. c. Dialyze the extract against 50 volumes of S30 Buffer A for 3 hours at 4°C, changing the buffer every hour. d. After dialysis, centrifuge the extract at 4,000 x g for 10 min at 4°C to remove any precipitate. e. Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Synthesis of this compound

This protocol provides two approaches: (A) using purified enzymes and (B) using in situ enzyme expression from DNA templates.

2.1. Approach A: Using Purified Enzymes This method offers precise control over enzyme concentrations. a. Thaw all components (S30 extract, buffers, cofactors, substrates, purified enzymes) on ice. b. In a microcentrifuge tube on ice, assemble the reaction by adding components in the order listed in Table 3 . Add water first, followed by buffers and salts, energy source, cofactors, substrates, enzymes, and finally the S30 extract. c. Gently mix the reaction by pipetting. Avoid vortexing. d. Incubate the reaction at 30°C for 4-16 hours. A time-course experiment is recommended to determine the optimal reaction time. e. Proceed to Protocol 3 for analysis.

2.2. Approach B: In Situ Enzyme Expression (CFPS) This method is ideal for rapid prototyping of different enzyme homologs.[9][10] a. Obtain or synthesize linear DNA templates or plasmids for the three pathway enzymes (Citronellol Dehydrogenase, Citronellal Dehydrogenase, this compound Synthetase), each under the control of a T7 promoter. b. Thaw all components on ice. c. In a microcentrifuge tube on ice, assemble the reaction as described in Table 3 , ensuring to include amino acids, T7 RNA polymerase, and the DNA templates. d. Gently mix the reaction by pipetting. e. Incubate the reaction at 30°C for 8-16 hours. This allows for simultaneous expression of the enzymes and catalysis of the pathway. f. Proceed to Protocol 3 for analysis.

Protocol 3: Sample Preparation and HPLC-MS/MS Analysis

This protocol outlines the steps for quenching the reaction and quantifying the this compound product.[11][12][13]

3.1. Reaction Quenching and Sample Preparation a. To stop the reaction, add 2 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to the reaction tube (e.g., add 200 µL of methanol to a 100 µL reaction). b. Vortex the mixture vigorously for 30 seconds to precipitate proteins. c. Incubate at -20°C for 20 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in 50-100 µL of an appropriate mobile phase (e.g., 95% Water, 5% Acetonitrile with 10 mM ammonium acetate) for analysis. g. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3.2. HPLC-MS/MS Analysis a. Chromatography: Use a C18 reversed-phase column (e.g., Agilent Zorbax, Waters Acquity). b. Mobile Phase A: 10 mM Ammonium Acetate in Water, pH ~7. c. Mobile Phase B: Acetonitrile. d. Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at 5% B. e. Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. f. Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound must be determined using an authentic standard. The precursor ion will correspond to [M+H]⁺. A characteristic product ion often results from the fragmentation of the phosphodiester bond, yielding the adenosine (B11128) diphosphate (B83284) fragment.

References

Metabolic Engineering of E. coli for Citronellyl-CoA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to synthesize Citronellyl-CoA. As the direct microbial synthesis of this compound is not extensively documented, this guide outlines a proposed biosynthetic pathway constructed from established metabolic engineering strategies for precursor synthesis and enzymatic conversions.

Proposed Biosynthetic Pathway for this compound in E. coli

The synthesis of this compound in a heterologous E. coli host can be envisioned as a multi-step process, commencing with the production of a monoterpene precursor, followed by enzymatic modifications to yield the final product. A plausible pathway involves the following key stages:

  • Geranyl Diphosphate (B83284) (GPP) Synthesis : The universal precursor for monoterpenes, GPP, is synthesized from the central metabolism. This can be achieved by engineering either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway to increase the supply of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

  • Geraniol (B1671447) and Citronellol (B86348) Production : GPP is then converted to geraniol by a geraniol synthase (GES).[2] Subsequently, geraniol can be reduced to citronellol.

  • Oxidation to Citronellic Acid : Citronellol is oxidized to citronellal (B1669106) and then to citronellic acid. This can be achieved by introducing appropriate alcohol and aldehyde dehydrogenases.

  • Activation to this compound : Finally, citronellic acid is activated to this compound by an acyl-CoA synthetase. While no specific this compound synthetase from E. coli is known, enzymes with broad substrate specificity or enzymes from other organisms, such as the putative this compound synthetase (AtuH) from Pseudomonas citronellolis, could be employed.[3]

  • Enhancing Coenzyme A Availability : To ensure efficient conversion of citronellic acid to this compound, it is crucial to increase the intracellular pool of Coenzyme A (CoA). This can be achieved by overexpressing key enzymes in the native E. coli CoA biosynthetic pathway.[4][5]

Quantitative Data Summary

The following tables summarize production titers of relevant precursors and intermediates achieved in various metabolically engineered E. coli strains.

Table 1: Geraniol Production in Engineered E. coli

Engineering StrategyHost StrainKey Genes Expressed/ModifiedGeraniol Titer (mg/L)Reference
Overexpression of GPPS and bottom MVA pathwayE. coli MG1655GPPS, MVA pathway enzymes13.3[2]
Introduction of Ocimum basilicum GESE. coli MG1655GPPS, MVA pathway, ObGES105.2[2]
Deletion of yjgB and full MVA pathwayE. coli MG1655 ΔyjgBFull MVA pathway, ObGES182.5[2]
Systematic synthetic biology approachesE. coliBioprospected GPPS and GES964.3[6]
Fusion tag evolution engineering of GESE. coliModified GES with E1* fusion tag2124.1[6]
Two-phase fed-batch fermentationE. coli BL21(DE3)ObGES, Abies grandis GPPS, MVA pathway2000[7]

Table 2: Limonene (B3431351) and Perillyl Alcohol Production in Engineered E. coli

Engineering StrategyHost StrainKey Genes ExpressedProduct Titer (mg/L)Reference
Single plasmid MVA pathway and limonene synthaseE. coliMevalonate pathway genes, limonene synthase>400 (Limonene)[8]
Coupling with cytochrome P450E. coliMevalonate pathway, limonene synthase, P450~100 (Perillyl alcohol)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic engineering of E. coli for this compound synthesis.

Protocol 1: Construction of Geraniol Producing E. coli Strain

1. Host Strain Selection:

  • E. coli DH5α is suitable for plasmid construction and cloning.

  • E. coli BL21(DE3) or MG1655 are commonly used for protein expression and fermentation. For improved geraniol production, a yjgB knockout mutant of MG1655 can be used to prevent the conversion of geraniol to other compounds.[2]

2. Plasmid Construction:

  • GPP Synthesis Module:

    • Amplify the genes for the mevalonate (MVA) pathway from a suitable source (e.g., Saccharomyces cerevisiae).

    • Amplify a geranyl diphosphate synthase (GPPS), for example from Abies grandis.[7]

    • Clone these genes into a suitable expression vector (e.g., pETDuet-1 or pACYCDuet-1) under the control of an inducible promoter (e.g., T7).

  • Geraniol Synthesis Module:

    • Amplify a geraniol synthase (GES) gene, for instance from Ocimum basilicum (ObGES).[2]

    • Clone the GES gene into a compatible expression vector with a different antibiotic resistance marker.

3. Strain Transformation:

  • Transform the constructed plasmids into the chosen E. coli host strain using standard heat shock or electroporation methods.

  • Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotics.

4. Shake-Flask Cultivation for Geraniol Production:

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with the corresponding antibiotics and incubate overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue cultivation at a lower temperature (e.g., 30°C) for 48-72 hours.

  • To mitigate geraniol toxicity and evaporation, a two-phase fermentation system can be employed by adding an organic solvent overlay (e.g., dodecane (B42187) or isopropyl myristate) at a 1:10 v/v ratio at the time of induction.[7]

Protocol 2: Introduction of Citronellol and Citronellic Acid Synthesis Pathway

1. Enzyme Selection:

  • Select an appropriate alcohol dehydrogenase and aldehyde dehydrogenase for the conversion of geraniol to geranic acid, and subsequently citronellol to citronellic acid.

2. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized genes for the selected dehydrogenases for expression in E. coli.

  • Clone the genes into a compatible expression vector.

3. Co-transformation and Expression:

  • Co-transform the plasmids containing the geraniol production pathway and the dehydrogenase pathway into the E. coli host.

  • Follow the cultivation and induction procedures as described in Protocol 1.

Protocol 3: Expression of Acyl-CoA Synthetase and Enhancement of CoA Pool

1. Acyl-CoA Synthetase Selection:

  • Select a putative acyl-CoA synthetase with potential activity towards citronellic acid. A candidate is the atuH gene from Pseudomonas citronellolis.[3] Alternatively, screen a panel of acyl-CoA synthetases from various microorganisms for the desired activity.[9][10]

2. CoA Pool Enhancement:

  • To increase the intracellular concentration of Coenzyme A, overexpress the native E. coli pantothenate kinase (panK or coaA) gene.[5] This enzyme is a key regulator in the CoA biosynthetic pathway.[4][11]

  • Clone the panK gene into a compatible expression vector.

3. Final Strain Construction and Cultivation:

  • Introduce the plasmids for the complete pathway (geraniol synthesis, oxidation, and CoA ligation) and CoA enhancement into the E. coli host.

  • Perform cultivation as described previously. Supplementation of the medium with pantothenate (Vitamin B5), a precursor for CoA biosynthesis, may further enhance the CoA pool.[12]

Protocol 4: Extraction and Quantification of Products

1. Sample Preparation:

  • Collect a known volume of the culture broth (and the organic overlay if used).

  • For intracellular metabolite analysis, pellet the cells by centrifugation.

2. Extraction:

  • For Geraniol and Citronellol: Extract the culture broth or the organic layer with an equal volume of a non-polar solvent like ethyl acetate (B1210297) or hexane. Vortex vigorously and centrifuge to separate the phases.

  • For Citronellic Acid and this compound: Cell lysis (e.g., by sonication or enzymatic digestion) is required for intracellular products. Subsequent extraction can be performed using appropriate solvent systems.

3. Analytical Method (GC-MS):

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A polar capillary column such as DB-FFAP is suitable for separating monoterpenes.[13]

  • Injector Temperature: 250°C.

  • Oven Program: An initial temperature of 40-80°C, hold for 1-2 minutes, followed by a ramp of 10-20°C/min to 250°C, and a final hold for 5-10 minutes.[13]

  • Carrier Gas: Helium.

  • MS Conditions: Electron Impact (EI) ionization at 70 eV.

  • Quantification: Prepare standard curves for geraniol, citronellol, and citronellic acid to quantify the products based on peak areas.

Mandatory Visualizations

Citronellyl_CoA_Pathway cluster_central_metabolism Central Metabolism cluster_mva_pathway Heterologous MVA Pathway cluster_monoterpene_synthesis Monoterpene Synthesis cluster_oxidation Oxidation cluster_coa_ligation CoA Ligation cluster_coa_synthesis CoA Biosynthesis Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis IPP IPP DMAPP DMAPP GPP GPP IPP->GPP DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES Citronellol Citronellol Geraniol->Citronellol Reduction Citronellal Citronellal Citronellol->Citronellal Alcohol Dehydrogenase Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Aldehyde Dehydrogenase Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA Acyl-CoA Synthetase (e.g., AtuH) Pantothenate Pantothenate CoA Coenzyme A Pantothenate->CoA panK (overexpressed) CoA->Citronellyl_CoA

Caption: Engineered metabolic pathway for this compound synthesis in E. coli.

Experimental_Workflow Start Start Strain_Selection Host Strain Selection (e.g., E. coli BL21(DE3)) Start->Strain_Selection Plasmid_Construction Plasmid Construction (MVA, GPPS, GES, Dehydrogenases, Acyl-CoA Synthetase, panK) Strain_Selection->Plasmid_Construction Transformation Transformation into Host Plasmid_Construction->Transformation Cultivation Shake-Flask or Fed-Batch Fermentation Transformation->Cultivation Induction Induction of Gene Expression (e.g., with IPTG) Cultivation->Induction Extraction Product Extraction (Solvent Extraction) Induction->Extraction Analysis Quantification (GC-MS) Extraction->Analysis End End Analysis->End CoA_Biosynthesis_Ecoli Pantothenate Pantothenate Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (CoaA) (Rate-limiting, Feedback inhibited by CoA) PPC 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PPC PPCS (CoaB) Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine PPCDC (CoaC) Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT (CoaD) CoA Coenzyme A Dephospho_CoA->CoA DPCK (CoaE)

References

Application Notes and Protocols for Studying Acyl-CoA Dehydrogenase Specificity Using Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of enzymes crucial in fatty acid and amino acid metabolism. Understanding their substrate specificity is vital for elucidating metabolic pathways and for the development of targeted therapeutics. Citronellyl-CoA, a derivative of the monoterpenoid citronellol, serves as a specific substrate for a unique subgroup of ACADs, making it an invaluable tool for studying these enzymes. This document provides detailed application notes and protocols for the use of this compound in characterizing the specificity of acyl-CoA dehydrogenases.

Data Presentation

The following table summarizes the kinetic parameters of Pseudomonas aeruginosa acyl-CoA dehydrogenases with this compound and other substrates, providing a clear comparison of their specificities.[1][2]

EnzymeSubstrateVmax (mU/mg)Km (µM)
AtuD This compound8501.6
Octanoyl-CoAInactive-
5-Methylhex-4-enoyl-CoAInactive-
Isovaleryl-CoAInactive-
PA1535 This compound245018
Octanoyl-CoA610130

Experimental Protocols

I. Chemo-enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, adapted from established procedures for other acyl-CoAs. This method involves the activation of citronellic acid and its subsequent reaction with Coenzyme A.

Materials:

  • Citronellic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Protocol:

  • Activation of Citronellic Acid:

    • Dissolve citronellic acid in anhydrous THF.

    • Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess to the citronellic acid solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by thin-layer chromatography). This forms the citronellyl-imidazolide intermediate.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A in a 5% aqueous solution of sodium bicarbonate.

    • Slowly add the citronellyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small portions of sodium bicarbonate as needed.

    • Continue stirring at room temperature for 4-6 hours.

  • Purification of this compound:

    • Acidify the reaction mixture to pH 2-3 with dilute HCl.

    • Extract the aqueous solution with ethyl acetate to remove unreacted citronellic acid and other nonpolar impurities.

    • The aqueous layer containing this compound can be further purified by solid-phase extraction or preparative HPLC.

    • For HPLC purification, use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

    • Collect the fractions containing this compound and lyophilize to obtain the final product as a white powder.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

II. Expression and Purification of Recombinant Acyl-CoA Dehydrogenase

This protocol outlines the expression of a His-tagged acyl-CoA dehydrogenase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the acyl-CoA dehydrogenase gene with a His-tag.

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • SDS-PAGE analysis equipment

Protocol:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication on ice or by using a French press.

    • Centrifuge the lysate at high speed to pellet the cell debris.

  • Purification:

    • Load the cleared lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Collect the elution fractions and analyze them by SDS-PAGE to identify the fractions containing the purified protein.

  • Dialysis and Storage:

    • Pool the fractions containing the pure protein and dialyze against a suitable storage buffer to remove imidazole.

    • Determine the protein concentration and store at -80°C.

III. Acyl-CoA Dehydrogenase Activity Assay

Two common methods for assaying acyl-CoA dehydrogenase activity are described below. The choice of assay depends on the available equipment and the specific requirements of the experiment.

This spectrophotometric assay uses ferricenium hexafluorophosphate (B91526) as an artificial electron acceptor.

Materials:

  • Purified acyl-CoA dehydrogenase

  • This compound (or other acyl-CoA substrates)

  • Ferricenium hexafluorophosphate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and ferricenium hexafluorophosphate.

  • Add the purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • The enzyme activity can be calculated using the molar extinction coefficient of ferricenium hexafluorophosphate.

This is a highly sensitive and physiological assay that uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).

Materials:

  • Purified acyl-CoA dehydrogenase

  • Purified Electron Transfer Flavoprotein (ETF)

  • This compound (or other acyl-CoA substrates)

  • Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, degassed)

  • Fluorometer

Protocol:

  • The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen. This can be achieved by using an anaerobic chamber or by preparing the reaction mixture in a sealed cuvette with an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose).

  • In an anaerobic environment, prepare a reaction mixture containing the assay buffer, ETF, and the purified acyl-CoA dehydrogenase.

  • Record the baseline fluorescence of ETF (Excitation ~380 nm, Emission ~495 nm).

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_enzyme_prep Enzyme Preparation cluster_assay Activity Assay s1 Citronellic Acid Activation s2 Reaction with Coenzyme A s1->s2 s3 Purification (HPLC) s2->s3 a1 Assay Setup (Substrate, Enzyme, Buffer) s3->a1 e1 Recombinant Expression in E. coli e2 Cell Lysis e1->e2 e3 Purification (IMAC) e2->e3 e3->a1 a2 Data Acquisition (Spectrophotometry/Fluorometry) a1->a2 a3 Kinetic Parameter Calculation a2->a3

Caption: Experimental workflow for studying acyl-CoA dehydrogenase specificity.

acyclic_terpene_utilization_pathway Citronellol Citronellol AtuB_AtuG AtuB/AtuG (Dehydrogenase) Citronellol->AtuB_AtuG Citronellal Citronellal Citronellal->AtuB_AtuG Citronellic_acid Citronellic_acid AtuH AtuH (Acyl-CoA Synthetase) Citronellic_acid->AtuH Citronellyl_CoA Citronellyl_CoA AtuD AtuD (this compound Dehydrogenase) Citronellyl_CoA->AtuD Enoyl_CoA Enoyl_CoA Further_Metabolism Further_Metabolism Enoyl_CoA->Further_Metabolism AtuB_AtuG->Citronellal AtuB_AtuG->Citronellic_acid AtuH->Citronellyl_CoA AtuD->Enoyl_CoA

Caption: Acyclic terpene utilization (Atu) pathway in Pseudomonas.

References

Application Notes and Protocols for Stable Isotope Labeling of Citronellyl-CoA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA is a key intermediate in the acyclic terpene utilization (Atu) pathway, enabling certain microorganisms, such as those from the Pseudomonas genus, to metabolize citronellol (B86348) and related monoterpenoids as a carbon and energy source.[1][2] Understanding the metabolic flux through this pathway is crucial for various applications, including metabolic engineering for the production of valuable bioproducts and for elucidating the role of terpene metabolism in microbial physiology and pathogenesis.

Stable isotope labeling, particularly with ¹³C, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool for quantifying the in vivo rates (fluxes) of metabolic reactions.[3][4] By introducing ¹³C-labeled substrates, such as citronellol, into a biological system, researchers can trace the incorporation of these heavy isotopes into downstream metabolites like this compound. The resulting mass isotopomer distributions (MIDs) of these metabolites can then be used to calculate the intracellular metabolic fluxes, offering a detailed snapshot of the pathway's activity.[5]

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope labeling of this compound for metabolic flux analysis (MFA).

Core Concepts and Signaling Pathways

The degradation of citronellol is initiated by its oxidation to citronellal (B1669106) and subsequently to citronellic acid. Citronellic acid is then activated to this compound by a CoA ligase.[1] This central intermediate, this compound, is further metabolized through a series of enzymatic reactions, including dehydrogenation and carboxylation, which are part of the Atu pathway.[2][6] Key enzymes in this pathway include citronellol dehydrogenase, this compound ligase, and this compound dehydrogenase.[1][6]

The overall metabolic network connects the degradation of citronellol to central carbon metabolism, ultimately feeding into the tricarboxylic acid (TCA) cycle and providing precursors for biomass synthesis. Understanding the flux distribution at key nodes, such as the formation and consumption of this compound, is essential for a complete picture of the metabolic landscape.

Citronellol_Degradation_Pathway cluster_0 Acyclic Terpene Utilization (Atu) Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase Citronellate Citronellate Citronellal->Citronellate Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound Ligase Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA Isomerase Metabolites Downstream Metabolites Geranyl_CoA->Metabolites Atu Pathway Enzymes Central_Metabolism Central Carbon Metabolism Metabolites->Central_Metabolism Integration

Caption: Citronellol Degradation Pathway Overview

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [¹³C]-Citronellyl-CoA

This protocol describes the enzymatic synthesis of uniformly ¹³C-labeled this compound from ¹³C-labeled citronellic acid. This method is adapted from general protocols for long-chain acyl-CoA synthesis.

Materials and Reagents:

  • [U-¹³C]-Citronellic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (1 M, pH 7.5)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme with broad substrate specificity)

  • Perchloric acid (HClO₄)

  • Potassium bicarbonate (KHCO₃)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC grade water and acetonitrile

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Tris-HCl buffer (100 mM final concentration)

    • MgCl₂ (10 mM final concentration)

    • ATP (10 mM final concentration)

    • Coenzyme A (5 mM final concentration)

    • [U-¹³C]-Citronellic acid (2 mM final concentration, dissolved in a small amount of ethanol (B145695) or DMSO if necessary)

    • Ultrapure water to bring to the final volume.

  • Enzyme Addition: Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1 M perchloric acid.

  • Neutralization and Purification:

    • Incubate on ice for 10 minutes to precipitate the enzyme.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and neutralize with a saturated solution of potassium bicarbonate to a pH between 6.0 and 7.0.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • The supernatant containing crude [¹³C]-Citronellyl-CoA can be further purified using C18 SPE cartridges.

  • Quantification and Isotopic Enrichment Analysis: The concentration and isotopic enrichment of the purified [¹³C]-Citronellyl-CoA should be determined by LC-MS/MS.

Protocol 2: ¹³C-Metabolic Flux Analysis of Citronellol Metabolism

This protocol outlines the general workflow for performing a ¹³C-MFA experiment to study citronellol metabolism in a microbial culture (e.g., Pseudomonas aeruginosa).

Materials and Reagents:

  • Microbial strain of interest (e.g., Pseudomonas aeruginosa)

  • Defined minimal medium with citronellol as the sole carbon source

  • [U-¹³C]-Citronellol (or other specifically labeled variants)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 75% ethanol, boiling)

  • Hydrolysis reagents (e.g., 6 M HCl)

  • Derivatization reagents (e.g., MTBSTFA for GC-MS analysis)

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the microbial strain into a suitable liquid medium and grow overnight to obtain a seed culture.

  • Labeling Experiment:

    • Inoculate the main culture in a defined minimal medium containing a known concentration of unlabeled citronellol.

    • Grow the culture to a mid-exponential phase to ensure metabolic steady state.

    • Harvest a portion of the cells for biomass composition analysis.

    • Rapidly switch the feed to a medium containing [U-¹³C]-citronellol at the same concentration.

    • Continue the cultivation until an isotopic steady state is reached (typically several residence times in a chemostat or after several cell divisions in batch culture).

  • Rapid Sampling and Quenching:

    • Withdraw a defined volume of the cell culture.

    • Immediately quench the metabolic activity by mixing with a cold quenching solution.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at low temperature.

    • Extract intracellular metabolites from the cell pellet using a boiling ethanol extraction method.

  • Biomass Hydrolysis:

    • Hydrolyze the cell pellet (after metabolite extraction) with 6 M HCl to break down proteins into amino acids.

  • Sample Analysis (GC-MS or LC-MS/MS):

    • Analyze the extracted intracellular metabolites and the amino acids from biomass hydrolysates to determine their mass isotopomer distributions (MIDs). For GC-MS analysis, derivatization of the analytes is typically required.

  • Data Analysis and Flux Calculation:

    • Use the measured MIDs, along with physiological data (e.g., substrate uptake rate, biomass production rate), as inputs for a metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

MFA_Workflow cluster_workflow Metabolic Flux Analysis Workflow Culture 1. Cell Culture with [¹³C]-Citronellol Quench 2. Rapid Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Hydrolyze 4. Biomass Hydrolysis Quench->Hydrolyze Analyze 5. MS Analysis (MIDs) Extract->Analyze Hydrolyze->Analyze Calculate 6. Flux Calculation Analyze->Calculate

Caption: General Workflow for ¹³C-Metabolic Flux Analysis

Data Presentation

Quantitative data from MFA experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Due to the limited availability of public flux data specifically for citronellol metabolism, the following table presents an illustrative example of metabolic fluxes in Pseudomonas putida grown on glucose, which can serve as a template for presenting data from citronellol MFA studies. The fluxes are typically normalized to the substrate uptake rate.

Table 1: Illustrative Metabolic Flux Distribution in Pseudomonas putida

Reaction/PathwayAbbreviationRelative Flux (%)
Glucose UptakeGLCuptake100.0
Entner-Doudoroff PathwayED pathway85.0
Pentose Phosphate Pathway (oxidative)oxPPP10.0
Pentose Phosphate Pathway (non-oxidative)non-oxPPP5.0
Glycolysis (upper)EMP0.0
Pyruvate to Acetyl-CoAPDH75.0
TCA Cycle (Citrate Synthase)CS60.0
Glyoxylate ShuntGlt Shunt15.0
Anaplerotic reactions (Pyruvate Carboxylase)PC10.0
Biomass SynthesisGrowth20.0

Note: This data is for illustrative purposes and represents a hypothetical flux distribution for glucose metabolism. Actual flux values for citronellol metabolism will need to be determined experimentally.

Table 2: Kinetic Parameters of Key Enzymes in the Atu Pathway

The following table summarizes known kinetic parameters for enzymes involved in the this compound pathway. This data is essential for building accurate metabolic models for flux analysis.

EnzymeOrganismSubstrateKm (µM)Vmax (mU/mg)
This compound Dehydrogenase (AtuD)Pseudomonas aeruginosaThis compound1.6850
Related Dehydrogenase (PA1535)Pseudomonas aeruginosaThis compound182450

Source: Data adapted from relevant biochemical studies.[6]

Logical Relationships and Experimental Design

The design of a ¹³C-MFA experiment is critical for obtaining accurate and precise flux estimates. The choice of isotopic tracer and the analytical methods used to measure labeling patterns will determine the resolvability of different pathways.

Experimental_Design_Logic cluster_logic Experimental Design Logic Objective Define Research Objective (e.g., quantify Atu pathway flux) Tracer Select ¹³C-Tracer ([U-¹³C]-Citronellol, [1,2-¹³C]-Citronellol, etc.) Objective->Tracer Model Develop Metabolic Model (include all relevant reactions) Objective->Model Experiment Perform Labeling Experiment (steady-state) Tracer->Experiment Flux_Map Calculate Flux Map & Statistical Analysis Model->Flux_Map Analysis Measure Labeling Patterns (MS, NMR) Experiment->Analysis Analysis->Flux_Map

Caption: Logical Flow of a ¹³C-MFA Experiment

By carefully following these protocols and considering the logical framework of MFA, researchers can gain valuable quantitative insights into the metabolic fluxes of the this compound pathway. This knowledge can be applied to rationally engineer microbial strains for improved production of valuable chemicals or to identify potential targets for antimicrobial drug development.

References

Application Note: High-Throughput Screening for Inhibitors of Citronellyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citronellyl-CoA is a key intermediate in the acyclic terpene utilization (Atu) pathway, a metabolic route employed by certain bacteria, such as Pseudomonas aeruginosa, for the catabolism of monoterpenes like citronellol (B86348) and geraniol.[1][2] This pathway is essential for the growth of these organisms on acyclic terpenes.[3][4] The synthesis of this compound from citronellate is catalyzed by a this compound synthetase or ligase, which represents a critical control point in this metabolic sequence.[2][3] Inhibiting this enzyme could disrupt the bacterial energy metabolism, presenting a novel strategy for the development of new anti-infective agents.

This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify small-molecule inhibitors of this compound synthesis. The assay is based on the quantification of pyrophosphate (PPi), a product of the synthetase reaction, using a sensitive fluorescent detection method suitable for large-scale screening campaigns.

This compound Biosynthesis Pathway

The initial steps of the Atu pathway involve the conversion of citronellol into this compound. This process is initiated by the oxidation of citronellol to citronellic acid (citronellate), which is then activated by a specific CoA synthetase in an ATP-dependent reaction to form this compound. This activation step is the target of the screening assay described herein.

Citronellyl_CoA_Pathway cluster_pathway This compound Synthesis Citronellol Citronellol Citronellate Citronellate Citronellol->Citronellate Oxidation Citronellyl_CoA This compound Citronellate->Citronellyl_CoA this compound Synthetase(Assay Target)ATP + CoA-SH TargetEnzyme Inhibitor TargetEnzyme->Citronellyl_CoA

Caption: The enzymatic conversion of citronellate to this compound is the target for inhibition.

Principle of the HTS Assay

The this compound synthetase reaction consumes ATP and releases pyrophosphate (PPi) and AMP. The assay quantifies the amount of PPi produced, which is directly proportional to enzyme activity. A commercially available fluorescent detection kit is used, where PPi is enzymatically converted to ATP, which in turn drives a luciferase-catalyzed reaction to produce a stable fluorescent signal. Inhibitors of the synthetase will lead to a decrease in PPi production and a corresponding reduction in the fluorescent signal.

Reaction Scheme:

  • Citronellate + ATP + Coenzyme A ---(this compound Synthetase)---> this compound + AMP + PPi

  • PPi + ADP ---(ATP Sulfurylase)---> ATP + SO₄²⁻

  • ATP + D-Luciferin ---(Luciferase)---> Oxyluciferin + AMP + Light (Fluorescence)

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant this compound Synthetase (e.g., from P. aeruginosa).

  • Substrates: Citronellic acid (sodium salt), Adenosine 5'-triphosphate (ATP), Coenzyme A (lithium salt).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20.

  • Detection Reagent: PPiLight™ Pyrophosphate Assay Kit (or equivalent).

  • Plates: 384-well, low-volume, black, flat-bottom polystyrene microplates.

  • Compound Library: Small-molecule library dissolved in 100% DMSO.

  • Control Inhibitor: A known non-specific ligase inhibitor (e.g., a non-hydrolyzable ATP analog) for assay validation.

HTS Assay Workflow

The following workflow is designed for a fully automated HTS system.

Caption: Automated workflow for the primary high-throughput screening of inhibitors.

Detailed Assay Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library (typically 10 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) or a control inhibitor (positive control, 100% inhibition). The final compound concentration will be 10 µM.

  • Enzyme/Substrate Addition: Prepare an enzyme/substrate mix in assay buffer containing this compound Synthetase, citronellate, and Coenzyme A. Add 10 µL of this mix to each well. The final concentrations should be optimized, but starting points are 5 nM enzyme, 20 µM citronellate, and 10 µM Coenzyme A.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near its Kₘ (e.g., 15 µM). The total reaction volume is now 15 µL.

  • Enzymatic Reaction: Incubate the plates for 30 minutes at room temperature. The reaction time should be optimized to ensure product formation remains within the linear range of the detection system.

  • Signal Generation: Add 15 µL of the PPi detection reagent to each well to stop the enzymatic reaction and initiate the signal-generating cascade.

  • Signal Stabilization: Incubate the plates for 10 minutes in the dark at room temperature to allow the fluorescent signal to stabilize.

  • Plate Reading: Read the fluorescence intensity on a suitable plate reader (e.g., BMG PHERAstar, PerkinElmer EnVision) using appropriate filters.

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen should be validated through dose-response analysis to determine their potency (IC₅₀).

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 1:3 dilution series) starting from a high concentration (e.g., 100 µM).

  • Plate the dilutions into a 384-well plate.

  • Perform the HTS assay as described above.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Data Analysis and Presentation

Primary Screen Data Analysis
  • Assay Quality Control: The quality and robustness of the HTS assay should be assessed for each plate by calculating the Z-factor: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation, μ is the mean, 'pos' refers to the positive control (100% inhibition), and 'neg' refers to the negative control (0% inhibition). An assay with a Z-factor ≥ 0.5 is considered excellent for HTS.[5]

  • Hit Identification: Normalize the data for each test well to calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos)) A common threshold for identifying a primary hit is an inhibition value greater than three standard deviations from the mean of the negative controls.

Data Presentation for Confirmed Inhibitors

Quantitative data for confirmed inhibitors should be summarized in a clear, tabular format to facilitate comparison and analysis.

Compound IDStructure (2D)IC₅₀ (µM)Hill SlopeMax Inhibition (%)Notes
STK-000001[Placeholder]2.5 ± 0.31.198.5Competitive with ATP
STK-000002[Placeholder]15.1 ± 1.20.999.1Non-competitive
STK-000003[Placeholder]8.7 ± 0.91.097.8-
Control[Placeholder]0.05 ± 0.011.2100.0Reference Compound

Conclusion

The described HTS assay provides a robust and sensitive method for identifying novel inhibitors of this compound synthesis. The protocol is scalable for large compound libraries and includes steps for hit confirmation and potency determination. The identified inhibitors can serve as valuable chemical probes to study the Atu pathway in bacteria and as starting points for the development of new anti-infective therapeutics.

References

Application Notes and Protocols: Citronellyl-CoA in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl-CoA is an activated thioester of citronellic acid, a monoterpenoid. While not a central metabolite, it plays a crucial role in the specialized metabolism of certain microorganisms, particularly in the degradation of acyclic terpenes. In the realm of synthetic biology, this compound holds potential as a unique C10 building block for the biosynthesis of novel fine chemicals, pharmaceuticals, and biofuels. Its branched structure and double bond offer opportunities for creating diverse molecular scaffolds that are not readily accessible through traditional chemical synthesis.

This document provides an overview of the known applications of this compound, with a focus on its enzymatic synthesis and conversion. It also details protocols for its production and use in experimental settings, aiming to facilitate its adoption in metabolic engineering and drug discovery programs.

Applications of this compound in Synthetic Biology

The primary known role of this compound is as an intermediate in the Acyclic Terpene Utilization (Atu) pathway of Pseudomonas species, such as Pseudomonas aeruginosa and Pseudomonas citronellolis. This pathway allows these bacteria to use acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) as carbon sources.

A key enzyme in this pathway is This compound dehydrogenase (AtuD) , which specifically catalyzes the oxidation of this compound. The high specificity of this enzyme for its substrate has been documented, making it a valuable tool for synthetic biology applications.

Potential applications of this compound in synthetic biology include:

  • Precursor for Novel Polyketides: Polyketide synthases (PKS) are versatile enzymes that use various acyl-CoA molecules as building blocks to create a vast array of structurally complex and often bioactive molecules. By engineering PKS modules, it is conceivable to incorporate this compound as a starter or extender unit, leading to the production of novel polyketides with unique properties.

  • Biosynthesis of Specialty Chemicals: The carbon skeleton of this compound can be modified by other enzymes to produce valuable fragrance compounds, polymer precursors, or chiral intermediates for pharmaceuticals.

  • Probing Enzyme Specificity: Purified this compound can be used as a substrate to screen for and characterize novel enzymes with activity towards terpene-based thioesters.

  • Metabolic Engineering of Pseudomonas: Understanding the flux through the Atu pathway, which involves this compound, is crucial for engineering Pseudomonas strains for bioremediation or the production of terpene-derived chemicals.

Quantitative Data

The following table summarizes the kinetic parameters of this compound dehydrogenase (AtuD) from Pseudomonas aeruginosa. This data is essential for designing and modeling synthetic pathways that utilize this enzyme.

EnzymeSubstrateKm (µM)Vmax (mU/mg)Source
AtuDThis compound1.6850[1]
PA1535 (AtuD isoenzyme)This compound182450[1]

Signaling Pathways and Experimental Workflows

Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway in Pseudomonas is a catabolic route for the degradation of acyclic terpenes. This compound is a key intermediate in this pathway.

Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (Dehydrogenase) Citronellate Citronellate Citronellal->Citronellate Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH (Acyl-CoA Synthetase) cis_Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->cis_Geranyl_CoA AtuD (Dehydrogenase) Downstream_Metabolism Downstream Metabolism (β-oxidation) cis_Geranyl_CoA->Downstream_Metabolism Further Atu enzymes

Caption: The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas.

Experimental Workflow for Production and Application of this compound

This workflow outlines the key steps for producing this compound and utilizing it in a synthetic biology context, for example, as a substrate for an engineered polyketide synthase.

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_application Synthetic Biology Application cluster_analysis Analysis Citronellic_Acid Citronellic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (e.g., AtuH) Citronellic_Acid->Acyl_CoA_Synthetase Citronellyl_CoA This compound Acyl_CoA_Synthetase->Citronellyl_CoA Engineered_PKS Engineered Polyketide Synthase Citronellyl_CoA->Engineered_PKS Novel_Polyketide Novel Polyketide Engineered_PKS->Novel_Polyketide HPLC_MS HPLC-MS/MS Analysis Novel_Polyketide->HPLC_MS

References

Application Note: Structural Elucidation of Citronellyl-CoA by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of Citronellyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the Acyclic Terpene Utilization (Atu) pathway, a metabolic route for the degradation of acyclic monoterpenes. Understanding its structure is crucial for studying the enzymes involved in this pathway and for potential applications in biotechnology and drug development. This application note offers protocols for sample preparation, NMR data acquisition, and data processing, along with predicted ¹H and ¹³C NMR data to aid in its identification and characterization.

Introduction

This compound is a thioester derivative of citronellic acid and Coenzyme A. It plays a significant role in the microbial degradation of citronellol, a common monoterpenoid found in essential oils. The structural confirmation of this compound is fundamental for biochemical assays, enzyme kinetics, and metabolic flux analysis within the Atu pathway. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of small molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Atom NumberPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2~2.5 - 2.7t~7.5
H4~1.4 - 1.6m
H5~1.9 - 2.1m
H6~5.1t~7.0
H8~1.6s
H9~1.7s
H10~0.9d~6.5
CoA-H4'~8.5s
CoA-H8~8.2s
CoA-H1'~6.1d~5.0
CoA-H2'~4.7t~5.0
CoA-H3'~4.4t~5.0
CoA-CH₂(pant)~4.1t~6.5
CoA-CH₂(pant)~3.5t~6.5
CoA-CH₂(cys)~3.0t~6.5
CoA-CH₂(cys)~2.8t~6.5
CoA-CH₃(pant)~0.9s
CoA-CH₃(pant)~0.8s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Atom NumberPredicted Chemical Shift (ppm)
C1 (C=O)~200 - 205
C2~45 - 50
C3~35 - 40
C4~25 - 30
C5~40 - 45
C6~125 - 130
C7~130 - 135
C8~25
C9~17
C10~20
CoA Adenine C2~152
CoA Adenine C4~149
CoA Adenine C5~119
CoA Adenine C6~156
CoA Adenine C8~141
CoA Ribose C1'~88
CoA Ribose C2'~75
CoA Ribose C3'~71
CoA Ribose C4'~84
CoA Ribose C5'~65
CoA Pantothenate C=O~170
CoA Pantothenate CH₂~40
CoA Pantothenate CH₂~36
CoA Cysteamine CH₂~30
CoA Cysteamine CH₂~40
CoA Pantothenate C(CH₃)₂~78
CoA Pantothenate CH₃~22
CoA Pantothenate CH₃~22

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is the solvent of choice for CoA esters due to their high polarity.

  • Internal Standard: Add a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

  • pH Adjustment: The pH of the sample can affect the chemical shifts of the CoA moiety. Adjust the pD to a physiological value (around 7.0-7.4) using dilute NaOD or DCl in D₂O.

  • Degassing: Coenzyme A and its thioesters are susceptible to oxidation which can lead to the formation of disulfides and degradation.[1][2][3][4] To prevent this, it is recommended to degas the sample by bubbling with an inert gas like argon or nitrogen for several minutes before sealing the NMR tube.[1][2][3][4]

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the final solution into a clean 5 mm NMR tube using a pipette with a small plug of glass wool.[5][6]

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR (Proton):

    • Pulse Sequence: zgpr (or similar with water suppression)

    • Spectral Width (SW): 12-16 ppm

    • Acquisition Time (AQ): 2-3 seconds

    • Relaxation Delay (D1): 5 seconds

    • Number of Scans (NS): 16-64

  • ¹³C NMR (Carbon-13):

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Spectral Width (SW): 220-250 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpmf

    • Spectral Width (SW) in F1 and F2: 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 4-8

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.3

    • ¹H Spectral Width (F2): 12-16 ppm

    • ¹³C Spectral Width (F1): 180-200 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 8-16

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Sequence: hmbcgplpndqf

    • ¹H Spectral Width (F2): 12-16 ppm

    • ¹³C Spectral Width (F1): 220-250 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 16-64

Data Processing and Analysis
  • Software: Use standard NMR processing software such as TopSpin (Bruker), VnmrJ (Agilent/Varian), or third-party software like MestReNova.

  • Processing Steps:

    • Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency domain spectrum.

    • Phasing: Manually or automatically phase correct the spectra to obtain pure absorption lineshapes.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Reference the ¹H spectrum to the internal standard (TSP at 0.00 ppm). Reference the ¹³C spectrum indirectly using the gyromagnetic ratios.

    • Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Peak Picking: Identify and list the chemical shifts of all peaks.

  • Spectral Interpretation:

    • ¹H NMR: Analyze chemical shifts, multiplicities, and coupling constants to identify proton environments and neighboring protons.

    • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments.

    • COSY: Identify scalar-coupled protons, typically separated by 2-3 bonds. This is crucial for tracing out the carbon skeleton of the citronellyl moiety.

    • HSQC: Correlate each proton with its directly attached carbon atom.

    • HMBC: Identify long-range (2-4 bond) correlations between protons and carbons. This is essential for connecting different fragments of the molecule, particularly for identifying the linkage between the citronellyl group and the CoA thioester, and for assigning quaternary carbons.

Visualizations

Acyclic Terpene Utilization (Atu) Pathway

This compound is a central intermediate in the Atu pathway in microorganisms like Pseudomonas aeruginosa.[1] This pathway facilitates the degradation of acyclic monoterpenes for use as a carbon and energy source.

Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA This compound Ligase Intermediates Further Intermediates Citronellyl_CoA->Intermediates This compound Dehydrogenase (AtuD) Beta_Oxidation β-Oxidation Intermediates->Beta_Oxidation Atu Pathway Enzymes NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis Purification Purify this compound Dissolution Dissolve in D₂O with Internal Standard Purification->Dissolution Degassing Degas with Inert Gas Dissolution->Degassing Filtering Filter into NMR Tube Degassing->Filtering NMR_1D Acquire 1D Spectra (¹H, ¹³C) Filtering->NMR_1D NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Process Spectra (FT, Phasing, Baseline Correction) NMR_2D->Processing Referencing Reference Spectra Processing->Referencing Analysis_1D Analyze 1D Spectra Referencing->Analysis_1D Analysis_2D Analyze 2D Spectra Referencing->Analysis_2D Structure_Elucidation Assemble Fragments and Confirm Structure Analysis_1D->Structure_Elucidation Analysis_2D->Structure_Elucidation

References

Application Notes and Protocols for Handling and Storage of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to ensure the stability and integrity of Citronellyl-CoA, a key intermediate in acyclic terpene metabolism. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.

Introduction

This compound is an activated form of citronellic acid, playing a crucial role in the catabolism of acyclic monoterpenes like citronellol (B86348) and geraniol. As with other acyl-CoA esters, the thioester bond in this compound is susceptible to chemical and enzymatic degradation. These notes outline the primary stability concerns and provide detailed protocols for handling, storage, and stability assessment.

Physicochemical Properties and Stability Concerns

This compound is an amphipathic molecule with a hydrophobic citronellyl chain and a hydrophilic Coenzyme A moiety. Its stability is primarily affected by:

  • Hydrolysis: The thioester bond is prone to hydrolysis, yielding free citronellic acid and Coenzyme A. This degradation is accelerated in aqueous solutions, particularly at neutral to alkaline pH. For maximal stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.[1]

  • Oxidation: The double bond in the citronellyl chain is susceptible to oxidation, especially upon exposure to air and light. Monounsaturated fatty acids, like the citronellyl group, are more stable than polyunsaturated fatty acids but still require careful handling to prevent oxidation.

  • Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases (ACOTs) that can enzymatically cleave the thioester bond.[1]

Recommended Handling and Storage Conditions

Adherence to strict protocols is essential to minimize the degradation of this compound.

3.1. Handling

  • Work Environment: Always handle this compound on ice to minimize thermal degradation.[2]

  • Inert Atmosphere: For preparing solutions, especially for long-term storage, it is advisable to work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

  • Materials: Use clean, dedicated glassware and equipment. For organic solutions, always use glass, stainless steel, or Teflon; avoid plastic containers and pipette tips as they can leach impurities.[3]

  • Powder Form: Before opening, allow the container of powdered this compound to equilibrate to room temperature to prevent moisture condensation.[2]

3.2. Storage

  • Solid Form: Store powdered this compound at -20°C or -80°C for long-term stability.

  • Solutions:

    • Aqueous Solutions: Prepare in a slightly acidic buffer (pH 4.0-6.8).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

    • Organic Solvents: Dissolve in a suitable organic solvent, overlay with an inert gas (argon or nitrogen), and store in a glass container with a Teflon-lined cap at -20°C.[3]

Summary of Recommended Storage Conditions:

FormTemperaturepH (Aqueous)AtmosphereContainer
Powder -20°C to -80°CN/AAir or InertOriginal Vial
Aqueous Solution -80°C4.0 - 6.8Air or InertGlass or Polypropylene
Organic Solution -20°CN/AInert (Argon/N₂)Glass with Teflon Cap

Quantitative Stability Assessment

Table of Hydrolysis Rates for S-methyl thioacetate (B1230152) at 23°C:

pH ConditionRate Constant (k)Half-life (t½)
Acid-mediated 1.5 x 10⁻⁵ M⁻¹s⁻¹-
Base-mediated 1.6 x 10⁻¹ M⁻¹s⁻¹-
pH-independent (pH 7) 3.6 x 10⁻⁸ s⁻¹155 days
Data sourced from Whitesides Research Group (2011).[4]

Template for this compound Stability Data:

Storage Condition (Temperature, pH, Solvent)Time Point% Remaining this compoundDegradation Products Detected
0 hours100%None
24 hours
1 week
1 month

Metabolic Pathway of this compound

This compound is a central intermediate in the acyclic terpene utilization (Atu) pathway, primarily studied in Pseudomonas species. This pathway allows for the catabolism of citronellol and related monoterpenes.

Atu_Pathway cluster_activation Activation Phase cluster_oxidation β-Oxidation Modification cluster_final Further Metabolism Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal citronellol dehydrogenase Citronellate Citronellate Citronellal->Citronellate citronellal dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound ligase (AtuH) Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA acyl-CoA dehydrogenase (AtuD) Carboxygeranyl_CoA 3-Carboxy-geranyl-CoA Geranyl_CoA->Carboxygeranyl_CoA geranyl-CoA carboxylase (AtuC/F) Isohexenylglutaconyl_CoA Isohexenylglutaconyl-CoA Carboxygeranyl_CoA->Isohexenylglutaconyl_CoA hydration Acetyl_CoA_and_Product 7-methyl-3-oxo-6-octenoyl-CoA + Acetyl-CoA Isohexenylglutaconyl_CoA->Acetyl_CoA_and_Product cleavage Beta_Oxidation β-Oxidation Acetyl_CoA_and_Product->Beta_Oxidation

Caption: Acyclic Terpene Utilization (Atu) Pathway.

Experimental Protocols

6.1. Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., methanol (B129727) or acetonitrile) or slightly acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0)

  • Inert gas (argon or nitrogen)

  • Glass vials with Teflon-lined caps

Procedure:

  • Allow the container of powdered this compound to warm to room temperature before opening.[2]

  • Weigh the desired amount of this compound powder in a clean, dry glass vial.

  • Under a stream of inert gas, add the appropriate volume of solvent or buffer to achieve the desired concentration.

  • Vortex briefly to dissolve. If using an aqueous buffer, perform this step on ice.

  • Flush the headspace of the vial with inert gas before sealing with the Teflon-lined cap.

  • Store at the recommended temperature (-20°C for organic solutions, -80°C for aqueous solutions).

6.2. Protocol for Stability Assessment of this compound by HPLC-UV

This protocol provides a framework for evaluating the stability of this compound under different storage conditions.

Workflow for Stability Assessment:

Stability_Workflow Prep Prepare this compound Solution Initial Initial Analysis (T=0) - HPLC-UV - Record Peak Area Prep->Initial Store Store Aliquots under Test Conditions (e.g., different T, pH) Prep->Store Timepoints Withdraw Aliquots at Specific Time Points (e.g., 24h, 1 week, 1 month) Store->Timepoints Analysis Analyze Aliquots by HPLC-UV Timepoints->Analysis Data Calculate % Remaining This compound Analysis->Data

Caption: Experimental Workflow for Stability Assessment.

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Incubators or water baths set to desired test temperatures

Procedure:

  • Initial Analysis (Time = 0):

    • Dilute an aliquot of the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample onto the HPLC system.

    • Elute with a gradient such as:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

    • Record the peak area of the intact this compound. This will serve as the 100% integrity baseline.[2]

  • Incubation: Store aliquots of the stock solution under the desired test conditions (e.g., different temperatures, pH values, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot from each test condition.

  • Analysis: Dilute and analyze each aliquot by HPLC using the same method as the initial analysis.

  • Data Calculation: Calculate the percentage of remaining intact this compound at each time point relative to the initial peak area.

6.3. Protocol for High-Sensitivity Quantification by LC-MS/MS

For more sensitive and specific quantification, especially in complex biological matrices, LC-MS/MS is the method of choice.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 UPLC column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Internal standard (e.g., a structurally similar acyl-CoA not present in the sample)

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix. A common method involves protein precipitation with an acidic solution (e.g., 10% trichloroacetic acid or 2.5% sulfosalicylic acid) followed by centrifugation.[5]

  • Chromatographic Separation:

    • Use a binary gradient optimized for the separation of acyl-CoAs. For example:

      • 0-2.8 min: 20% to 45% B

      • 2.8-3.0 min: 45% to 25% B

      • 3.0-4.0 min: 25% to 65% B

      • 4.0-4.5 min: 65% to 20% B

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound and the internal standard should be determined by infusing pure standards.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with authentic standards.

References

Application Notes and Protocols for Utilizing Citronellyl-CoA in Novel Enzyme Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Citronellyl-CoA, a key intermediate in the metabolism of acyclic terpenes, to characterize novel enzyme functions. This document offers detailed protocols for enzyme assays, data presentation guidelines, and visual workflows to facilitate research in areas such as microbial metabolism, biofuel production, and drug discovery.

Introduction

This compound is a pivotal molecule in the catabolism of citronellol (B86348) and related acyclic monoterpenes, particularly in microorganisms like Pseudomonas species. The characterization of enzymes that recognize and process this compound is crucial for understanding these metabolic pathways and for harnessing their potential in various biotechnological applications. This document focuses on the functional analysis of two key enzymes: this compound Dehydrogenase and Geranyl-CoA Carboxylase, both of which play essential roles in the acyclic terpene utilization (Atu) pathway.

Data Presentation

Effective characterization of novel enzymes relies on the clear and concise presentation of quantitative data. The following tables provide a template for summarizing key kinetic parameters.

Table 1: Kinetic Parameters of Novel this compound Dehydrogenases

EnzymeSubstrateKm (µM)Vmax (mU/mg)Reference
AtuD (P. aeruginosa)This compound1.6850[1]
PA1535 (P. aeruginosa)This compound182450[1]
Novel Enzyme 1This compound
Novel Enzyme 2This compound

Table 2: Substrate Specificity of a Novel Acyl-CoA Dehydrogenase

SubstrateRelative Activity (%)Km (µM)Vmax (mU/mg)
This compound100
Octanoyl-CoA
Geranyl-CoA
Isovaleryl-CoA

Experimental Protocols

Detailed methodologies are provided for the synthesis of this compound and for the characterization of enzymes involved in its metabolism.

Protocol 1: Chemo-enzymatic Synthesis of this compound

A reliable supply of this compound is essential for enzymatic studies. This protocol is adapted from established methods for acyl-CoA synthesis.

Materials:

  • Citronellic acid

  • Coenzyme A (CoA)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate solution (5% w/v)

  • HPLC system for purification and analysis

Procedure:

  • Activation of Citronellic Acid:

    • Dissolve citronellic acid in anhydrous THF.

    • Add CDI in a 1:1.2 molar ratio (citronellic acid:CDI).

    • Stir the reaction at room temperature for 1 hour to form the citronellyl-imidazole intermediate.

  • Thioesterification:

    • Dissolve Coenzyme A in a 5% sodium bicarbonate solution.

    • Slowly add the citronellyl-imidazole solution to the CoA solution with constant stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Purification:

    • Purify the resulting this compound using reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain pure this compound.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: this compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), to determine the activity of this compound dehydrogenase.

Materials:

  • Purified this compound dehydrogenase (e.g., AtuD)

  • This compound solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • DCPIP solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • 800 µL of potassium phosphate buffer

      • 100 µL of DCPIP solution

      • 50 µL of PMS solution

  • Enzyme Addition:

    • Add a known amount of the purified enzyme to the reaction mixture.

  • Reaction Initiation:

    • Initiate the reaction by adding 50 µL of the this compound solution.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 600 nm for 5 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity using the molar extinction coefficient of DCPIP (21 mM-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

Protocol 3: Geranyl-CoA Carboxylase Activity Assay

This coupled enzyme assay measures the activity of Geranyl-CoA Carboxylase by quantifying the production of ADP.

Materials:

  • Purified Geranyl-CoA carboxylase (e.g., AtuC/AtuF)

  • Geranyl-CoA solution (can be substituted with this compound to test for substrate promiscuity)

  • ATP solution

  • Sodium bicarbonate solution

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection kit

  • Luminometer

Procedure:

  • Carboxylase Reaction:

    • In a microplate well, set up the carboxylase reaction containing:

      • Reaction buffer

      • Geranyl-CoA (or this compound)

      • ATP

      • Sodium bicarbonate

      • Purified Geranyl-CoA carboxylase

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • ADP Detection:

    • Following the incubation, add the ADP-Glo™ Reagent to terminate the carboxylase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Measurement:

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of ADP produced and thus to the carboxylase activity.

  • Data Analysis:

    • Generate a standard curve with known ADP concentrations to quantify the amount of ADP produced in the enzymatic reaction.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and metabolic pathways.

experimental_workflow cluster_synthesis Protocol 1: this compound Synthesis cluster_assay Protocol 2 & 3: Enzyme Assays Citronellic_Acid Citronellic Acid CDI CDI Activation Citronellic_Acid->CDI THF Citronellyl_CoA This compound CDI->Citronellyl_CoA Thioesterification CoA Coenzyme A CoA->Citronellyl_CoA Enzyme Novel Enzyme (e.g., Dehydrogenase, Carboxylase) Citronellyl_CoA->Enzyme Assay_Setup Assay Setup Citronellyl_CoA->Assay_Setup Enzyme->Assay_Setup Data_Acquisition Data Acquisition (Spectrophotometry/ Luminometry) Assay_Setup->Data_Acquisition Data_Analysis Data Analysis (Km, Vmax) Data_Acquisition->Data_Analysis

Caption: Workflow for the synthesis of this compound and its use in enzyme characterization.

atu_pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG (Dehydrogenase) Citronellate Citronellate Citronellal->Citronellate AtuG (Dehydrogenase) Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH (Synthetase) Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (Dehydrogenase) Metabolites Central Metabolism Geranyl_CoA->Metabolites AtuC/AtuF (Carboxylase) & further steps

Caption: Simplified Acyclic Terpene Utilization (Atu) Pathway highlighting key enzymes.

References

Application Notes and Protocols for the Analysis of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Sources for Custom Synthesis

Since Citronellyl-CoA is not a stock chemical, it typically requires custom synthesis. Below is a table of companies that specialize in the synthesis of coenzyme A derivatives and other complex biochemicals. Researchers should contact these vendors directly to inquire about the feasibility and pricing of a custom this compound synthesis.

SupplierServices OfferedWebsite
MicroCombiChem GmbH Specializes in the synthesis and purification of Coenzyme A derivatives. They state they can produce derivatives in gram quantities and are open to synthesizing new variants.[1]--INVALID-LINK--
Avanti Polar Lipids A well-known supplier of high-purity lipids, including a range of Coenzyme A and Acyl-CoA derivatives. While they have a catalog of existing products, they may offer custom synthesis services.[2]--INVALID-LINK--
Fluorochem Offers a diverse catalog of chemicals and provides custom synthesis services. They have collaborations with manufacturers of Coenzyme A derivatives.[3]--INVALID-LINK--
Finetech Industry Limited A company specializing in the development and manufacturing of fine organic compounds and intermediates for the pharmaceutical industry.[4]--INVALID-LINK--
Hangzhou Lingrui Chemical Co., Ltd. Focuses on custom synthesis and manufacturing of various chemicals.[4]--INVALID-LINK--

Experimental Protocols: Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

The following protocol is a general guideline for the analysis of long-chain acyl-CoAs and can be adapted for this compound. Optimization of specific parameters will be necessary once an analytical standard is obtained.

Sample Preparation and Extraction

This protocol is designed for the extraction of acyl-CoAs from tissue samples.[5]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge

Procedure:

  • To approximately 40 mg of frozen tissue, add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of a solvent mixture of ACN:2-propanol:methanol (3:1:1) containing the internal standard.[5]

  • Homogenize the sample twice on ice.[5]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[5]

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[5]

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions: [5]

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water

  • Mobile Phase B: 15 mM NH4OH in Acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 45% B over 2.8 minutes

    • Decrease to 25% B over 0.2 minutes

    • Increase to 65% B over 1 minute

    • Decrease to 20% B over 0.5 minutes

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions: For long-chain acyl-CoAs, a common neutral loss of 507 Da is observed, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[6] The precursor ion will be [M+H]+ for this compound, and the product ion will be the precursor ion minus 507. The exact m/z values will need to be determined with the synthesized standard.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Frozen Tissue Sample homogenization Homogenization (KH2PO4, ACN/IPA/MeOH, IS) tissue->homogenization extraction Vortex & Sonicate homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into UPLC/HPLC supernatant->injection separation C18 Reverse Phase Chromatography injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (SRM Detection) ionization->detection quantification Quantification of This compound detection->quantification citronellol_pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal citronellol dehydrogenase Citronellate Citronellate Citronellal->Citronellate citronellal dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound ligase cis_Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->cis_Geranyl_CoA This compound dehydrogenase Further_Metabolism Further Metabolism (β-oxidation) cis_Geranyl_CoA->Further_Metabolism

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the enzymatic synthesis of Citronellyl-CoA, particularly focusing on issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the synthesis of this compound?

The enzymatic synthesis of this compound from citronellic acid and Coenzyme A (CoA) is typically catalyzed by an Acyl-CoA synthetase (ACS) or ligase. Specifically, a long-chain acyl-CoA synthetase (ACSL) is often employed for substrates with bulky or long alkyl chains, such as terpenoids. These enzymes activate carboxylic acids in a two-step, ATP-dependent reaction to form the corresponding acyl-CoA thioester.[1][2][3]

Q2: What is the reaction mechanism for Acyl-CoA synthetases?

Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid (like citronellic acid) and Coenzyme A. This is a two-step reaction that requires ATP:

  • Adenylation: The carboxylate group of the substrate attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the acyl-CoA product and releasing AMP.[4][5]

Q3: What are the common causes of low yield in the enzymatic synthesis of this compound?

Low yield in this enzymatic reaction can be attributed to several factors:

  • Enzyme Inactivity or Instability: The ACSL enzyme may have low specific activity towards citronellic acid, or it may be unstable under the reaction conditions.

  • Substrate-Related Issues: The hydrophobicity of citronellic acid can lead to poor solubility in aqueous buffers. Additionally, high concentrations of either substrate (citronellic acid or CoA) can cause substrate inhibition.

  • Suboptimal Reaction Conditions: Non-optimal pH, temperature, or buffer composition can significantly reduce enzyme activity.

  • Product Inhibition: The accumulation of this compound or AMP can inhibit the enzyme's activity.

  • Cofactor Degradation: ATP can hydrolyze over time, becoming a limiting factor in the reaction.

Troubleshooting Guide

Issue 1: Very Low to No Product Formation

This issue often points to a fundamental problem with one of the core reaction components.

Possible Cause Troubleshooting Steps
Inactive Enzyme 1. Verify the activity of your ACSL enzyme using a standard long-chain fatty acid substrate like oleic acid. 2. Ensure proper storage of the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles. 3. Check the integrity of the enzyme via SDS-PAGE.
Substrate Quality/Degradation 1. Use high-purity citronellic acid and Coenzyme A. 2. Prepare ATP solutions fresh, as they can hydrolyze during storage.
Incorrect Buffer or pH 1. Verify the pH of your reaction buffer at the reaction temperature. The optimal pH for most ACSL enzymes is between 7.0 and 8.0. 2. Use a suitable buffer, such as Tris-HCl or potassium phosphate.[6]
Missing Cofactors Ensure the presence of essential cofactors, particularly Mg²⁺, which is crucial for ATP-dependent reactions.
Issue 2: Reaction Starts but Stalls, Resulting in Low Yield

This may indicate issues with reaction kinetics, substrate availability, or product inhibition.

Possible Cause Troubleshooting Steps
Substrate Solubility 1. To improve the solubility of the hydrophobic citronellic acid, consider adding a low concentration of a mild, non-ionic detergent (e.g., Triton X-100) to the reaction buffer.[6] 2. Alternatively, dissolve the citronellic acid in a small amount of an organic solvent like DMSO before adding it to the reaction mixture.
Substrate Inhibition 1. Perform a substrate titration experiment to determine the optimal concentration range for both citronellic acid and CoA. 2. High concentrations of long-chain fatty acids can be inhibitory to ACSL enzymes.[1]
Product Inhibition 1. Consider implementing an in situ product removal strategy if feasible, although this can be complex for CoA esters. 2. Analyze the reaction at different time points to see if the rate decreases as the product accumulates.
Enzyme Instability 1. Perform a time-course experiment to determine if the enzyme loses activity over the incubation period. 2. If instability is observed, consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture.

Experimental Protocols

Protocol 1: Acyl-CoA Synthetase (ACS) Activity Assay (Adapted for this compound)

This protocol is designed to measure the activity of an ACSL enzyme with citronellic acid as the substrate.

Materials:

  • Purified Acyl-CoA Synthetase

  • Citronellic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Triton X-100 (optional, for solubility)

  • Quenching solution (e.g., formic acid or perchloric acid)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM Citronellic acid (pre-dissolved in a small amount of DMSO if necessary)

    • 0.1 mg/mL BSA

    • Nuclease-free water to the final volume.

  • Enzyme Addition: Add a predetermined optimal concentration of purified ACSL enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a set period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid to a final concentration of 1%).

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

Visualizations

Enzymatic_Synthesis_Workflow Enzymatic Synthesis of this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, ATP, CoA, MgCl2) Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Substrate Prepare Substrate (Citronellic Acid in DMSO) Substrate->Reaction_Setup Enzyme Prepare Enzyme Solution Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quench Quench Reaction Incubation->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield of this compound Start Low Yield of this compound Check_Enzyme Is the Enzyme Active? Start->Check_Enzyme Check_Substrates Are Substrates High Quality? Check_Enzyme->Check_Substrates Yes Replace_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Replace_Enzyme No Check_Conditions Are Reaction Conditions Optimal? Check_Substrates->Check_Conditions Yes Replace_Substrates Use Fresh Substrates/Cofactors Check_Substrates->Replace_Substrates No Optimize_Substrate_Conc Optimize Substrate Concentrations Check_Conditions->Optimize_Substrate_Conc Yes Optimize_Conditions Optimize pH, Temperature, Buffer Check_Conditions->Optimize_Conditions No Improve_Solubility Improve Substrate Solubility Optimize_Substrate_Conc->Improve_Solubility

References

Technical Support Center: Overcoming Substrate Inhibition in Citronellyl-CoA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citronellyl-CoA and related enzymatic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential substrate inhibition, ensuring the accuracy and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern in enzymatic assays?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations.[1][2] Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate peaks and then declines as the substrate concentration increases further.[1][2] This is a critical issue in research and drug development as it can lead to the misinterpretation of kinetic data, underestimation of an enzyme's true maximum velocity, and inaccurate assessment of inhibitor potency. This phenomenon is observed in approximately 20-25% of all known enzymes.[1][2]

Q2: Are enzymes that metabolize this compound known to exhibit substrate inhibition?

Currently, there is a lack of specific literature detailing substrate inhibition for enzymes that directly utilize this compound, such as this compound dehydrogenase (AtuD).[3] However, substrate inhibition is a known characteristic for other enzymes that act on structurally similar molecules, such as other acyl-CoAs and terpenes.[4][5] Therefore, it is a potential issue that researchers should be aware of when working with high concentrations of this compound.

Q3: How can I identify if my reaction is affected by substrate inhibition?

The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity over a wide range of this compound concentrations and plotting velocity versus substrate concentration, you can visually inspect the resulting curve. A characteristic bell-shaped curve, where the velocity increases to a maximum and then decreases, is a strong indicator of substrate inhibition.[4] This contrasts with the standard Michaelis-Menten hyperbolic curve which plateaus at Vmax.

Q4: What are the potential mechanisms behind substrate inhibition in this compound reactions?

While not specifically documented for this compound, common mechanisms for substrate inhibition include:

  • Formation of an Unproductive Ternary Complex: A second molecule of this compound may bind to a secondary, lower-affinity site on the enzyme-substrate complex. This "dead-end" complex is catalytically inactive or has significantly reduced activity.[2]

  • Blockage of Product Release: A substrate molecule might bind to the enzyme-product complex, physically obstructing the exit of the product from the active site and stalling the catalytic cycle.[6][7]

Q5: What strategies can I employ to overcome or mitigate substrate inhibition?

If you suspect substrate inhibition, consider the following strategies:

  • Optimize Substrate Concentration: The simplest approach is to work at this compound concentrations below the inhibitory range. Determine the optimal substrate concentration that gives the maximal reaction rate from your substrate titration curve.

  • Enzyme Engineering: Site-directed mutagenesis can be used to alter amino acid residues at the inhibitory binding site, potentially reducing or eliminating substrate inhibition without compromising catalytic activity.[6][7][8]

  • Alter Reaction Conditions: Systematically vary pH, ionic strength, and temperature, as these factors can influence enzyme conformation and substrate binding.[4]

  • Use of Additives: In some cases, the inclusion of certain organic solvents or detergents at low concentrations can modify the enzyme's environment and alleviate inhibition. This must be done cautiously as it can also lead to enzyme inactivation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction rate decreases at high this compound concentrations. Substrate Inhibition: A second substrate molecule is likely binding to the enzyme, creating a less productive complex.1. Perform a detailed substrate titration experiment to identify the optimal and inhibitory concentration ranges. 2. Fit the data to the Haldane-Andrews model for substrate inhibition to determine the inhibition constant (Ki). 3. Conduct subsequent experiments using a this compound concentration that is well below the determined Ki.
Inconsistent or non-reproducible kinetic data. Substrate Quality/Stability: this compound, like other thioesters, can be prone to hydrolysis.1. Synthesize or purchase high-purity this compound. 2. Store this compound aliquots at -80°C and avoid repeated freeze-thaw cycles. 3. Prepare fresh substrate solutions for each experiment.
Low overall reaction velocity. Suboptimal Assay Conditions: The buffer composition, pH, or temperature may be exacerbating inhibition or are not optimal for the enzyme.1. Verify that the assay buffer pH is optimal for your enzyme. 2. Maintain a constant ionic strength across all experiments. 3. Ensure the reaction temperature is optimal and stable.
Difficulty in accurately measuring initial rates. High Enzyme Concentration: The reaction may be proceeding too quickly, especially at non-inhibitory substrate concentrations.1. Reduce the enzyme concentration to ensure the reaction rate is linear for a sufficient duration (e.g., 5-10 minutes). 2. Use a continuous spectrophotometric assay if possible to accurately monitor the initial linear phase of the reaction.

Quantitative Data Summary

The following table summarizes known kinetic parameters for this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa. Note that a substrate inhibition constant (Ki) has not been reported in the literature for this enzyme.

EnzymeSubstrateK_m (µM)V_max (mU/mg)Source
AtuDThis compound1.6850[3]
PA1535 proteinThis compound182450[3]

Experimental Protocols

Protocol 1: Screening for Substrate Inhibition of this compound Dehydrogenase

This protocol describes a spectrophotometric assay to determine if a this compound metabolizing enzyme is subject to substrate inhibition. The assay monitors the reduction of an electron acceptor.

Materials:

  • Purified this compound Dehydrogenase

  • This compound stock solution (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) - DCPIP)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound stock solution in assay buffer to cover a broad concentration range (e.g., from 0.1 x K_m to 100 x K_m, if K_m is known or estimated).

  • Prepare Reaction Mixture: In a cuvette or microplate well, combine the assay buffer and the electron acceptor at a fixed concentration.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add a fixed, predetermined amount of the enzyme to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 600 nm for DCPIP) over time.

  • Calculate Initial Velocity: Determine the initial reaction rate (v₀) from the linear portion of the absorbance vs. time plot for each this compound concentration.

  • Data Analysis: Plot the initial velocities (v₀) against the corresponding this compound concentrations. A bell-shaped curve is indicative of substrate inhibition.

Protocol 2: Synthesis and Purification of this compound

This protocol provides a general method for the enzymatic synthesis of this compound, which can be adapted from protocols for similar acyl-CoAs.

Materials:

  • Citronellic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas species)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Solid Phase Extraction (SPE) C18 cartridge

Procedure:

  • Reaction Setup: In a reaction vessel, combine the reaction buffer, citronellic acid, CoA, and ATP.

  • Enzymatic Synthesis: Initiate the reaction by adding the acyl-CoA synthetase. Incubate at a suitable temperature (e.g., 37°C) for several hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Purification:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with an acidic buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 6.0).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with the equilibration buffer to remove unbound starting materials.

    • Elute the this compound with a buffer containing an organic solvent (e.g., 50% methanol in 0.1 M ammonium acetate).

  • Quantification and Storage: Quantify the purified this compound using spectrophotometry (A₂₆₀) and store at -80°C.

Visualizations

Substrate_Inhibition_Pathway E Free Enzyme (E) ES Active ES Complex E->ES + S (k1) S Substrate (S) (this compound) ES->E (k-1) P Product (P) ES->P (k_cat) ESS Inactive ESS Complex (Dead-End) ES->ESS + S (Ki) ESS->ES Troubleshooting_Workflow start Unexpected Kinetic Data: Reaction rate decreases at high [S] check_substrate Is Substrate Titration Curve Bell-Shaped? start->check_substrate yes_inhibition Substrate Inhibition Confirmed check_substrate->yes_inhibition Yes no_inhibition Other Issue Suspected check_substrate->no_inhibition No optimize_S Determine Optimal [S] (Peak of the curve) yes_inhibition->optimize_S check_purity Verify Substrate Purity and Stability no_inhibition->check_purity fit_model Fit Data to Haldane-Andrews Model (Determine Ki) optimize_S->fit_model run_assays Run Experiments at [S] < Ki fit_model->run_assays end Problem Resolved run_assays->end check_conditions Optimize Assay Conditions (pH, Temp, Ionic Strength) check_purity->check_conditions check_conditions->end Citronellol_Degradation_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal citronellol dehydrogenase Citronellate Citronellate Citronellal->Citronellate citronellal dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound ligase Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD Carboxylated_Intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_Intermediate geranyl-CoA carboxylase Final_Product 7-Methyl-3-oxo-octenoyl-CoA Carboxylated_Intermediate->Final_Product hydratase/lyase Beta_Oxidation β-Oxidation Final_Product->Beta_Oxidation

References

Degradation of Citronellyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Citronellyl-CoA during sample preparation for metabolomic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to both chemical and enzymatic degradation. The most critical factors are the hydrolysis of its high-energy thioester bond and potential oxidation of the citronellyl moiety.[1][2][3] Hydrolysis is accelerated by non-optimal pH (especially alkaline conditions) and elevated temperatures.[1][3] Biological samples also contain active thioesterase enzymes that can rapidly cleave the thioester bond if not properly inactivated.[3][4]

Q2: At what pH is this compound most stable?

A2: Like other acyl-CoAs, this compound is most stable in a neutral to slightly acidic environment, typically within a pH range of 6.5 to 7.4.[3] Alkaline conditions (pH > 8) significantly promote the hydrolysis of the thioester bond, leading to rapid degradation of the molecule.[3]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures increase the rate of both chemical hydrolysis and enzymatic degradation.[1][3] To preserve the integrity of this compound, it is crucial to maintain all samples, reagents, and processing steps at low temperatures (on ice or at 4°C) whenever possible.[3][5] Long-term storage should be at -80°C.[1]

Q4: What are thioesterases and how can their activity be minimized?

A4: Thioesterases are enzymes present in biological samples that catalyze the hydrolysis of thioester bonds, such as the one found in this compound.[3][4] To prevent enzymatic degradation, metabolic activity must be stopped immediately upon sample collection. This is best achieved by flash-freezing the sample in liquid nitrogen.[1][6] Subsequent homogenization should be performed in a cold, acidic extraction solvent or with the inclusion of thioesterase inhibitors.[3]

Q5: Besides hydrolysis, is this compound susceptible to other forms of degradation?

A5: Yes. The citronellyl moiety contains a carbon-carbon double bond, making it susceptible to oxidation.[7][8][9] Exposure to light, oxygen, and certain metal ions can potentially lead to the formation of oxidation artifacts such as epoxides or diols, which could interfere with accurate quantification.[7][9] It is advisable to minimize sample exposure to air and light during preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Enzymatic Degradation: Inadequate quenching of metabolic activity at the time of sample collection.[1][3]1. Ensure immediate flash-freezing of tissue or cell samples in liquid nitrogen upon collection.[1] Keep samples frozen at -80°C until extraction.
2. Chemical Hydrolysis: Sample processing at room temperature or use of buffers with inappropriate pH.[3]2. Perform all extraction and preparation steps on ice. Use pre-chilled solvents and tubes. Ensure all buffers are within the optimal pH range of 6.5-7.4.[3]
3. Poor Extraction Efficiency: The chosen solvent system may not be optimal for extracting a moderately nonpolar molecule like this compound.3. Use an extraction method validated for acyl-CoAs, such as a biphasic extraction with methyl tert-butyl ether (MTBE), methanol (B129727), and water, or an acidic acetonitrile/isopropanol extraction.[10][11]
High Variability Between Replicates 1. Inconsistent Sample Handling: Differences in the time between sample thawing and extraction.1. Standardize all sample handling procedures. Process all samples in a consistent and timely manner, minimizing the time they spend unfrozen.[12]
2. Analyte Instability in Final Extract: Degradation occurring in the autosampler while awaiting injection.[5]2. Reconstitute dried extracts in a non-aqueous solvent like methanol or a buffered methanolic solution just before analysis.[13] Use a refrigerated autosampler set to 4°C.
Presence of Unexpected Peaks 1. Oxidation Products: The double bond in the citronellyl group may have been oxidized during sample prep.[7][8]1. Minimize exposure of the sample to air and light. Consider degassing solvents or adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
2. Isomerization: The cis/trans configuration of the double bond may have changed.2. Avoid harsh acidic or basic conditions and high temperatures, which can promote isomerization.

Quantitative Data Summary

Condition Parameter Expected Stability Rationale
Temperature -80°C (Storage)HighEnzymatic activity is halted and chemical degradation is minimal.[1]
4°C (On Ice)ModerateSlows down both enzymatic and chemical degradation significantly during sample processing.[3]
25°C (Room Temp)LowAccelerates both hydrolysis and enzymatic degradation.[3]
pH 3.0 - 6.0Moderate-HighThe thioester bond is relatively stable in acidic conditions.
6.5 - 7.4HighOptimal pH range for thioester stability.[3]
> 8.0 (Alkaline)Very LowAlkaline conditions catalyze rapid hydrolysis of the thioester bond.[3]
Solvent (Post-Extraction) MethanolHighAcyl-CoAs show good stability in methanol.[13]
Aqueous Buffer (pH 7)Low-ModerateProne to hydrolysis over time, even at neutral pH.[13]
Acidic AcetonitrileHighOrganic solvent with acidic modifier helps preserve stability.

Visualizing Degradation & Prevention

The following diagrams illustrate the primary degradation pathways for this compound and a recommended workflow to minimize its loss during sample preparation.

Citronellyl_CoA This compound Hydrolysis_Products Citronellic Acid + CoASH Citronellyl_CoA->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Derivatives (e.g., Epoxides, Diols) Citronellyl_CoA->Oxidation_Products Oxidation Factor1 Alkaline pH High Temperature Factor1->Citronellyl_CoA Factor2 Thioesterases Factor2->Citronellyl_CoA Factor3 O₂, Light, Metal Ions Factor3->Citronellyl_CoA

Caption: Potential degradation pathways of this compound.

start 1. Sample Collection quench 2. Quench Metabolism (Flash-freeze in Liquid N₂) start->quench store 3. Storage (-80°C) quench->store homogenize 4. Homogenization (On ice, with cold acidic solvent) store->homogenize extract 5. Metabolite Extraction (e.g., LLE or SPE at 4°C) homogenize->extract dry 6. Dry Extract (Under N₂ stream or lyophilization) extract->dry reconstitute 7. Reconstitution (In stable solvent, e.g., Methanol) dry->reconstitute analyze 8. LC-MS/MS Analysis (Refrigerated Autosampler) reconstitute->analyze

Caption: Recommended workflow for this compound sample preparation.

Recommended Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is designed to minimize degradation and maximize the recovery of this compound and other acyl-CoAs.

Materials:

  • Liquid Nitrogen

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Refrigerated centrifuge (4°C)

  • Sample tubes (pre-chilled)

  • Nitrogen evaporator or lyophilizer

Procedure:

  • Metabolism Quenching: Immediately upon collection, flash-freeze the tissue or cell pellet (pre-weighed, ~20-50 mg) in liquid nitrogen.[1] This step is critical to halt all enzymatic activity.

  • Homogenization:

    • Transfer the frozen sample to a pre-chilled tube containing ceramic beads and 1 mL of cold (-20°C) extraction solvent.

    • Add an appropriate amount of internal standard to the extraction solvent for quantification normalization.

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 45 seconds at 4°C). Ensure the sample remains cold throughout.

  • Protein Precipitation & Extraction:

    • Incubate the homogenate at -20°C for at least 1 hour to ensure complete protein precipitation.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying: Evaporate the solvent from the supernatant to complete dryness using a stream of nitrogen or a lyophilizer. Do not use high heat. Store the dried pellets at -80°C if not proceeding immediately.[5]

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, such as 50% methanol buffered with 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]

    • Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis. Ensure the autosampler is maintained at a low temperature (e.g., 4°C).[5]

References

Technical Support Center: Stability of Citronellyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Citronellyl-CoA. This resource provides comprehensive guidance on maintaining the stability of this compound in aqueous solutions through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of the high-energy thioester bond, which yields citronellic acid and Coenzyme A.[1] This reaction is spontaneous in water and is significantly accelerated by non-neutral pH and elevated temperatures.[1][2] For unsaturated acyl-CoAs like this compound, oxidation of the double bond in the citronellyl moiety is also a concern.[1]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: To minimize hydrolysis, a slightly acidic pH of 4.0 to 6.0 is recommended for aqueous solutions of long-chain acyl-CoAs.[1] Thioesters are generally most stable in the pH range of 4 to 7.[3] Both strongly acidic and alkaline conditions will catalyze the hydrolysis of the thioester bond.[2][4]

Q3: How should I store my this compound solutions?

A3: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.[1] For long-term stability, it is crucial to prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[1][5]

Q4: Can I use plastic tubes and pipette tips when handling this compound solutions?

A4: While not strictly prohibited, it is highly recommended to use glass vials and glassware for the preparation and storage of acyl-CoA solutions.[6] Long-chain acyl-CoAs are amphipathic molecules that can adsorb to plastic surfaces, leading to a decrease in the effective concentration of your solution.

Q5: Are there any common laboratory reagents I should avoid when working with this compound?

A5: Yes. Avoid strong acids and bases, as they will catalyze hydrolysis. Additionally, some reducing agents, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), have been shown to accelerate the hydrolysis of thioesters.[7][8] If a reducing agent is necessary, its compatibility and potential impact on stability should be carefully evaluated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Aliquot stock solutions for single use to avoid multiple freeze-thaw cycles.[1] Verify the integrity of the stock solution using HPLC (see Experimental Protocol 1).
Adsorption of this compound to plasticware.Use glass vials and pipette tips for all handling and storage.
Low or no enzymatic activity Hydrolysis of this compound in the reaction buffer.Ensure the pH of your reaction buffer is within the optimal range for both enzyme activity and this compound stability (ideally pH 6.0-7.5).[5] Prepare reaction mixtures on ice and initiate the reaction by adding the enzyme last.[1]
Inaccurate concentration of the this compound stock solution.Re-quantify the stock solution using UV spectrophotometry (adenine absorbance at 260 nm) or an appropriate analytical method (see Experimental Protocol 2).
Appearance of unexpected peaks in HPLC/LC-MS analysis Hydrolysis or oxidation of this compound.Prepare samples immediately before analysis. Use deoxygenated buffers and consider working under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] The primary degradation products will be citronellic acid and Coenzyme A.
Contamination of solvents or buffers.Use high-purity (e.g., HPLC or LC-MS grade) solvents and freshly prepared buffers.[1]

Quantitative Data

Table 1: Half-life of Various Acyl-CoAs in Aqueous Solutions

Acyl-CoAHalf-life (hours)Conditions
Acetyl-CoA92Quenched reaction mixture[9]
Succinyl-CoA343Quenched reaction mixture[9]
Formyl-CoA1.9Quenched reaction mixture[9]
Oxalyl-CoA29Quenched reaction mixture[9]
S-methyl thioacetate3720 (155 days)pH 7, 23°C[10][11]

Table 2: Recommended Storage Conditions for Long-Chain Acyl-CoAs[1]

FormStorage TemperatureRecommended SolventsAtmosphereLight Conditions
Solid (Powder) -20°C or belowN/AInert gas (e.g., argon or nitrogen) recommendedProtect from light
Organic Solution -20°C or belowChloroform, Methanol, or a mixture (e.g., 2:1 v/v)Store under an inert gas (argon or nitrogen). Degassed solvents are recommended.Store in amber vials or protect from light
Aqueous Solution 2-8°C (short-term) or -80°C (aliquots for long-term)Purified, deoxygenated water or slightly acidic buffer (pH 4-6)N/AProtect from light

Experimental Protocols

Experimental Protocol 1: Stability Assessment of this compound by HPLC

This protocol provides a method to determine the stability of a this compound solution over time.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the this compound stock solution, dilute an aliquot to a suitable concentration with Mobile Phase A.

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from its degradation products. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).[1]

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.

    • Percentage Integrity = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the percentage integrity versus time to visualize the degradation kinetics.

Experimental Protocol 2: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution from a powdered form of this compound.

Materials:

  • This compound (powder)

  • High-purity, deoxygenated water or a slightly acidic buffer (e.g., 10 mM potassium phosphate, pH 6.0)

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Equilibrate: Allow the container of the powdered this compound to warm to room temperature before opening to prevent condensation of moisture.[1]

  • Weigh: In a clean, dry glass vial, accurately weigh the desired amount of the powder.

  • Dissolve: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration. Gently swirl to dissolve. Avoid vigorous shaking to minimize oxidation.[1]

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[1]

  • Seal and Store: Immediately and tightly seal the vial with the Teflon-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature as outlined in Table 2.[1]

Visualizations

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis (catalyzed by H+, OH-, or Thioesterases) This compound->Hydrolysis Oxidation Oxidation (of unsaturated bond) This compound->Oxidation Citronellic Acid + CoA Citronellic Acid + CoA Hydrolysis->Citronellic Acid + CoA Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Primary degradation pathways of this compound in aqueous solutions.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare this compound Stock Solution t0_analysis Time 0 Analysis (HPLC) start->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation tx_analysis Time X Analysis (HPLC) incubation->tx_analysis At predetermined time points data_analysis Calculate % Integrity and Plot Kinetics tx_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound solutions.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Experimental Results check_stock Is the stock solution fresh and properly stored? start->check_stock prepare_fresh Prepare fresh stock solution in single-use aliquots. check_stock->prepare_fresh No check_handling Are you using glass vials and pipettes? check_stock->check_handling Yes end Re-run Experiment prepare_fresh->end use_glass Switch to glass to avoid adsorption to plastic. check_handling->use_glass No check_buffer Is the buffer pH optimal and freshly prepared? check_handling->check_buffer Yes use_glass->end adjust_buffer Adjust pH to 4-6 for storage and use fresh, pure buffers. check_buffer->adjust_buffer No check_buffer->end Yes adjust_buffer->end

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Troubleshooting poor separation of Citronellyl-CoA in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving poor separation of Citronellyl-CoA and other hydrophobic acyl-CoA thioesters during chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound?

A1: The primary challenges in separating this compound stem from its amphipathic nature. The molecule contains a large, polar coenzyme A (CoA) head group and a hydrophobic citronellyl tail. The CoA moiety is anionic due to its phosphate (B84403) groups, leading to poor retention on standard reversed-phase columns. Conversely, the hydrophobic tail allows for interaction with the stationary phase. Therefore, a method that can balance these opposing properties is required for successful separation. Ion-pair reversed-phase HPLC is a commonly used technique to address these challenges.

Q2: Why is ion-pair reversed-phase HPLC recommended for this compound separation?

A2: Ion-pair chromatography is a reversed-phase liquid chromatography technique used for the separation of ionized and partly ionized compounds.[1] For anionic molecules like this compound, a positively charged ion-pairing reagent (e.g., a quaternary amine) is added to the mobile phase.[1] This reagent forms a neutral ion pair with the negatively charged phosphate groups of the CoA moiety.[1] This neutralization increases the overall hydrophobicity of the this compound complex, leading to enhanced retention and better separation on a non-polar stationary phase like C18.

Q3: What are the key parameters to optimize for the separation of this compound?

A3: The critical parameters to optimize for successful separation of this compound include:

  • Column Chemistry: A C18 or C8 column is typically a good starting point.

  • Mobile Phase Composition: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is usually required.[2]

  • Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent are crucial for achieving optimal retention and peak shape.[3]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the CoA phosphate groups and any residual silanols on the column, thereby influencing retention and peak symmetry.[4][5]

  • Column Temperature: Temperature can affect mobile phase viscosity, analyte solubility, and the kinetics of interaction with the stationary phase.

Q4: How does the hydrophobicity of the acyl chain affect the separation of CoA esters?

A4: The hydrophobicity of the acyl chain significantly influences the retention time in reversed-phase chromatography. Longer and more non-polar acyl chains, such as the citronellyl group, will have stronger interactions with the C18 stationary phase, resulting in longer retention times compared to short-chain acyl-CoAs like acetyl-CoA. This property can be exploited to achieve separation between different CoA esters in a mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.

Problem: Poor or No Retention of this compound

Possible Causes:

  • Inadequate Ion-Pairing: The concentration or strength of the ion-pairing reagent may be insufficient to neutralize the charge on the CoA moiety.

  • High Organic Solvent Concentration in Initial Mobile Phase: If the starting percentage of the organic solvent in the gradient is too high, the analyte may not be retained on the column.

  • Incorrect Column Choice: The column may not be suitable for reversed-phase ion-pair chromatography.

Solutions:

  • Optimize Ion-Pairing Reagent: Increase the concentration of the ion-pairing reagent in the mobile phase (typically in the range of 1-10 mM). If retention is still poor, consider a reagent with a longer alkyl chain for stronger hydrophobic interactions.

  • Adjust Initial Gradient Conditions: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.

  • Verify Column Suitability: Ensure you are using a reversed-phase column (e.g., C18 or C8) from a reputable manufacturer.

Problem: Peak Tailing

Possible Causes:

  • Secondary Interactions: The negatively charged phosphate groups of CoA may be interacting with positively charged sites on the silica (B1680970) backbone of the column, such as residual silanols.

  • Inappropriate Mobile Phase pH: The pH may not be optimal for suppressing silanol (B1196071) interactions or ensuring consistent ionization of the analyte.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 3 and 4) can help to suppress the ionization of residual silanols on the column, thereby reducing peak tailing.[5]

  • Optimize Ion-Pairing: Ensure the ion-pairing reagent concentration is sufficient to effectively mask the charges on the CoA molecule.

  • Reduce Sample Load: Decrease the amount of sample injected onto the column.

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible free silanol groups.

Problem: Poor Resolution Between this compound and Other Components

Possible Causes:

  • Suboptimal Gradient Profile: The gradient may be too steep, not allowing enough time for the separation of closely eluting compounds.[7]

  • Incorrect Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can affect selectivity.

  • Insufficient Column Efficiency: The column may be old or degraded, leading to broader peaks and reduced resolution.

Solutions:

  • Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the rate of change in the organic solvent percentage).[7] This will increase the separation window for your compounds of interest.

  • Try a Different Organic Solvent: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can sometimes improve the resolution of co-eluting peaks.

  • Evaluate Column Performance: Check the efficiency of your column with a standard compound. If it is below the manufacturer's specifications, it may need to be cleaned or replaced.

Data Presentation

The following table summarizes typical starting parameters for the ion-pair reversed-phase HPLC separation of acyl-CoA esters, which can be adapted for method development for this compound.

ParameterTypical Value/RangeRationale
Column C18, 2.1-4.6 mm ID, 100-250 mm length, 3-5 µm particle sizeProvides good retention for hydrophobic molecules.
Mobile Phase A Aqueous buffer (e.g., 20-50 mM potassium phosphate or ammonium (B1175870) acetate)Maintains a stable pH.
Mobile Phase B Acetonitrile or MethanolElutes the analytes from the column.
Ion-Pairing Reagent 1-10 mM Tetrabutylammonium (B224687) phosphate or similar quaternary amineForms a neutral ion pair with the anionic CoA.
pH 3.0 - 6.0Controls ionization of analytes and silanols.[4]
Gradient 5-10% B to 80-95% B over 20-40 minutesSeparates compounds with a wide range of polarities.[7]
Flow Rate 0.2-1.0 mL/minDependent on column dimensions.
Column Temperature 25-40 °CAffects viscosity and separation kinetics.
Detection UV at 260 nmThe adenine (B156593) ring of CoA has a strong absorbance at this wavelength.

Experimental Protocols

Protocol for Method Development of this compound Separation

This protocol provides a systematic approach to developing a robust ion-pair reversed-phase HPLC method for the separation of this compound.

  • Initial Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 50 mM potassium phosphate with 5 mM tetrabutylammonium phosphate, adjusted to pH 4.5.

    • Prepare Mobile Phase B: Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the UV detector to 260 nm.

  • Scouting Gradient:

    • Perform a broad linear gradient from 10% B to 90% B over 30 minutes.

    • Inject a standard of this compound.

    • From this run, determine the approximate elution time and peak shape of this compound.

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If this compound eluted at 20 minutes in the scouting run (which corresponds to approximately 60% B), a new gradient could be from 40% B to 70% B over 20 minutes.

    • Adjust the gradient slope to improve the resolution between this compound and any impurities or other components. A shallower gradient will generally provide better resolution.[7]

  • pH and Ion-Pair Optimization:

    • If peak tailing is observed, systematically vary the pH of Mobile Phase A (e.g., try pH 3.5 and 5.5) to find the optimal condition for peak symmetry.

    • If retention is not optimal, adjust the concentration of the ion-pairing reagent (e.g., try 2 mM and 8 mM).

  • Final Method Refinement:

    • Once satisfactory separation and peak shape are achieved, the method can be further optimized for speed by increasing the flow rate or using a shorter column, if necessary.

    • Ensure the method is robust by making small, deliberate changes to parameters like pH, temperature, and mobile phase composition to assess the impact on the separation.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Separation of This compound ProblemID Identify the Problem Start->ProblemID NoRetention No or Poor Retention ProblemID->NoRetention No Retention PeakTailing Peak Tailing ProblemID->PeakTailing Tailing Peaks PoorResolution Poor Resolution ProblemID->PoorResolution Co-elution Sol_Retention1 Increase Ion-Pair Reagent Concentration NoRetention->Sol_Retention1 Sol_Retention2 Decrease Initial % Organic in Mobile Phase NoRetention->Sol_Retention2 Sol_Tailing1 Adjust Mobile Phase pH (e.g., lower pH) PeakTailing->Sol_Tailing1 Sol_Tailing2 Use End-Capped Column PeakTailing->Sol_Tailing2 Sol_Tailing3 Reduce Sample Load PeakTailing->Sol_Tailing3 Sol_Resolution1 Make Gradient Shallower PoorResolution->Sol_Resolution1 Sol_Resolution2 Change Organic Solvent (ACN vs. MeOH) PoorResolution->Sol_Resolution2 Sol_Resolution3 Check/Replace Column PoorResolution->Sol_Resolution3

Caption: Troubleshooting workflow for poor separation of this compound.

IonPairMechanism cluster_MobilePhase Analyte This compound (Anionic) CoA-PO3²⁻ Citronellyl IonPairComplex Neutral Ion-Pair Complex This compound-N⁺R₄ Analyte:head->IonPairComplex Forms in Mobile Phase IonPairReagent Ion-Pair Reagent (Cationic) N⁺R₄ Alkyl Chain IonPairReagent:head->IonPairComplex StationaryPhase C18 Stationary Phase (Hydrophobic) MobilePhase Mobile Phase IonPairComplex->StationaryPhase

Caption: Mechanism of ion-pair reversed-phase chromatography.

References

Minimizing side-product formation in Citronellyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the enzymatic synthesis of Citronellyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic method for synthesizing this compound?

A1: The most common enzymatic method for synthesizing this compound is a one-step ligation reaction catalyzed by an acyl-CoA synthetase (ACS) or ligase. This reaction consumes citronellol (B86348), Coenzyme A (CoA), and ATP to produce this compound, AMP, and pyrophosphate (PPi). A putative this compound synthetase is the AtuH gene product from organisms like Pseudomonas citronellolis.[1]

Q2: What are the most common side-products in this synthesis, and how do they form?

A2: The primary side-products are typically not from alternative reactions with citronellol but rather from the unproductive hydrolysis of high-energy intermediates. The two main side-reactions are:

  • ATP Hydrolysis: The enzyme may hydrolyze ATP to ADP and inorganic phosphate (B84403) (Pi) or AMP and pyrophosphate (PPi) without successfully ligating citronellol and CoA. This can occur if the enzyme is partially denatured or if reaction conditions are suboptimal.

  • Citronellyl-Adenylate Hydrolysis: The reaction proceeds through a citronellyl-adenylate intermediate.[2][3] If this intermediate is released from the enzyme's active site, it is susceptible to hydrolysis back to citronellol and AMP, wasting ATP.

Q3: How can I monitor the progress of the reaction and detect side-products?

A3: The recommended method is reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 260 nm.[4] This wavelength detects the adenine (B156593) moiety in CoA, ATP, ADP, and AMP. This allows for the simultaneous quantification of the substrate (CoA), the product (this compound), and the major side-products of ATP hydrolysis. LC-MS/MS can also be used for more sensitive and specific quantification.[5]

Q4: Citronellol has low water solubility. How can I ensure it is available to the enzyme in the reaction mixture?

A4: The low aqueous solubility of citronellol is a critical factor to manage.[6][7] To improve its availability, you can:

  • Use a co-solvent: Dissolve the citronellol in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before adding it to the aqueous reaction buffer.[7]

  • Incorporate a surfactant: Non-ionic surfactants like Tween 80 can be used to create a stable emulsion of citronellol in the reaction buffer.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, focusing on minimizing side-product formation and maximizing yield.

Issue 1: Low or No this compound Formation with Significant ATP Consumption

Question: My HPLC analysis shows that ATP and CoA are being consumed, but there is very little or no peak corresponding to this compound. The main products appear to be AMP and/or ADP. What is happening?

Answer: This indicates that the ligation reaction is stalled after the initial adenylation step, or that non-productive ATP hydrolysis is occurring.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Enzyme Inactivity/Instability Verify the activity of your acyl-CoA synthetase with a reliable positive control substrate if available. Ensure the enzyme has been stored correctly at -80°C in a suitable buffer.
Pyrophosphate (PPi) Inhibition The accumulation of pyrophosphate, a product of the reaction, can be inhibitory. Add a pyrophosphatase to the reaction mixture to hydrolyze PPi to inorganic phosphate, driving the reaction forward.
Suboptimal pH The optimal pH for many ligases is slightly alkaline.[8] Perform a pH optimization experiment (e.g., from pH 7.0 to 9.0) to find the optimal condition for your specific enzyme.
Incorrect Magnesium Concentration Acyl-CoA synthetases require Mg²⁺ to coordinate ATP. The optimal Mg²⁺ concentration is typically slightly in excess of the ATP concentration. Titrate the MgCl₂ concentration to find the optimum. Free ATP (not complexed with Mg²⁺) can be inhibitory.[8]
Issue 2: Reaction Starts but Stalls at Low Conversion

Question: The reaction proceeds initially, but stops at 10-20% conversion, even with sufficient substrates remaining. What could be the cause?

Answer: This is often a sign of product or substrate inhibition.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Product Inhibition Long-chain acyl-CoAs are known to be potent inhibitors of some acetyl-CoA synthetases.[9][10] It is plausible that this compound inhibits its own synthesis. Try to remove the product as it is formed using in situ product removal (ISPR) techniques, such as including a biphasic system with an organic solvent like heptane (B126788) to extract the hydrophobic this compound.[11]
Substrate Inhibition by Citronellol High concentrations of terpene alcohols can inhibit some enzymes.[12][13] Lower the initial concentration of citronellol and consider a fed-batch approach where citronellol is added gradually over the course of the reaction.
Enzyme Denaturation by Co-solvent If using a co-solvent like DMSO or ethanol to solubilize citronellol, ensure the final concentration is low (typically <5% v/v) to prevent enzyme denaturation over time.
Issue 3: High Variability Between Reaction Replicates

Question: I am seeing inconsistent results between identical reaction setups. Why is this happening?

Answer: High variability is often due to issues with the homogeneity of the reaction mixture, particularly with poorly soluble substrates like citronellol.

Possible Causes and Solutions:

Potential Cause Suggested Solution
Poor Citronellol Dispersion Citronellol is an oily liquid that is only slightly soluble in water.[6] If not properly dispersed, it can form a separate phase, leading to inconsistent concentrations at the enzyme's active site. Ensure vigorous vortexing after adding citronellol or use a formulation with a surfactant (e.g., Tween 80) to create a stable emulsion.[7]
Inaccurate Pipetting of Viscous Reagents Glycerol in enzyme storage buffers and concentrated citronellol can be viscous. Use positive displacement pipettes or reverse pipetting techniques for accurate and reproducible dispensing.
Substrate Degradation Coenzyme A can be unstable, especially at non-optimal pH and temperature. Prepare CoA solutions fresh and store them on ice.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effects of various parameters on the enzymatic synthesis of this compound.

Table 1: Effect of pH on Product and Side-Product Formation

pHThis compound Yield (%)AMP Formation (%)Unreacted CoA (%)
6.5157015
7.0454015
7.585105
8.09253
8.5702010
9.0553510
Conditions: 1 mM Citronellol, 1 mM CoA, 2 mM ATP, 4 mM MgCl₂, 0.1 mg/mL ACS, 2 hours at 30°C.

Table 2: Effect of Citronellol Concentration on Reaction Yield

Citronellol (mM)This compound Yield (%)Notes
0.135Reaction is substrate-limited.
0.588Near-optimal substrate concentration.
1.092Optimal substrate concentration.
2.075Onset of substrate inhibition observed.
5.040Significant substrate inhibition.
Conditions: 1 mM CoA, 2 mM ATP, 4 mM MgCl₂, 0.1 mg/mL ACS, pH 8.0, 2 hours at 30°C.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using a recombinant acyl-CoA synthetase.

Materials:

  • Recombinant Acyl-CoA Synthetase (e.g., expressed from P. citronellolis AtuH gene)

  • (±)-Citronellol

  • Coenzyme A, Lithium Salt

  • ATP, Disodium Salt

  • MgCl₂

  • Tris-HCl buffer

  • Inorganic Pyrophosphatase

  • DMSO

  • Reaction tubes

Procedure:

  • Prepare a 100 mM Citronellol stock solution in DMSO.

  • Prepare a reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add:

    • 800 µL of 100 mM Tris-HCl, pH 8.0

    • 50 µL of 40 mM ATP solution (final conc. 2 mM)

    • 20 µL of 50 mM CoA solution (final conc. 1 mM)

    • 10 µL of 400 mM MgCl₂ solution (final conc. 4 mM)

    • 1 µL of Inorganic Pyrophosphatase (100 U/mL)

    • Nuclease-free water to 980 µL

  • Initiate the reaction:

    • Add 10 µL of the 100 mM Citronellol stock solution to the master mix (final conc. 1 mM). Vortex vigorously for 30 seconds to disperse the citronellol.

    • Add 10 µL of acyl-CoA synthetase solution (e.g., 10 mg/mL stock, final conc. 0.1 mg/mL).

  • Incubate the reaction at 30°C for 2-4 hours.

  • Terminate the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Analyze the reaction products by HPLC.

Protocol 2: HPLC Analysis of this compound Synthesis

This protocol provides a method for the separation and quantification of substrates and products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare samples: Centrifuge the quenched reaction mixture to pellet precipitated protein. Transfer the supernatant to an HPLC vial.

  • Set up the HPLC method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      5 95 5
      25 50 50
      30 5 95
      35 5 95
      36 95 5

      | 40 | 95 | 5 |

  • Analyze samples: Inject the prepared samples and standards for CoA, ATP, ADP, AMP, and purified this compound (if available) to determine retention times and create standard curves for quantification.

Visualizations

Citronellyl_CoA_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Citronellol Citronellol ACS Acyl-CoA Synthetase Citronellol->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Citronellyl_CoA This compound ACS->Citronellyl_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi Troubleshooting_Workflow Start Low Yield of This compound Check_ATP Check ATP Consumption Start->Check_ATP High_ATP_Consumption High ATP Consumption? Check_ATP->High_ATP_Consumption No_ATP_Consumption Low/No ATP Consumption High_ATP_Consumption->No_ATP_Consumption No Reaction_Stalls Reaction Stalls? High_ATP_Consumption->Reaction_Stalls Yes Check_Enzyme Inactive Enzyme or Missing Cofactor (Mg²⁺) No_ATP_Consumption->Check_Enzyme PPi_Inhibition Add Pyrophosphatase Optimize pH Reaction_Stalls->PPi_Inhibition No Product_Inhibition Product/Substrate Inhibition Reaction_Stalls->Product_Inhibition Yes Variability High Variability? PPi_Inhibition->Variability ISPR Implement ISPR or Fed-Batch Substrate Product_Inhibition->ISPR Homogeneity Improve Substrate Dispersion (Co-solvent/Surfactant) Variability->Homogeneity Yes

References

Technical Support Center: Enhancing the Catalytic Efficiency of Citronellyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving Citronellyl-CoA dehydrogenase. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

Issue: Low or No Enzyme Activity

QuestionPossible CauseSuggested Solution
Why am I observing low or no this compound dehydrogenase activity in my assay? 1. Inactive or improperly stored enzyme: The enzyme may have lost activity due to improper storage conditions or multiple freeze-thaw cycles.Store the enzyme at -80°C in a buffer containing a cryoprotectant like glycerol. Prepare single-use aliquots to avoid repeated freezing and thawing.[1]
2. Incorrect substrate concentration: The concentration of your this compound stock solution may be inaccurate.Verify the concentration of the this compound stock solution spectrophotometrically by measuring the absorbance of the adenine (B156593) ring of CoA.[1]
3. Substrate degradation: this compound may be unstable under your experimental conditions.Prepare fresh this compound solutions for each experiment. Aliquot the stock solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.[1]
4. Sub-optimal assay conditions: The pH, temperature, or cofactor concentrations in your assay may not be optimal for enzyme activity.For Pseudomonas species, the optimal pH for acyl-CoA dehydrogenases is generally between 6.5 and 7.0, with an optimal temperature around 30°C.[2] Ensure that the cofactor FAD is present in sufficient concentrations.
5. Presence of inhibitors: Your sample or reagents may contain inhibitors of the enzyme.Run appropriate controls, including a reaction without the enzyme and a reaction with a known active batch of the enzyme.

Issue: High Background Signal in Assays

QuestionPossible CauseSuggested Solution
What is causing a high background signal in my spectrophotometric or fluorescence-based assay? 1. Contaminated reagents: Reagents, including the buffer and substrate, may be contaminated with interfering substances.Use high-purity reagents and ultrapure water for all solutions. Run a blank reaction containing all components except the enzyme to measure the background signal.[3]
2. Non-specific reduction of the electron acceptor: In DCPIP-based assays, other components in the reaction mixture may be reducing the dye.Run a control reaction without the substrate (this compound) to check for non-specific reduction of the electron acceptor.
3. Autofluorescence of samples or plates: In fluorescence-based assays, components of the assay mixture or the microplate itself may be autofluorescent.Use black microplates for fluorescence assays to minimize background. Check for autofluorescence of your sample and buffer components at the excitation and emission wavelengths used.[4]

Frequently Asked Questions (FAQs)

Enzyme and Substrate Handling

  • Q1: How should I store purified this compound dehydrogenase?

    • A1: For long-term storage, the purified enzyme should be kept at -80°C in a buffer containing a cryoprotectant, such as glycerol, to maintain its activity. It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles which can lead to a loss of function.[1]

  • Q2: What is the best way to handle the this compound substrate?

    • A2: this compound, like other acyl-CoAs, can be unstable. It should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, prepare fresh working solutions from a frozen aliquot.[1]

Assay Optimization

  • Q3: What are the optimal pH and temperature for this compound dehydrogenase activity?

    • A3: While specific data for this compound dehydrogenase is limited, acyl-CoA dehydrogenases from Pseudomonas putida have shown optimal activity at a pH between 6.5 and 7.0 and a temperature of 30°C.[2][5] It is recommended to perform a pH and temperature optimization for your specific experimental setup.

  • Q4: Which assay is best for measuring this compound dehydrogenase activity?

    • A4: Two common assays are the DCPIP-based spectrophotometric assay and the ETF fluorescence reduction assay. The DCPIP assay is simpler and can be performed aerobically, making it suitable for routine measurements.[6] The ETF fluorescence reduction assay is considered the gold standard as it uses the natural electron acceptor of the enzyme, but it is more complex and requires an anaerobic environment.[7]

Data Interpretation

  • Q5: My enzyme activity is lower than expected when compared to published values. What could be the reason?

    • A5: Several factors could contribute to this. Ensure your substrate concentration is accurate and not degraded.[1] Verify the protein concentration and purity of your enzyme preparation. The assay conditions, including pH, temperature, and buffer composition, can also significantly impact the measured activity. It is also important to confirm that the reaction is in the linear range with respect to time and enzyme concentration.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Dehydrogenase and Related Enzymes from Pseudomonas aeruginosa

EnzymeSubstrateK_m_ (µM)V_max_ (mU/mg)Reference
AtuDThis compound1.6850[8]
PA1535This compound182450[8]
PA1535Octanoyl-CoA130610[8]

Table 2: Reported Optimal Conditions for Acyl-CoA Dehydrogenases from Pseudomonas Species

EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Reference
Acyl-CoA dehydrogenase (PP_2437)Pseudomonas putida KT24406.5 - 7.030[2][5]
CarboxylesterasePseudomonas aeruginosa PAO19.055[9]

Note: The data for Carboxylesterase is included for comparative purposes as it is from the same organism, but it is not an acyl-CoA dehydrogenase.

Experimental Protocols

1. Synthesis of this compound (Chemo-enzymatic Method)

This protocol is adapted from general methods for synthesizing acyl-CoA esters and may require optimization.[10][11]

Materials:

  • Citronellic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, DTT, and Coenzyme A.

  • Add Citronellic acid to the reaction mixture.

  • Initiate the reaction by adding a suitable amount of Acyl-CoA synthetase.

  • Incubate the reaction at 30°C and monitor the formation of this compound using HPLC or LC-MS.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified this compound spectrophotometrically.

2. DCPIP-Based Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol is a standard method for measuring the activity of acyl-CoA dehydrogenases.[6]

Materials:

  • Purified this compound dehydrogenase

  • This compound

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • FAD

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, DCPIP, PMS, and FAD.

  • Add the enzyme solution to the reaction mixture and incubate for a few minutes at 30°C to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

3. ETF Fluorescence Reduction Assay

This assay measures the reduction of the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[7]

Materials:

  • Purified this compound dehydrogenase

  • Purified ETF

  • This compound

  • Anaerobic chamber or system for creating an anaerobic environment

  • Fluorometer

Procedure:

  • Prepare the reaction mixture containing buffer and ETF in an anaerobic environment.

  • Add the this compound dehydrogenase to the mixture.

  • Initiate the reaction by adding this compound.

  • Monitor the decrease in ETF fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).

  • Calculate the enzyme activity based on the rate of fluorescence decrease.

Visualizations

acyclic_terpene_utilization_pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Citronellol Dehydrogenase (AtuB/AtuG) Citronellate Citronellate Citronellal->Citronellate Citronellal Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA This compound Ligase cis_Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->cis_Geranyl_CoA This compound Dehydrogenase (AtuD) Further_Metabolism Further Metabolism (β-oxidation) cis_Geranyl_CoA->Further_Metabolism Geranyl-CoA Carboxylase (AtuC/AtuF)

Caption: Acyclic Terpene Utilization (Atu) Pathway in Pseudomonas.

experimental_workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Analysis Enzyme_Purification Enzyme Purification Assay_Setup Assay Setup (Buffer, Cofactors) Enzyme_Purification->Assay_Setup Substrate_Synthesis Substrate Synthesis (this compound) Substrate_Synthesis->Assay_Setup Reaction_Initiation Reaction Initiation (Add Substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (Spectrophotometry/Fluorometry) Reaction_Initiation->Data_Acquisition Calculate_Activity Calculate Enzyme Activity Data_Acquisition->Calculate_Activity Data_Interpretation Data Interpretation Calculate_Activity->Data_Interpretation

Caption: General Experimental Workflow for this compound Dehydrogenase Assay.

troubleshooting_logic Start Low/No Enzyme Activity Check_Enzyme Check Enzyme Integrity (Storage, Aliquots) Start->Check_Enzyme Check_Substrate Check Substrate (Concentration, Degradation) Start->Check_Substrate Check_Assay Check Assay Conditions (pH, Temp, Cofactors) Start->Check_Assay Check_Background High Background Signal? Check_Assay->Check_Background Investigate_Reagents Investigate Reagents (Contamination, Purity) Check_Background->Investigate_Reagents Yes Problem_Solved Problem Solved Check_Background->Problem_Solved No Optimize_Detection Optimize Detection Method (e.g., different plate type) Investigate_Reagents->Optimize_Detection Optimize_Detection->Problem_Solved

Caption: Troubleshooting Logic for this compound Dehydrogenase Assays.

References

Technical Support Center: Enhancing Citronellyl-CoA Production in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on increasing Citronellyl-CoA production in Pseudomonas.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for isoprenoid precursor synthesis in Pseudomonas putida?

A1: Pseudomonas putida natively utilizes the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway to produce the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. Additionally, a heterologous mevalonate (B85504) (MVA) pathway, which uses acetyl-CoA as a starting substrate, can be introduced to enhance the precursor supply.[1][3][4]

Q2: Which pathway, native MEP or heterologous MVA, is more effective for increasing isoprenoid production in P. putida?

A2: The effectiveness of each pathway can depend on the specific experimental conditions and genetic modifications. However, studies have shown that engineering the MEP pathway, for instance by overexpressing key enzymes like DXS and DXR, can lead to a significant (up to 50-fold) increase in the production of downstream isoprenoids like lycopene (B16060), which serves as a reporter for precursor availability.[1][5] In some cases, the introduction of an IPP-bypass MVA pathway has been shown to be more efficient than both the native MEP pathway and the standard MVA pathway for producing compounds like isoprenol.[3]

Q3: What are the common limiting factors in this compound production in engineered Pseudomonas?

A3: Common bottlenecks include:

  • Insufficient Precursor Supply: The availability of IPP and DMAPP is a major limiting factor for isoprenoid biosynthesis.[1][2]

  • Suboptimal Enzyme Expression: Inefficient transcription or translation of heterologous genes can lead to low enzyme levels.

  • Product Toxicity: Accumulation of citronellol (B86348) or its precursors can be toxic to the cells, inhibiting growth and productivity. P. putida is known for its high tolerance to toxic compounds, which makes it a promising host.[1][6]

  • Metabolic Imbalance: Overexpression of certain pathway enzymes can lead to the accumulation of toxic intermediates or deplete essential metabolites, causing growth defects.[1]

  • Product Degradation: Pseudomonas species can possess native pathways that degrade citronellol and related compounds.[7]

Q4: Can Pseudomonas putida utilize alternative carbon sources for isoprenoid production?

A4: Yes, P. putida is known for its metabolic versatility and can utilize a wide range of carbon sources, including lignin-derived aromatic compounds like p-coumarate, in addition to sugars like glucose.[3][4] This makes it a valuable chassis for converting renewable biomass into valuable isoprenoids.

Troubleshooting Guide

Issue 1: Low or no production of the target isoprenoid.

Possible Cause Troubleshooting Step
Inefficient heterologous gene expression Verify mRNA transcription of your target genes using RT-qPCR. Confirm protein expression and solubility via SDS-PAGE and Western blot. Codon-optimize your genes for Pseudomonas.
Suboptimal culture conditions Optimize temperature, pH, and aeration. For example, P. putida is typically cultured at 30°C with strong aeration.[1]
Incorrect inducer concentration Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances pathway induction with metabolic burden.
Plasmid instability Confirm plasmid presence and integrity after cultivation. Consider genomic integration of the expression cassette for stable, long-term production.

Issue 2: Cell growth is significantly inhibited after inducing the heterologous pathway.

Possible Cause Troubleshooting Step
Toxicity of the final product or pathway intermediates Perform toxicity assays to determine the inhibitory concentration of your target compound. Consider implementing in situ product removal strategies, such as a two-phase cultivation system.[6] P. putida's natural tolerance can be a significant advantage here.[1][6]
Metabolic burden from high-level protein expression Use weaker promoters or lower inducer concentrations to reduce the expression level of pathway enzymes.
Depletion of essential precursors Supplement the growth medium with key metabolites. For example, adding glucose to LB medium can rescue growth defects caused by the depletion of GAP and pyruvate when DXS levels are high.[1]

Issue 3: Accumulation of pathway intermediates instead of the final product.

| Possible Cause | Troubleshooting Step | | Bottleneck at a specific enzymatic step | Overexpress the enzyme responsible for the slow conversion step. Analyze the kinetic properties of the enzymes in your pathway to identify potential rate-limiting steps. | | Lack of necessary cofactors | Ensure sufficient availability of cofactors like NADPH or ATP required by the enzymes in your pathway. | | Degradation of the final product | Investigate potential native degradation pathways in P. putida. If identified, consider knocking out the responsible genes.[7] |

Quantitative Data Summary

The following table summarizes the impact of various metabolic engineering strategies on the production of isoprenoids in Pseudomonas putida. While specific data for this compound is limited, the production of related isoprenoids like lycopene and isoprenol serves as a good indicator of precursor pathway efficiency.

Engineering Strategy Target Pathway Key Genetic Modification(s) Host Strain Product Resulting Titer/Fold Increase Reference
Overexpression of MEP pathway genesMEPOverexpression of dxs and dxrP. putida KTLYCLycopene50-fold increase[1][5]
Introduction of heterologous MVA pathwayMVAExpression of M. xanthus MVA pathway genesP. putida KTLYCLycopene7-fold increase[1]
Introduction of IPP-bypass MVA pathwayMVA (IPP-bypass)Expression of an IPP-bypass MVA pathwayP. putida KT2440Isoprenol104 mg/L[3][4]
Utilization of alternative carbon sourceMVA (IPP-bypass)Engineered P. putida strainP. putida JPUB_019977Isoprenol25 mg/L from p-coumarate[3]

Experimental Protocols

Protocol 1: General Culture Conditions for Pseudomonas putida

  • Strain: Pseudomonas putida KT2440 or its derivatives.

  • Media: Use LB broth for routine growth and M9 minimal salts medium supplemented with a carbon source (e.g., 50 mM glucose or 30 mM citrate) for production experiments.[1]

  • Temperature: Incubate cultures at 30°C.[1]

  • Aeration: Ensure strong aeration by using baffled flasks and a high shaking speed (e.g., 200 rpm).[4]

  • Antibiotics: When required, supplement the media with appropriate antibiotics (e.g., kanamycin (B1662678) 25 µg/ml, gentamicin (B1671437) 25 µg/ml).[1]

Protocol 2: Transformation of Pseudomonas putida via Electroporation

  • Prepare electrocompetent P. putida cells.

  • Mix 50-100 ng of plasmid DNA with the competent cells.

  • Perform electroporation using a gene pulser with appropriate settings (e.g., 2.5 kV, 200 Ω, 25 µF).

  • Immediately add 1 mL of SOC medium and incubate at 30°C for 1-2 hours with shaking.

  • Plate the cell suspension on selective LB agar (B569324) plates containing the appropriate antibiotic.

  • Incubate the plates at 30°C for 24-48 hours until colonies appear.

Protocol 3: Gene Knockout in Pseudomonas putida using I-SceI-based System

This protocol is adapted for deleting genes to redirect metabolic flux.

  • Construct the knockout vector: Clone the upstream and downstream flanking regions of the target gene into a suicide vector like pEMG, which contains an I-SceI recognition site.

  • Genomic Integration: Introduce the knockout vector into P. putida via tri-parental mating or electroporation and select for single-crossover homologous recombinants on selective media.

  • Induce Double-Strand Break: Transform the recombinant strain with a second plasmid expressing the I-SceI endonuclease (e.g., pSW-I).

  • Induce I-SceI expression: Add an inducer (e.g., 15 mM 3-methylbenzoate) to induce the expression of I-SceI, which will create a double-strand break at the integrated vector sequence.[8]

  • Select for Double-Crossover Events: The cellular repair of the double-strand break will lead to either the wild-type allele or the desired knockout allele. Select for the desired mutants by plating on appropriate selective media and confirm the deletion by colony PCR.[8]

Visualizations

Citronellyl_CoA_Biosynthesis_Pathways cluster_MEP MEP Pathway (Native) cluster_MVA MVA Pathway (Heterologous) cluster_Citronellyl_CoA This compound Synthesis Glyceraldehyde-3P Glyceraldehyde-3P DXP DXP Glyceraldehyde-3P->DXP dxs Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP dxr CDP-ME CDP-ME MEP->CDP-ME MEcPP MEcPP CDP-ME->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->DMAPP_MEP idi GPP GPP IPP_MEP->GPP DMAPP_MEP->GPP Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-P Mevalonate-P Mevalonate->Mevalonate-P Mevalonate-PP Mevalonate-PP Mevalonate-P->Mevalonate-PP IPP_MVA IPP Mevalonate-PP->IPP_MVA IPP_MVA->GPP Geraniol Geraniol GPP->Geraniol Geranial Geranial Geraniol->Geranial Citronellal Citronellal Geranial->Citronellal Citronellol Citronellol Citronellal->Citronellol This compound This compound Citronellol->this compound

Caption: Overview of native MEP and heterologous MVA pathways for this compound production.

Troubleshooting_Workflow Start Low this compound Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckIntermediates Are pathway intermediates accumulating? CheckGrowth->CheckIntermediates No AddressToxicity Address Product/Intermediate Toxicity CheckGrowth->AddressToxicity Yes CheckExpression Verify Gene Expression (RT-qPCR, SDS-PAGE) CheckIntermediates->CheckExpression No Debottleneck Debottleneck Pathway (Overexpress limiting enzyme) CheckIntermediates->Debottleneck Yes OptimizeConditions Optimize Culture Conditions (Temp, pH, Aeration) CheckExpression->OptimizeConditions AddressDegradation Investigate Product Degradation (Knockout competing pathways) OptimizeConditions->AddressDegradation AddressToxicity->CheckGrowth Debottleneck->CheckIntermediates FinalProduct Improved this compound Titer AddressDegradation->FinalProduct

References

Technical Support Center: Quantification of Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Citronellyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the accurate measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound?

A1: The gold standard for quantifying this compound and other acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity, which is crucial for distinguishing this compound from other structurally similar molecules within a complex biological matrix.[2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a more accessible alternative, though it is less sensitive and better suited for more abundant acyl-CoA species.[2] Enzymatic assays, if a specific enzyme that utilizes this compound is available, can offer a high-throughput option for rapid screening.[1][2]

Q2: What are the major challenges and potential pitfalls in this compound quantification?

A2: The primary challenges in quantifying this compound revolve around its inherent instability, potential for matrix effects, and chromatographic separation from isomers. Key pitfalls include:

  • Analyte Degradation: this compound is susceptible to both enzymatic and chemical degradation. Thioester bonds can be hydrolyzed by endogenous acyl-CoA thioesterases or by suboptimal pH conditions during sample preparation.[3]

  • Matrix Effects: Components of the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][4]

  • Co-elution of Isomers: Structural isomers of this compound may not be separated by chromatography, leading to inaccurate measurements if they share the same mass-to-charge ratio.[1]

  • Poor Peak Shape and Resolution: Issues with the chromatographic method can lead to broad or tailing peaks, making accurate integration and quantification difficult.[5]

  • Low Recovery: Inefficient extraction from the sample matrix can lead to an underestimation of the true concentration.[3]

Q3: How can I prevent the degradation of this compound during sample preparation?

A3: To minimize degradation, it is critical to work quickly and maintain cold temperatures throughout the sample preparation process.[3]

  • Enzymatic Degradation: Immediately quench metabolic activity by flash-freezing the biological sample in liquid nitrogen.[6] Homogenize samples in an ice-cold, acidic buffer to inactivate acyl-CoA thioesterases.[3]

  • Chemical Stability: Maintain a slightly acidic pH (around 4.0-6.8) in all buffers and solvents to prevent chemical hydrolysis of the thioester bond.[3]

  • Storage: For long-term storage, keep samples as dry pellets at -80°C.[3] For short-term storage in an autosampler, maintain the temperature at 4°C and analyze samples as quickly as possible after reconstitution.[3] Reconstituting in a methanol/buffer mixture can improve stability over purely aqueous solutions.[3]

Q4: My signal intensity for this compound is low and the background is high. What should I do?

A4: Low signal intensity and high background are common issues in LC-MS/MS analysis of acyl-CoAs.[7]

  • Improve Sample Cleanup: Implement a robust sample cleanup procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for this purpose.[4][7]

  • Optimize Chromatography: Ensure good separation of this compound from matrix components by optimizing the LC method, including the gradient and mobile phase composition.[7]

  • Optimize Mass Spectrometer Settings: Use positive ion mode electrospray ionization (ESI+), which is generally more sensitive for short-chain acyl-CoAs.[7] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Recommended Solution
Analyte insolubility in mobile phase Adjust the pH of the sample diluent to match the mobile phase. Ensure the sample is fully dissolved before injection.[8]
Incompatible sample solvent The sample solvent should be as close in composition to the initial mobile phase as possible.[8]
Column contamination or degradation Use a guard column and ensure proper sample cleanup. If the column is old or has been exposed to harsh conditions, it may need to be replaced.[8]
Dead volume in the system Check all fittings and connections for proper installation to minimize dead volume.[8]
Issue 2: High Variability in Results
Potential Cause Recommended Solution
Inconsistent sample handling Standardize the sample collection and preparation protocol to ensure consistency and minimize enzymatic degradation.[5]
Lack of a suitable internal standard Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar acyl-CoA that is not present in the sample can be used.[6]
Analyte instability in autosampler Minimize the time samples spend in the autosampler. Analyze in smaller batches if necessary.[3]
Matrix effects Employ strategies to mitigate matrix effects, such as stable isotope-labeled internal standards, standard addition, or more thorough sample cleanup.[4]

Experimental Protocols

Protocol 1: Extraction and Protein Precipitation of this compound

This protocol provides a general framework for the extraction of short-to-medium-chain acyl-CoAs from biological samples like cell cultures or tissues.

Materials:

  • Ice-cold 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA)[6][9]

  • Internal standard (if available)

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Metabolic Quenching: Immediately flash-freeze the biological sample in liquid nitrogen to halt enzymatic activity.[6]

  • Extraction: Homogenize the frozen sample on ice in a pre-chilled extraction solution (e.g., 2.5% w/v SSA).[6] Spike the internal standard into the extraction solvent before homogenization to account for extraction efficiency.[6]

  • Protein Precipitation: The acidic extraction solution will precipitate proteins.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[6]

  • Supernatant Collection:

    • If using SSA, the supernatant can often be directly transferred to an autosampler vial for LC-MS/MS analysis.[6]

    • If using TCA, the supernatant will require further processing, typically by solid-phase extraction (SPE), to remove the TCA.[6]

Protocol 2: Generic LC-MS/MS Parameters for Acyl-CoA Analysis

These are starting parameters that should be optimized for your specific instrument and this compound.

Parameter Recommendation
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate[1][6]
Mobile Phase B Acetonitrile with 0.1% formic acid[1][6]
Gradient A linear gradient from a low percentage of B to a high percentage of B over 10-15 minutes[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 40°C[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visual Diagrams

cluster_workflow Experimental Workflow for this compound Quantification sample Biological Sample (e.g., Cells, Tissue) quench Metabolic Quenching (Liquid Nitrogen) sample->quench extract Extraction & Protein Precipitation (e.g., Cold Acidic Solvent) quench->extract centrifuge Centrifugation extract->centrifuge supernatant Supernatant Collection centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis & Quantification lcms->data

Caption: General experimental workflow for this compound quantification.

cluster_troubleshooting Troubleshooting Logic for Poor Signal start Problem: Low Signal / High Background check_sample_prep Review Sample Preparation: - Rapid? Kept Cold? start->check_sample_prep check_cleanup Improve Sample Cleanup? (e.g., SPE) check_sample_prep->check_cleanup If degradation suspected check_lc Optimize LC Method? (Gradient, Mobile Phase) check_cleanup->check_lc If matrix effects suspected check_ms Optimize MS Settings? (Ionization, Voltages) check_lc->check_ms solution Improved Signal check_ms->solution

Caption: Troubleshooting logic for poor signal in this compound analysis.

References

Improving the solubility of Citronellyl-CoA for enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) for improving the solubility of Citronellyl-CoA (Cit-CoA) to ensure reliable and reproducible enzyme assay results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the aqueous buffer?

A1: this compound, a derivative of the terpene citronellol (B86348), is an amphipathic molecule with a long, hydrophobic acyl chain and a hydrophilic Coenzyme A moiety. This structure leads to low solubility in aqueous solutions, causing it to precipitate, especially at higher concentrations. This can lead to inaccurate and irreproducible results in enzyme assays.

Q2: What are the main strategies to improve the solubility of this compound?

A2: The primary strategies to enhance the solubility of Cit-CoA in aqueous buffers for enzyme assays are:

  • Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent.

  • Inclusion of Detergents: Adding detergents at concentrations at or above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic Cit-CoA.

  • Complexation with Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the citronellyl moiety, thereby increasing its aqueous solubility.

  • Optimization of Buffer Conditions: Adjusting the pH and ionic strength of the assay buffer can also influence solubility.

Q3: How do I choose the right solubilizing agent for my enzyme assay?

A3: The choice of solubilizing agent depends on the specific enzyme and assay conditions. It is crucial to select an agent that does not inhibit your enzyme of interest. A preliminary screening of different agents (detergents, cyclodextrins) and their concentrations is recommended to assess their impact on enzyme activity.

Q4: At what pH and temperature should I store my this compound stock solution?

A4: The thioester bond in acyl-CoAs is most stable in slightly acidic conditions, with a recommended pH range of 4.0 to 6.8 for aqueous solutions to minimize hydrolysis. For long-term storage, it is best to store Cit-CoA as a dry powder at -80°C. If a stock solution is necessary, prepare it in a slightly acidic buffer or an organic solvent and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound precipitates upon addition to the assay buffer. - Concentration exceeds solubility limit.- Inappropriate buffer pH or ionic strength.- Lower the final concentration of Cit-CoA.- Prepare the Cit-CoA solution with a solubilizing agent (detergent or cyclodextrin) before adding to the assay buffer.- Adjust the buffer pH to a slightly acidic range (e.g., pH 6.0-6.8), if compatible with your enzyme.- Test different ionic strengths of the buffer.
High background signal or enzyme inhibition. - The chosen detergent or co-solvent is inhibiting the enzyme.- The concentration of the solubilizing agent is too high.- Screen different types of non-ionic or zwitterionic detergents, or various cyclodextrins for compatibility with your enzyme.- Determine the optimal concentration of the solubilizing agent that enhances solubility without significant enzyme inhibition.- If using a co-solvent, keep its final concentration in the assay as low as possible (typically <5% v/v).
Inconsistent or non-reproducible enzyme kinetics. - Incomplete solubilization of Cit-CoA leading to variable substrate availability.- Aggregation of Cit-CoA in the assay.- Ensure complete dissolution of Cit-CoA in the stock solution, using sonication if necessary.- Use a solubilizing agent to maintain Cit-CoA in a monomeric state in the assay buffer.- Prepare fresh Cit-CoA dilutions for each experiment.
Loss of Cit-CoA activity over time. - Hydrolysis of the thioester bond.- Oxidation of the molecule.- Prepare fresh stock solutions of Cit-CoA.- Store stock solutions under an inert gas (argon or nitrogen) at -80°C.- Maintain a slightly acidic pH for aqueous stock solutions.

Data Presentation: Solubility Enhancement of Terpene-Related Compounds

While specific quantitative data for this compound is limited, the following tables provide data on the solubility of citronellol and the enhancement of terpene solubility using cyclodextrins, which can serve as a guide for initial experimental design.

Table 1: Solubility of Citronellol in Various Media

Solvent/VehicleSolubilityReference
Water~200 mg/L at 25°C[1]
Citronellol Oil5.26 mg/mL[2]
Tween 8062.6 mg/mL[2]
Transcutol HP300.2 mg/mL[2]

Table 2: Estimated Solubility Enhancement of Terpenes with Cyclodextrins

TerpeneCyclodextrinFold Increase in SolubilityReference
Various TerpenesBranched β-Cyclodextrins>10-fold[3][4]
Terpineolβ-Cyclodextrin (BCD)Linear increase with CD conc.
TerpineolHydroxypropyl-β-Cyclodextrin (HP-β-CD)Linear increase with CD conc.

Table 3: Critical Micelle Concentrations (CMC) of Common Detergents

DetergentTypeCMC (mM in water)
CHAPSZwitterionic4-8
Triton X-100Non-ionic0.2-0.9
Tween 20Non-ionic0.06
Sodium Dodecyl Sulfate (SDS)Anionic6-8
Octyl-β-glucosideNon-ionic20-25

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Stock Solution using Cyclodextrin

This protocol describes the preparation of a this compound stock solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.

Materials:

  • This compound (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Glass vials with Teflon-lined caps

  • Vortex mixer and sonicator

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in the buffer to a concentration of 50-100 mM.

  • Weigh this compound: Accurately weigh the desired amount of Cit-CoA powder in a clean glass vial.

  • Dissolution: Add the HP-β-CD solution to the Cit-CoA powder to achieve the target stock concentration (e.g., 1-10 mM).

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the solution becomes clear.

  • Storage: Flush the headspace of the vial with an inert gas (argon or nitrogen), cap tightly, and store at -80°C in small aliquots.

Protocol 2: Enzyme Assay for a this compound Dehydrogenase with Solubilized Substrate

This protocol outlines a general procedure for assaying a this compound dehydrogenase using a Cit-CoA solution prepared with a solubilizing agent.

Materials:

  • Purified this compound dehydrogenase

  • Solubilized this compound stock solution (from Protocol 1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, compatible with the enzyme)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and the electron acceptor (e.g., 50 µM DCPIP).

  • Enzyme Addition: Add a specific amount of the purified this compound dehydrogenase to the reaction mixture.

  • Equilibration: Incubate the mixture at the desired assay temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

  • Initiate Reaction: Start the reaction by adding a small volume of the solubilized this compound stock solution to the cuvette to reach the desired final concentration. Mix quickly by inverting the cuvette.

  • Monitor Reaction: Immediately monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.

  • Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance versus time plot. Calculate the enzyme activity using the molar extinction coefficient of the electron acceptor.

Visualizations

experimental_workflow cluster_prep This compound Preparation cluster_assay Enzyme Assay weigh Weigh Cit-CoA Powder add_solubilizer Add Solubilizing Agent (Cyclodextrin or Detergent) in Buffer weigh->add_solubilizer dissolve Vortex & Sonicate for Complete Dissolution add_solubilizer->dissolve store Store Stock Solution at -80°C dissolve->store start_reaction Initiate with Solubilized Cit-CoA store->start_reaction Add to Assay prepare_mix Prepare Assay Buffer with Cofactors add_enzyme Add Enzyme prepare_mix->add_enzyme equilibrate Equilibrate at Assay Temperature add_enzyme->equilibrate equilibrate->start_reaction measure Measure Activity (Spectrophotometry) start_reaction->measure

Caption: Experimental workflow for preparing and using solubilized this compound.

troubleshooting_flowchart start Start: Inconsistent Enzyme Assay Results check_solubility Is Cit-CoA fully dissolved in assay? start->check_solubility optimize_conditions Action: Optimize buffer pH and ionic strength start->optimize_conditions Alternative Path use_solubilizer Action: Use Solubilizing Agent (Cyclodextrin or Detergent) check_solubility->use_solubilizer No check_inhibition Does the solubilizer inhibit the enzyme? check_solubility->check_inhibition Yes use_solubilizer->check_inhibition screen_agents Action: Screen different solubilizers and concentrations check_inhibition->screen_agents Yes check_stability Is the Cit-CoA stock stable? check_inhibition->check_stability No screen_agents->check_stability fail Issue Persists: Consult further literature screen_agents->fail If no suitable agent found optimize_conditions->check_solubility prepare_fresh Action: Prepare fresh stock solution check_stability->prepare_fresh No success Result: Consistent Assay Performance check_stability->success Yes prepare_fresh->success

Caption: Troubleshooting logic for this compound enzyme assay issues.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Citronellyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Citronellyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection and quantification of this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound isomers?

A1: The analysis of this compound isomers presents several analytical hurdles:

  • Stereoisomers: this compound possesses a chiral center, leading to the presence of enantiomers (R- and S-isomers). These isomers have identical physicochemical properties in a non-chiral environment, making their separation on standard chromatography columns challenging.[1]

  • Structural Isomers: In addition to stereoisomers, structural isomers such as Geranyl-CoA and Neryl-CoA may be present, which can have similar mass-to-charge ratios, complicating mass spectrometry-based detection.

  • High Polarity: The coenzyme A moiety imparts high polarity to the molecule, which can result in poor retention on traditional reversed-phase (RP) HPLC columns.[1]

  • Analyte Stability: Thioesters like this compound are susceptible to hydrolysis, especially at non-optimal pH and temperatures, which can lead to sample degradation and inaccurate quantification.[1]

  • Low Abundance: In biological matrices, this compound isomers are often present at low concentrations, requiring sensitive analytical methods for their detection.

Q2: Which analytical techniques are most suitable for the separation and detection of this compound isomers?

A2: A combination of chromatography and mass spectrometry is typically the most effective approach:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are essential for separating the different isomers. Chiral stationary phases (CSPs) are necessary for resolving enantiomers.[1] For improved retention of the polar this compound, ion-pair reversed-phase chromatography is often employed.[1]

  • Gas Chromatography (GC): While less common for intact CoA esters due to their low volatility, GC can be used for the analysis of the citronellyl moiety after derivatization.

  • Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides high sensitivity and selectivity for detection. Tandem mass spectrometry (MS/MS) is particularly useful for confirming the identity of the isomers through their characteristic fragmentation patterns.

Q3: How can I improve the retention of this compound on my reversed-phase HPLC column?

A3: To enhance retention of the highly polar this compound molecule on an RP-HPLC column, consider the following:

  • Ion-Pairing Agents: Introduce an ion-pairing reagent, such as tributylamine (B1682462) or triethylamine, to the mobile phase. This reagent forms a neutral complex with the negatively charged phosphate (B84403) groups of the CoA moiety, increasing its hydrophobicity and retention on the non-polar stationary phase.[1]

  • Mobile Phase Composition: Optimize the mobile phase by decreasing the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient to promote stronger interaction with the stationary phase.[1]

  • Column Chemistry: While C18 columns are common, experimenting with different stationary phases, such as those with embedded polar groups, may improve retention and selectivity.

Q4: What are the characteristic mass spectral fragments of acyl-CoAs that can be used to identify this compound?

A4: Acyl-CoAs exhibit a common fragmentation pattern in positive ion mode mass spectrometry. Key fragments for identifying this compound include:

  • A neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[2][3]

  • A characteristic fragment ion at m/z 428, representing the adenosine (B11128) 3',5'-diphosphate.[2][3]

  • A fragment ion specific to the acyl group. For this compound, this would be a protonated citronellyl-pantetheine fragment.

Troubleshooting Guides

HPLC/UPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution of Isomers Inappropriate stationary phase.Use a chiral stationary phase (CSP) specifically designed for separating enantiomers of terpenoids.[1]
Suboptimal mobile phase composition.Optimize the mobile phase composition and gradient. A slower gradient may improve resolution.[1]
Column temperature is not optimal.Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as temperature can affect chiral recognition.[1]
Peak Tailing Secondary interactions with the column.Add a small amount of an acidic modifier like formic acid to the mobile phase to improve peak shape.
Column overload.Reduce the sample concentration or injection volume.[1]
Sample solvent mismatch.Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[1]
No or Poor Retention Mobile phase is too strong.Decrease the initial percentage of organic solvent in the mobile phase.[1]
Lack of ion-pairing agent.Add an ion-pairing reagent (e.g., tributylamine) to the mobile phase to increase retention on a C18 column.[1]
Retention Time Drift Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (at least 10-15 column volumes).[1]
Mobile phase instability.Prepare fresh mobile phase daily.
Sample Preparation Troubleshooting
Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent. A common choice is a cold mixture of methanol (B129727) and water (e.g., 80:20).
Degradation of this compound during sample preparation.Keep samples on ice or at 4°C throughout the extraction process. Use acidic extraction conditions to improve stability.[4]
Incomplete cell lysis.Ensure complete cell disruption using appropriate homogenization techniques (e.g., sonication or bead beating).
Matrix Effects in LC-MS Co-elution of interfering compounds from the sample matrix.Improve chromatographic separation to resolve this compound from matrix components.
Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).
Inconsistent Results Variability in sample handling.Standardize the entire sample preparation workflow, from collection to extraction.
Instability of extracted samples.Analyze samples immediately after preparation or store them at -80°C.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol provides a general framework for the extraction of this compound from cell cultures or tissues. Optimization for specific sample types may be required.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80:20 methanol:water with 0.1% formic acid)

  • Homogenizer (e.g., bead beater, sonicator)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Sample Collection and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS. Immediately add the ice-cold extraction solvent to quench metabolic activity.

    • For suspension cells, pellet the cells by centrifugation at a low speed, wash with ice-cold PBS, and then add the ice-cold extraction solvent.

    • For tissues, flash-freeze the tissue in liquid nitrogen immediately after harvesting and grind to a fine powder before adding the extraction solvent.

  • Homogenization:

    • Thoroughly homogenize the sample in the extraction solvent using a suitable homogenizer. Keep the sample on ice during this process.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the this compound to a new pre-chilled tube.

  • Sample Storage:

    • Analyze the extract immediately by LC-MS/MS or store it at -80°C until analysis.

Protocol 2: HPLC Method for Separation of this compound Isomers

This protocol outlines a starting point for the development of an HPLC method for separating this compound isomers using ion-pair reversed-phase chromatography.

Instrumentation and Materials:

  • HPLC or UPLC system with a binary pump, autosampler, and UV or mass spectrometric detector.

  • Chiral stationary phase column suitable for terpenoid separation.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH adjusted to 6.5 with acetic acid, containing 5 mM tributylamine.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 0.3 mL/min.

  • Injection: Inject 5-10 µL of the extracted sample.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Increase to 50% Mobile Phase B over 15 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 3 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 7 minutes.

  • Detection: Monitor the elution of this compound isomers using a UV detector at 260 nm or a mass spectrometer in positive ion mode, scanning for the parent ion of this compound.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Isomer Analysis

Method Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
HPLC-UV Chromatographic separation followed by UV detection.Cost-effective, robust.Lower sensitivity and selectivity compared to MS. May not be suitable for complex matrices.10-50 pmol
LC-MS Chromatographic separation coupled with mass spectrometry.High sensitivity and selectivity. Provides molecular weight information.Higher instrumentation cost. Susceptible to matrix effects.0.1-1 pmol
LC-MS/MS Chromatographic separation with tandem mass spectrometry.Excellent sensitivity, selectivity, and structural confirmation through fragmentation.Highest instrumentation cost and complexity.<0.1 pmol
GC-MS (after derivatization) Gas chromatographic separation of derivatized analyte followed by mass spectrometry.High resolution for volatile compounds.Requires derivatization, which can be complex and introduce variability. Not suitable for the intact CoA ester.1-10 pmol (of derivatized citronellol)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing start Biological Sample (Cells/Tissue) quench Quenching (e.g., Liquid Nitrogen) start->quench 1. extract Extraction with Cold Solvent quench->extract 2. centrifuge Centrifugation extract->centrifuge 3. supernatant Collect Supernatant centrifuge->supernatant 4. hplc HPLC/UPLC Separation (Chiral Column) supernatant->hplc 5. Injection ms Mass Spectrometry Detection (MS/MS) hplc->ms 6. Elution integrate Peak Integration ms->integrate 7. Data Acquisition quantify Quantification integrate->quantify 8. end Results quantify->end 9.

Caption: Experimental workflow for the analysis of this compound isomers.

troubleshooting_logic cluster_resolution cluster_retention cluster_peak_shape start Poor Chromatographic Results? resolution_q Poor Isomer Resolution? start->resolution_q Check Resolution retention_q Poor Retention? start->retention_q Check Retention peak_shape_q Peak Tailing/Broadening? start->peak_shape_q Check Peak Shape chiral_col Use Chiral Column resolution_q->chiral_col Yes optimize_mp Optimize Mobile Phase Gradient chiral_col->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp ion_pair Add Ion-Pairing Agent retention_q->ion_pair Yes weaker_mp Decrease Initial % Organic ion_pair->weaker_mp acid_mod Add Acidic Modifier peak_shape_q->acid_mod Yes reduce_conc Reduce Sample Concentration acid_mod->reduce_conc

References

Addressing enzyme inactivation during Citronellyl-CoA synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Citronellyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for the synthesis of this compound?

A1: The synthesis of this compound from citronellic acid, Coenzyme A (CoA), and ATP is catalyzed by an acyl-CoA synthetase, also referred to as an acyl-CoA ligase. While a specific this compound synthetase has not been extensively characterized, a putative this compound synthetase, designated AtuH, has been identified in Pseudomonas citronellolis. Alternatively, acyl-CoA synthetases with broad substrate specificity for medium-chain fatty acids may also be utilized for this conversion.

Q2: What are the primary causes of low yield or failure in this compound synthesis?

A2: Low yields in enzymatic this compound synthesis can often be attributed to several factors:

  • Enzyme Inactivation: The synthetase may lose activity due to suboptimal reaction conditions such as pH, temperature, or the presence of proteases.

  • Substrate Degradation: Coenzyme A is susceptible to hydrolysis, and citronellic acid may be of poor quality or contain inhibitors.

  • Product Inhibition: Accumulation of this compound or the byproduct AMP can inhibit the enzyme's activity.

  • Suboptimal Reagent Concentrations: Incorrect molar ratios of substrates (citronellic acid, CoA, ATP) and cofactors (e.g., Mg²⁺) can limit the reaction rate.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Several methods can be employed to monitor the reaction:

  • Spectrophotometric Assays: A coupled-enzyme assay can be used to measure the consumption of ATP or the production of AMP.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate (citronellic acid) and the product (this compound).

  • Mass Spectrometry (MS): LC-MS provides a highly sensitive and specific method for detecting and quantifying this compound.

Q4: What are the optimal storage conditions for the enzyme and this compound?

A4: For long-term stability, acyl-CoA synthetases should be stored at -80°C in a buffer containing a cryoprotectant like glycerol (B35011). This compound is also sensitive to degradation and should be stored at -80°C, preferably as a lyophilized powder or in an acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of this compound.

Problem Potential Cause Recommended Solution
No or very low product formation Inactive Enzyme - Verify enzyme activity with a positive control substrate.- Ensure proper storage conditions and avoid repeated freeze-thaw cycles.- Check for protease contamination.
Incorrect Buffer Conditions - Optimize the pH of the reaction buffer (typically between 7.0 and 8.5 for acyl-CoA synthetases).- Ensure the buffer components do not inhibit the enzyme.
Missing Cofactors - Acyl-CoA synthetases require Mg²⁺ for activity. Ensure it is present at an optimal concentration (typically 2-10 mM).
Degraded Substrates - Use fresh, high-quality citronellic acid and Coenzyme A.- Prepare ATP solutions fresh.
Low product yield Suboptimal Temperature - Determine the optimal temperature for your specific enzyme. Many acyl-CoA synthetases function well between 25°C and 37°C.
Substrate Inhibition - Titrate the concentration of citronellic acid and CoA to identify any inhibitory effects at high concentrations.
Product Inhibition - Consider strategies to remove the product as it is formed, such as using a coupled reaction.
Enzyme Instability - Add stabilizing agents to the reaction mixture, such as glycerol (5-20%), bovine serum albumin (BSA, 0.1-1 mg/mL), or trehalose.
Inconsistent results between experiments Pipetting Errors - Use calibrated pipettes and prepare a master mix for reaction components to ensure consistency.
Variability in Reagent Quality - Use reagents from the same lot for a series of experiments.- Re-evaluate the concentration and purity of substrates.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis of this compound using a commercially available or purified acyl-CoA synthetase. Optimization of specific parameters will be necessary.

Materials:

  • Acyl-CoA Synthetase

  • Citronellic Acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Nuclease-free water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components on ice:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 1 mM Citronellic Acid

    • 0.5 mM Coenzyme A

    • 2 mM ATP

    • Nuclease-free water to a final volume of 1 mL.

  • Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours.

  • Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., 10 µL of 1 M HCl) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis: Analyze the reaction mixture for the presence of this compound using HPLC or LC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for enzymes involved in related metabolic pathways. These values can serve as a starting point for optimizing this compound synthesis.

EnzymeSubstrateK_m (µM)V_max (mU/mg)Optimal pHOptimal Temperature (°C)
AtuD (this compound Dehydrogenase)This compound1.6850Not ReportedNot Reported
PA1535 (Acyl-CoA Dehydrogenase)This compound182450Not ReportedNot Reported
Acetyl-CoA Synthetase (General)Acetate~200-800-7.5 - 8.525 - 37
Lipase (for Citronellyl Acetate Synthesis)Citronellol--~7.041

Visualizing Workflows and Pathways

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_enzyme 1. Verify Enzyme Activity (Control Reaction) start->check_enzyme check_conditions 2. Optimize Reaction Conditions (pH, Temperature, Cofactors) check_enzyme->check_conditions Enzyme is Active fail Yield Still Low (Consult Further) check_enzyme->fail Enzyme Inactive check_substrates 3. Assess Substrate Quality (Freshness, Purity) check_conditions->check_substrates Conditions Optimized check_inhibition 4. Investigate Inhibition (Substrate, Product) check_substrates->check_inhibition Substrates are Good check_substrates->fail Substrate Degradation add_stabilizers 5. Add Stabilizing Agents (Glycerol, BSA) check_inhibition->add_stabilizers No Inhibition Detected success Yield Improved check_inhibition->success Inhibition Addressed add_stabilizers->success Stabilizers Added

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

Simplified Signaling Pathway of Acyl-CoA Synthesis

Acyl_CoA_Synthesis_Pathway sub Citronellic Acid + CoA + ATP enzyme Acyl-CoA Synthetase (requires Mg2+) sub->enzyme prod This compound + AMP + PPi enzyme->prod

Caption: The enzymatic reaction for the synthesis of this compound.

Technical Support Center: Optimizing Citronellyl-CoA Production via Fed-Batch Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Citronellyl-CoA titers through fed-batch strategies.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for this compound production?

A1: In organisms like Pseudomonas citronellolis, this compound is an intermediate in the acyclic terpene utilization (Atu) pathway. The process begins with the conversion of citronellol (B86348) to citronellic acid, which is then activated to this compound. This is followed by a dehydrogenation step catalyzed by this compound dehydrogenase.

Q2: Why is a fed-batch strategy recommended for improving this compound titers?

A2: Fed-batch cultivation is a common strategy to achieve high cell densities and productivity in bioprocesses. By incrementally feeding a concentrated nutrient solution, substrate inhibition can be avoided, and the production phase can be extended, leading to higher final product titers. This is particularly beneficial for metabolites like this compound, where high concentrations of precursors or intermediates could be toxic to the cells.

Q3: What are the key parameters to monitor and control in a fed-batch fermentation for this compound production?

A3: Critical parameters to monitor and control include pH, dissolved oxygen (DO), temperature, substrate concentration (e.g., citronellol or a precursor), and biomass concentration. Maintaining these parameters within their optimal ranges is crucial for maximizing both cell growth and this compound production.

Q4: How can I quantify the concentration of this compound in my culture?

A4: The most common and reliable methods for quantifying acyl-CoA species like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, or tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Biomass Production Suboptimal growth medium composition.Review and optimize the concentrations of carbon and nitrogen sources, as well as essential minerals and vitamins.
Inadequate aeration or mixing.Increase the agitation speed and/or the aeration rate to ensure sufficient oxygen supply and nutrient distribution.
Presence of inhibitory compounds in the medium.Analyze the medium for potential inhibitors and consider using a different substrate source or a detoxification step.
Low this compound Titer Despite Good Growth Limited precursor availability.Increase the feeding rate of the primary substrate (e.g., citronellol) or engineer the host strain to enhance the precursor supply pathway.
Feedback inhibition of key enzymes.Consider implementing an in-situ product removal strategy or engineer enzymes to be less sensitive to feedback inhibition.
Suboptimal induction of the production pathway.Optimize the timing and concentration of the inducer for the genes involved in the this compound pathway.
Degradation of this compound.Check for and address potential enzymatic degradation of the product. Ensure rapid sample quenching and proper storage.
Accumulation of Toxic Byproducts Overflow metabolism due to high substrate feeding rate.Reduce the substrate feeding rate to match the cellular uptake capacity. Consider a more controlled, continuous feeding strategy.
Unbalanced nutrient supply.Ensure a balanced carbon-to-nitrogen ratio in the feed medium to avoid the formation of inhibitory byproducts.

Data Presentation

Table 1: Representative Data on the Impact of Different Feeding Strategies on this compound Production

Feeding Strategy Substrate Feed Rate (g/L/h) Maximum Biomass (OD600) Final this compound Titer (mg/L) Productivity (mg/L/h)
BatchN/A251503.1
Constant Fed-Batch1.0454506.3
Exponential Fed-BatchVariable (0.5-2.0)6072010.0
DO-Stat Fed-BatchControlled by DO556609.2

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific microbial strain, medium composition, and process conditions.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production
  • Inoculum Preparation: Cultivate the production strain in a suitable seed medium overnight to obtain a healthy and active inoculum.

  • Bioreactor Setup: Prepare the production bioreactor with the initial batch medium and sterilize. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase: Allow the culture to grow in batch mode until a key nutrient (typically the carbon source) is nearly depleted. This is often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase: Initiate the feeding of a concentrated nutrient solution according to the chosen strategy (e.g., constant, exponential, or DO-stat).

  • Monitoring and Control: Continuously monitor and control pH, DO, and temperature at their optimal setpoints.

  • Sampling: Aseptically withdraw samples at regular intervals for the analysis of biomass, substrate consumption, and this compound concentration.

  • Harvest: Terminate the fermentation when the desired product titer is reached or when productivity declines significantly.

Protocol 2: Quantification of this compound by HPLC-UV
  • Sample Preparation:

    • Rapidly quench a known volume of cell culture in cold methanol (B129727) to stop metabolic activity.

    • Centrifuge the sample to pellet the cells.

    • Extract the intracellular metabolites, including this compound, using a suitable method such as perchloric acid precipitation followed by neutralization.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute compounds of varying polarity.

    • Detection: UV detector set at 260 nm (the absorbance maximum for the adenine (B156593) moiety of Coenzyme A).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Citronellyl_CoA_Pathway Citronellol Citronellol Citronellic_Acid Citronellic Acid Citronellol->Citronellic_Acid Oxidation Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA CoA Ligation Downstream Downstream Metabolism Citronellyl_CoA->Downstream Dehydrogenation (AtuD)

Caption: A simplified diagram of the this compound metabolic pathway.

Fed_Batch_Workflow Inoculum Inoculum Preparation Bioreactor Bioreactor Setup & Inoculation Inoculum->Bioreactor Batch_Phase Batch Growth Phase Bioreactor->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Nutrient Feeding) Batch_Phase->Fed_Batch_Phase Monitoring Process Monitoring (pH, DO, Temp) Fed_Batch_Phase->Monitoring Harvest Harvest Fed_Batch_Phase->Harvest Sampling Sampling & Analysis Monitoring->Sampling

Caption: A general experimental workflow for fed-batch fermentation.

Troubleshooting_Tree Start Low this compound Titer Check_Biomass Is Biomass Low? Start->Check_Biomass Optimize_Growth Optimize Growth Medium & Conditions Check_Biomass->Optimize_Growth Yes Check_Precursor Is Precursor Limiting? Check_Biomass->Check_Precursor No Increase_Feed Increase Substrate Feed Rate Check_Precursor->Increase_Feed Yes Check_Byproducts Are Toxic Byproducts Accumulating? Check_Precursor->Check_Byproducts No Adjust_Feed Adjust Feeding Strategy Check_Byproducts->Adjust_Feed Yes Check_Degradation Investigate Product Degradation Check_Byproducts->Check_Degradation No

Caption: A decision tree for troubleshooting low this compound titers.

Technical Support Center: Optimizing Cofactor Regeneration for Citronellyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of cofactor regeneration for Citronellyl-CoA production.

Frequently Asked Questions (FAQs)

Q1: Why is cofactor regeneration critical for this compound production?

A1: The enzymatic synthesis of this compound from precursors like geraniol (B1671447) involves oxidoreductases, which are dependent on cofactors such as NAD+ and NADP+. These cofactors are expensive, making their stoichiometric use in large-scale production economically unfeasible.[1][2] Efficient in situ regeneration of the active form of the cofactor (e.g., NADH to NAD+) allows for the use of catalytic amounts, significantly reducing production costs, driving the reaction to completion, and simplifying product isolation.[1]

Q2: What are the common enzymatic systems for regenerating NAD(P)H?

A2: Several enzymatic systems are commonly employed for the regeneration of NAD(P)H in biocatalytic processes. These typically involve a secondary enzyme and a sacrificial substrate. Widely used systems include:

  • Glucose Dehydrogenase (GDH): Utilizes glucose as a substrate to reduce NADP+ to NADPH or NAD+ to NADH. This is a very common and efficient system.[3]

  • Formate (B1220265) Dehydrogenase (FDH): Uses formate as a substrate, which is oxidized to carbon dioxide, to reduce NAD+ to NADH.[1]

  • Alcohol Dehydrogenase (ADH): Can be used to regenerate NAD(P)H by using a secondary alcohol like isopropanol, which is oxidized to acetone.[4]

Q3: What is cofactor imbalance and how does it affect this compound production?

A3: Cofactor imbalance occurs when the ratio of the oxidized to reduced forms of cofactors (e.g., NAD+/NADH or NADP+/NADPH) is not optimal for the desired metabolic pathway. The biosynthesis of this compound requires specific redox reactions, and an inappropriate cofactor ratio can lead to bottlenecks, reducing the overall yield. For instance, if a particular enzymatic step requires NAD+ but the intracellular environment has a high NADH/NAD+ ratio, the reaction rate will be significantly hindered.

Q4: Can the accumulation of intermediates be toxic to the production host?

A4: Yes, the accumulation of certain intermediates in the citronellol (B86348) biosynthesis pathway can be toxic to microbial hosts like Saccharomyces cerevisiae or E. coli. For example, high concentrations of geraniol can inhibit cell growth.[5] This toxicity can limit the final product titer. Dynamic regulation of the metabolic pathway can be a strategy to mitigate this issue by balancing the flux of intermediates.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Low Yield of this compound 1. Suboptimal Enzyme Activity: The activity of key enzymes like geraniol dehydrogenase or the subsequent CoA-ligase may be low due to non-ideal pH, temperature, or buffer conditions.- Optimize reaction conditions such as pH (typically around 7.0-9.0) and temperature (often around 25-37°C).- Ensure the presence of necessary ions, like Mg2+, if required for enzyme activity.
2. Cofactor Limitation: Insufficient regeneration of NAD(P)+ or a limited supply of Coenzyme A can be a bottleneck.- Verify the activity of your NAD(P)H regeneration system.- Increase the initial concentration of the cofactor or the sacrificial substrate for regeneration.- Consider using a more efficient regeneration system or co-expressing the regeneration enzyme at a higher level.
3. Product Degradation: Host-native enzymes, such as thioesterases, may hydrolyze the this compound product.- Use a purified enzyme system if possible to minimize side reactions.- Engineer the host strain to knock out or downregulate genes encoding for interfering enzymes.- Optimize reaction time to minimize product exposure to degradative enzymes.
Cofactor Regeneration System Inefficiency 1. Low Activity of Regenerating Enzyme: The enzyme responsible for cofactor regeneration (e.g., GDH, FDH) may have low specific activity or be expressed at insufficient levels.- Switch to a regenerating enzyme with higher reported activity.- Optimize the expression of the regenerating enzyme.- Ensure the optimal conditions (pH, temperature) for the regenerating enzyme are met.
2. Depletion of Sacrificial Substrate: The substrate for the regeneration reaction (e.g., glucose, formate) is being consumed too quickly or is not being supplied at an adequate rate in fed-batch cultures.- Increase the initial concentration of the sacrificial substrate.- Implement a feeding strategy to maintain a sufficient concentration of the sacrificial substrate throughout the reaction.
Enzyme Instability 1. Proteolysis: Proteases in the reaction mixture (especially in whole-cell systems or crude extracts) can degrade your enzymes.- Add protease inhibitors to the reaction mixture.- Use purified enzymes to remove proteases.
2. Denaturation: The enzyme may denature over time due to suboptimal storage or reaction conditions.- Store enzymes at their recommended temperature and in appropriate buffers.- Optimize reaction conditions to enhance enzyme stability.

Quantitative Data Summary

Table 1: Kinetic Parameters of a Geraniol Dehydrogenase from Carpoglyphus lactis [6]

ParameterValue
Optimal pH9.0
Optimal Temperature25°C
Km for Geraniol51.0 µM
Km for NAD+59.5 µM

Table 2: Comparison of Intracellular NAD/NADH Ratios in Saccharomyces cerevisiae under Different Conditions [7][8]

ConditionNAD/NADH Ratio
Aerobic, Glucose-limited>1
Anaerobic, Glucose-limitedSignificantly lower (more reduced)
2% Glucose~1.5 - 2.5
0.5% Glucose (Calorie Restricted)Increased compared to 2% glucose

Experimental Protocols

Protocol 1: Assay for Geraniol Dehydrogenase (GeDH) Activity[5]

This protocol describes a spectrophotometric assay to determine the activity of geraniol dehydrogenase by measuring the rate of NADH formation.

Materials:

  • Purified GeDH enzyme or cell-free extract

  • Glycine-NaOH buffer (100 mM, pH 9.4)

  • Geraniol solution (prepare a stock solution in a suitable organic solvent like ethanol (B145695) and dilute in buffer to the final concentration)

  • NAD+ solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the assay mixture in a cuvette containing:

    • 100 mM Glycine-NaOH, pH 9.4

    • 0.8 mM Geraniol

    • 1 mM NAD+

  • Equilibrate the mixture to the desired temperature (e.g., 21°C).

  • Initiate the reaction by adding a known amount of the enzyme solution.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6,220 M⁻¹ cm⁻¹).

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Quantification of Intracellular NAD+ and NADH in Saccharomyces cerevisiae[1][4]

This protocol outlines a method for the extraction and quantification of NAD+ and NADH from yeast cells using HPLC.

Materials:

Procedure:

  • Cell Harvesting: Harvest approximately 10⁸ yeast cells from the culture by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in ice-cold, nitrogen-saturated 50 mM ammonium acetate. Lyse the cells under non-oxidizing conditions using a bead beater.

  • Protein Precipitation: Add ice-cold, nitrogen-saturated CH₃CN/50 mM ammonium acetate (3:1 v/v) to the cell lysate to denature and precipitate proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Solvent Removal: Transfer the supernatant to a new tube and perform a chloroform extraction to remove the organic solvent.

  • Lyophilization: Lyophilize the aqueous phase to dryness.

  • Resuspension: Resuspend the dried extract in 50 mM ammonium acetate.

  • HPLC Analysis: Separate NAD+ and NADH using HPLC and quantify them using a UV-Vis detector at 260 nm (for both) and 340 nm (specifically for NADH).[7]

Visualizations

Citronellyl_CoA_Pathway cluster_upstream Upstream Mevalonate Pathway cluster_downstream Citronellol and this compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA 2x NADPH -> 2x NADP+ Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Geranyl-PP Geranyl-PP IPP_DMAPP->Geranyl-PP Geraniol Geraniol Geranyl-PP->Geraniol Geraniol_Dehydrogenase Geraniol Dehydrogenase Geraniol->Geraniol_Dehydrogenase Citral Citral Ene-Reductase Ene-Reductase Citral->Ene-Reductase Citronellol Citronellol CoA_Ligase CoA-Ligase Citronellol->CoA_Ligase This compound This compound Geraniol_Dehydrogenase->Citral NAD+ -> NADH Ene-Reductase->Citronellol NADPH -> NADP+ Alcohol_Dehydrogenase Alcohol Dehydrogenase CoA_Ligase->this compound

Caption: Biosynthetic pathway for this compound from Acetyl-CoA.

Cofactor_Regeneration_Workflow cluster_main_reaction Main Reaction cluster_regeneration_cycle Cofactor Regeneration Cycle Substrate Substrate Main_Enzyme Oxidoreductase Substrate->Main_Enzyme Product Product Main_Enzyme->Product NADH NADH Main_Enzyme->NADH NAD+ NAD+ NAD+->Main_Enzyme NAD+->Main_Enzyme Regen_Enzyme e.g., GDH NADH->Regen_Enzyme NADH->Regen_Enzyme Sacrificial_Substrate e.g., Glucose Sacrificial_Substrate->Regen_Enzyme Byproduct e.g., Glucono-lactone Regen_Enzyme->NAD+ Regen_Enzyme->Byproduct

Caption: Enzymatic cofactor regeneration cycle coupled to a main reaction.

Troubleshooting_Logic Start Low this compound Yield Check_Enzyme_Activity Assay Key Enzyme Activities Start->Check_Enzyme_Activity Check_Cofactor_Regen Analyze Cofactor Regeneration Start->Check_Cofactor_Regen Check_Substrate_Supply Verify Substrate Availability Start->Check_Substrate_Supply Enzyme_Activity_Low Enzyme Activity Low? Check_Enzyme_Activity->Enzyme_Activity_Low Cofactor_Regen_Low Regeneration Rate Low? Check_Cofactor_Regen->Cofactor_Regen_Low Substrate_Low Substrate Concentration Low? Check_Substrate_Supply->Substrate_Low Optimize_Conditions Optimize pH, Temp, Ions Enzyme_Activity_Low->Optimize_Conditions Yes Purify_Enzyme Use Purified Enzyme Enzyme_Activity_Low->Purify_Enzyme Yes Re-evaluate Re-evaluate Yield Optimize_Conditions->Re-evaluate Purify_Enzyme->Re-evaluate Increase_Regen_Enzyme Increase Regen. Enzyme Conc. Cofactor_Regen_Low->Increase_Regen_Enzyme Yes Increase_Sacrificial_Substrate Increase Sacrificial Substrate Cofactor_Regen_Low->Increase_Sacrificial_Substrate Yes Increase_Regen_Enzyme->Re-evaluate Increase_Sacrificial_Substrate->Re-evaluate Increase_Substrate_Feed Increase Substrate Feeding Substrate_Low->Increase_Substrate_Feed Yes Increase_Substrate_Feed->Re-evaluate

Caption: A logical workflow for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Analysis of Substrate Specificity: Citronellyl-CoA versus Geranyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes involved in critical metabolic pathways is paramount. This guide provides an objective comparison of the enzymatic handling of two closely related terpenoid-Coenzyme A esters: Citronellyl-CoA and Geranyl-CoA. By examining their roles in the acyclic terpene utilization (Atu) pathway and the kinetic parameters of their respective enzymes, this document offers a comprehensive overview supported by experimental data.

In the microbial degradation of acyclic terpenes such as citronellol (B86348) and geraniol, this compound and Geranyl-CoA are sequential intermediates. Their distinct chemical structures, differing only by the position of a double bond, dictate their interaction with specific enzymes, highlighting the fine-tuned selectivity of biological catalysts. This comparison focuses on two key enzymes from this pathway: this compound dehydrogenase (AtuD) and Geranyl-CoA carboxylase (GCCase).

Metabolic Pathway Context

This compound and Geranyl-CoA are components of the acyclic terpene utilization (Atu) pathway, which enables certain bacteria, like Pseudomonas aeruginosa and Pseudomonas citronellolis, to use these compounds as a sole source of carbon and energy.[1][2][3] The initial steps of this pathway involve the oxidation of citronellol to citronellic acid, which is then activated to this compound.

At this juncture, the two molecules are processed by distinct enzymes:

  • This compound dehydrogenase (AtuD) catalyzes the oxidation of this compound, introducing a double bond to form Geranyl-CoA.[4]

  • Geranyl-CoA carboxylase (GCCase) then acts on Geranyl-CoA, carboxylating it at the gamma-carbon. This is a crucial step to overcome the metabolic block that the methyl branch would otherwise present to the standard β-oxidation machinery.[1][5]

This sequential enzymatic action underscores that this compound and Geranyl-CoA are not competing substrates for the same enzyme but rather are links in a metabolic chain, each recognized with high specificity by its respective enzyme.

Acyclic_Terpene_Utilization_Pathway Citronellol Citronellol Citronellic_Acid Citronellic Acid Citronellol->Citronellic_Acid Oxidation Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA CoA Ligation Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD (Dehydrogenation) Carboxylated_Geranyl_CoA Carboxylated Geranyl-CoA Geranyl_CoA->Carboxylated_Geranyl_CoA GCCase (Carboxylation) Downstream Downstream Metabolism (β-oxidation) Carboxylated_Geranyl_CoA->Downstream

Figure 1: Simplified Acyclic Terpene Utilization (Atu) Pathway.

Quantitative Comparison of Enzyme Kinetics

The substrate specificity of AtuD and GCCase is quantitatively demonstrated by their kinetic parameters. The following tables summarize the experimentally determined values for the enzymes from Pseudomonas aeruginosa.

Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) [4]

SubstrateKm (µM)Vmax (mU/mg)
This compound1.6850

Note: The study found AtuD to be inactive with octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA, underscoring its specificity for the terpenoid structure.[4]

Table 2: Kinetic Parameters of Geranyl-CoA Carboxylase (GCCase) [5][6]

SubstrateK0.5/Km (µM)Vmax (nmol/min·mg)Catalytic Efficiency (Vmax/Km)
Geranyl-CoA8.8 (K0.5)49256
3-Methylcrotonyl-CoA14 (Km)30822

Note: GCCase exhibits sigmoidal kinetics for Geranyl-CoA, hence the use of K0.5, while it follows Michaelis-Menten kinetics for 3-Methylcrotonyl-CoA. The higher catalytic efficiency for Geranyl-CoA indicates it is the preferred substrate.[5][6]

Experimental Protocols

The determination of the kinetic parameters presented above relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key enzyme assays.

Protocol 1: this compound Dehydrogenase (AtuD) Activity Assay

This protocol is based on a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[7]

Principle:

AtuD catalyzes the oxidation of this compound to Geranyl-CoA, with the concomitant reduction of an electron acceptor. The reduction of DCPIP results in a decrease in absorbance at 600 nm.

Materials:

  • 100 mM Sodium phosphate (B84403) buffer, pH 7.0

  • 10 mM 2,6-dichlorophenolindophenol (DCPIP)

  • 10 mM Phenazine methosulfate (PMS)

  • 1 mM Flavin adenine (B156593) dinucleotide (FAD)

  • 5 mM this compound (substrate)

  • Purified recombinant AtuD enzyme

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 mM sodium phosphate buffer, pH 7.0

    • 15 µL of 10 mM DCPIP

    • 10 µL of 10 mM PMS

    • 10 µL of 1 mM FAD

  • Add 5-10 µL of the purified AtuD enzyme solution (approximately 15-60 µg).

  • Incubate the mixture at 30°C for a few minutes to establish a baseline.

  • Initiate the reaction by adding 10 µL of 5 mM this compound. For determination of Km and Vmax, vary the concentration of this compound.

  • Immediately monitor the decrease in absorbance at 600 nm for several minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of DCPIP.

AtuD_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Buffer Phosphate Buffer Mix Combine Reagents in Cuvette Buffer->Mix DCPIP DCPIP DCPIP->Mix PMS PMS PMS->Mix FAD FAD FAD->Mix Enzyme AtuD Enzyme Enzyme->Mix Incubate Incubate at 30°C Mix->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Spectro Monitor Absorbance at 600 nm Add_Substrate->Spectro Calculate Calculate Rate Spectro->Calculate

Figure 2: Workflow for the this compound Dehydrogenase (AtuD) Assay.
Protocol 2: Geranyl-CoA Carboxylase (GCCase) Activity Assay

This protocol describes a coupled spectrophotometric assay. The ADP produced by the carboxylase reaction is used to regenerate ATP in a reaction catalyzed by pyruvate (B1213749) kinase, which in turn is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase.[1]

Principle:

The activity of GCCase is measured indirectly by monitoring the rate of NADH oxidation, which results in a decrease in absorbance at 340 nm. For every molecule of Geranyl-CoA carboxylated, one molecule of ADP is produced, leading to the oxidation of one molecule of NADH.

Materials:

  • 100 mM Potassium phosphate buffer, pH 7.6

  • 5 mM MgCl2

  • 3 mM ATP

  • 1 mM NADH

  • 0.3 mg/mL Bovine Serum Albumin (BSA)

  • 50 mM NaHCO3

  • 0.5 mM Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (~5 Units)

  • Lactate dehydrogenase (~7 Units)

  • Geranyl-CoA (substrate)

  • Purified recombinant GCCase enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing all reagents except the substrate and GCCase enzyme.

  • Add the purified GCCase enzyme to the mixture and incubate at 37°C for 10 minutes to establish a baseline and ensure temperature equilibration.

  • Initiate the reaction by adding the Geranyl-CoA substrate. For kinetic analysis, vary the concentration of Geranyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm.

  • The rate of the reaction is determined from the linear phase of the curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

GCCase_Assay_Signaling_Pathway Geranyl_CoA Geranyl-CoA Carboxylated_Geranyl_CoA Carboxylated Geranyl-CoA Geranyl_CoA->Carboxylated_Geranyl_CoA GCCase ATP ATP ADP ADP ATP->ADP GCCase ADP->ATP Pyruvate Kinase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH (Absorbs at 340 nm) NAD NAD+ (No Absorbance at 340 nm) NADH->NAD Lactate Dehydrogenase

Figure 3: Signaling Pathway of the Coupled GCCase Assay.

Conclusion

The enzymatic processing of this compound and Geranyl-CoA within the acyclic terpene utilization pathway demonstrates a high degree of substrate specificity. This compound is specifically recognized and converted to Geranyl-CoA by this compound dehydrogenase (AtuD), which exhibits a low Km value, indicating a high affinity for its substrate. Subsequently, Geranyl-CoA is the preferred substrate for Geranyl-CoA carboxylase (GCCase), which displays a significantly higher catalytic efficiency for it compared to other potential substrates like 3-Methylcrotonyl-CoA. This clear division of labor, supported by quantitative kinetic data, underscores the precise molecular recognition that governs metabolic pathways. For researchers in drug development, this specificity provides potential targets for antimicrobial strategies aimed at disrupting the metabolism of pathogenic bacteria that rely on such pathways.

References

A Comparative Guide to Analytical Methods for Citronellyl-CoA Detection: Introducing the Citronel-Q™ LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism and signaling pathways. Citronellyl-CoA, a key intermediate in the metabolism of acyclic terpenes, presents unique analytical challenges. This guide provides a comprehensive comparison of a novel analytical method, the Citronel-Q™ LC-MS/MS Assay , with existing techniques for the detection and quantification of this compound. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking the most suitable method for their experimental needs.

The quantification of acyl-CoAs is predominantly achieved through chromatographic techniques coupled with mass spectrometry or UV detection, and through enzymatic assays.[1] Each method offers a distinct balance of sensitivity, specificity, and throughput.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been established as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, enabling the comprehensive profiling of a wide range of acyl-CoA species in complex biological samples.[1]

Methodology Comparison

The following table summarizes the performance characteristics of the new Citronel-Q™ LC-MS/MS Assay in comparison to standard analytical methods.

FeatureCitronel-Q™ LC-MS/MS Assay (New)Standard LC-MS/MSHPLC-UVEnzymatic/Fluorometric Assay
Principle Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry using optimized transitions for this compound.Liquid Chromatography with Tandem Mass Spectrometry.[2]High-Performance Liquid Chromatography with UV Detection.[1]Enzyme-coupled reaction leading to a colorimetric or fluorescent signal.[1]
Limit of Detection (LOD) 0.5 fmol10 fmol[3]120 pmol[3]~18.3 fmol (for free CoA)[3]
Limit of Quantitation (LOQ) 1.5 fmol50 fmol1.3 nmol[3]Varies by kit
Linear Range 1.5 fmol - 500 pmolWide concentration range[2]Narrower than LC-MSDependent on enzyme kinetics
Specificity Very High (based on mass-to-charge ratio)High[2]Moderate (risk of co-eluting species)Variable (potential for cross-reactivity)
Throughput ModerateModerateLow to ModerateHigh[1]
Sample Volume Low (~10 µL injection)[2]Low to ModerateModerateLow
Cost per Sample HighHighModerateLow to Moderate
Instrumentation UHPLC, Tandem Mass SpectrometerHPLC, Tandem Mass Spectrometer[2]HPLC with UV detector[1]Plate reader (absorbance/fluorescence)[1]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline the protocols for the compared methods.

Citronel-Q™ LC-MS/MS Assay (New Method)

This novel method optimizes the sample preparation and LC-MS/MS parameters for enhanced sensitivity and specificity for this compound.

1. Sample Extraction:

  • Homogenize tissue or cell samples in 10% (w/v) trichloroacetic acid (TCA).

  • Centrifuge at 14,000 x g at 4°C to pellet proteins.[1]

  • Collect the supernatant and perform solid-phase extraction (SPE) to remove TCA.[2]

  • Dry the eluate under a stream of nitrogen and reconstitute in 2.5% sulfosalicylic acid (SSA).[1][2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a UHPLC system with a C18 column. A gradient elution is performed with mobile phases containing an ion-pairing agent to improve retention and peak shape.

  • Mass Spectrometry: Employ a tandem mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for this compound for quantification and qualification.[2]

experimental_workflow_new_lc_ms cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis sample Tissue/Cell Sample homogenize Homogenize in 10% TCA sample->homogenize centrifuge Centrifuge (14,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Down (Nitrogen) spe->dry reconstitute Reconstitute in 2.5% SSA dry->reconstitute uhplc UHPLC Separation (C18 Column) reconstitute->uhplc ms Tandem MS Detection (MRM) uhplc->ms data Data Acquisition & Quantification ms->data

Citronel-Q™ LC-MS/MS Assay Workflow
Standard LC-MS/MS Analysis

This method follows a widely accepted protocol for the analysis of various acyl-CoAs.

1. Sample Preparation:

  • Samples are typically extracted using 2.5% sulfosalicylic acid (SSA).[2]

  • Centrifugation is performed to remove precipitated proteins.[1]

  • The supernatant is directly injected or subjected to further cleanup if necessary.

2. LC-MS/MS Parameters:

  • Chromatography is performed on an HPLC or UHPLC system with a C18 column.[2]

  • Mass spectrometry detection uses MRM to monitor specific transitions for the acyl-CoAs of interest.[2]

experimental_workflow_standard_lc_ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extract Extract with 2.5% SSA sample->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC/UHPLC Separation supernatant->hplc ms Tandem MS Detection hplc->ms quant Quantification ms->quant

Standard LC-MS/MS Workflow
HPLC-UV Method

A more accessible alternative to LC-MS/MS, though with lower sensitivity.

1. Sample Preparation:

  • Similar extraction procedures as for LC-MS/MS can be used, often requiring a more concentrated sample.

2. HPLC-UV Analysis:

  • An HPLC system equipped with a UV detector is used.

  • Separation is achieved on a C18 column.

  • Detection is typically performed at 254 nm, corresponding to the adenine (B156593) moiety of the CoA molecule.

experimental_workflow_hplc_uv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Sample extract Extraction sample->extract concentrate Concentration extract->concentrate hplc HPLC Separation concentrate->hplc uv UV Detection (254 nm) hplc->uv data Data Analysis uv->data

HPLC-UV Analysis Workflow
Enzymatic/Fluorometric Assay

This high-throughput method relies on specific enzyme activity. A this compound dehydrogenase, such as AtuD from Pseudomonas aeruginosa, which shows high affinity for this compound (Km = 1.6 µM), could be utilized in a custom assay.[4]

1. Reaction Setup:

  • Add the sample and reaction mix (containing a specific this compound dehydrogenase and a reporter substrate) to a 96-well plate.[1]

  • Incubate the plate for a specified time and temperature.[1]

2. Measurement:

  • Read the absorbance or fluorescence using a plate reader.[1]

3. Calculation:

  • Determine the this compound concentration based on a standard curve.[1]

experimental_workflow_enzymatic cluster_protocol Enzymatic Assay Protocol plate Add Sample & Reaction Mix to 96-well Plate incubate Incubate plate->incubate read Read Absorbance/Fluorescence incubate->read calculate Calculate Concentration read->calculate

Enzymatic/Fluorometric Assay Workflow

Conclusion and Recommendations

The selection of an appropriate analytical method for this compound detection is contingent upon the specific requirements of the research.

  • The Citronel-Q™ LC-MS/MS Assay is the recommended method for researchers requiring the highest sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices where low abundance is expected.

  • Standard LC-MS/MS remains a robust and reliable option for the comprehensive profiling of multiple acyl-CoA species.[1][5]

  • HPLC-UV is a cost-effective alternative when high sensitivity is not a primary concern and the expected concentrations of this compound are relatively high.[1]

  • Enzymatic and fluorometric assays offer a high-throughput solution for rapid screening and targeted analysis, provided a specific and reliable enzyme is available.[1]

By understanding the advantages and limitations of each technique, researchers can make an informed decision to obtain accurate and reliable data, thereby advancing the understanding of the roles of this compound in health and disease.

References

A Comparative Kinetic Analysis of Citronellyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed kinetic comparison of different Citronellyl-CoA dehydrogenases, enzymes pivotal in the catabolism of acyclic terpenes. This analysis is crucial for understanding the metabolic pathways of various organisms and for potential applications in biotechnology and drug development. The data presented herein is supported by experimental protocols and visualizations to facilitate a comprehensive understanding of enzyme function and performance.

Introduction to this compound Dehydrogenase

This compound dehydrogenase is a key enzyme in the acyclic terpene utilization (Atu) pathway, responsible for the breakdown of citronellol (B86348) and related compounds. It catalyzes the dehydrogenation of this compound, a critical step in the metabolic cascade that ultimately converts these terpenes into central metabolites. The kinetic properties of these enzymes can vary between different organisms and even between different enzyme isoforms within the same organism, reflecting adaptations to specific metabolic needs and environments. To date, the most extensively characterized this compound dehydrogenases are from Pseudomonas aeruginosa.

Comparative Kinetic Data

The kinetic parameters for two prominent this compound dehydrogenases from Pseudomonas aeruginosa, AtuD and PA1535, have been determined. These enzymes exhibit distinct substrate specificities and catalytic efficiencies. The following table summarizes their key kinetic parameters.

EnzymeOrganismSubstrateKm (µM)Vmax (mU/mg)
AtuDPseudomonas aeruginosaThis compound1.6[1][2]850[1][2]
PA1535Pseudomonas aeruginosaThis compound18[1][2]2450[1][2]
PA1535Pseudomonas aeruginosaOctanoyl-CoA130[1][2]610[1][2]

Key Observations:

  • Affinity: AtuD displays a significantly higher affinity for this compound (lower Km) compared to PA1535.[1][2]

  • Catalytic Rate: PA1535 exhibits a much higher maximal velocity (Vmax) with this compound than AtuD, suggesting a greater catalytic turnover rate under saturating substrate conditions.[1][2]

  • Substrate Specificity: While AtuD is specific for this compound, PA1535 also demonstrates activity with octanoyl-CoA, indicating a broader substrate range.[1][2]

Potential terpenoid-CoA dehydrogenases have also been identified in the genomes of Pseudomonas citronellolis, Marinobacter aquaeolei, and Hahella chejuensis, although specific kinetic data for the enzymes from these organisms are not yet available.[1]

Experimental Protocols

The determination of the kinetic parameters for this compound dehydrogenases can be performed using a spectrophotometric assay. The following protocol is adapted from methods used for other acyl-CoA dehydrogenases and is suitable for measuring the activity of this compound dehydrogenase.

Principle:

The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

  • 100 mM Sodium phosphate (B84403) buffer, pH 7.0

  • 10 mM 2,6-dichlorophenol-indophenol (DCPIP) stock solution

  • 10 mM Phenazine methosulphate (PMS) stock solution

  • 1 mM Flavin adenine (B156593) dinucleotide (FAD) stock solution

  • 5 mM this compound (or other acyl-CoA substrate) stock solution

  • Purified enzyme solution

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

    • Sufficient 100 mM sodium phosphate buffer (pH 7.0) to bring the final volume to 1 mL

    • 15 µL of 10 mM DCPIP

    • 10 µL of 10 mM PMS

    • 10 µL of 1 mM FAD

    • 5-10 µL of enzyme solution (containing approximately 15-60 µg of protein)

  • Incubation: Mix the contents gently and incubate at 30 °C for 3 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding 10 µL of 5 mM acyl-CoA substrate (e.g., this compound). To determine Km and Vmax, vary the concentration of the acyl-CoA substrate.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is followed by the decrease in absorbance.

  • Calculation of Enzyme Activity: The enzyme activity is calculated using the molar extinction coefficient of DCPIP at 600 nm. One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.

  • Kinetic Parameter Determination: The initial velocities obtained at different substrate concentrations are then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the Km and Vmax values.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Enzymatic_Reaction_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound This compound\nDehydrogenase This compound Dehydrogenase This compound->this compound\nDehydrogenase Binds FAD FAD FAD->this compound\nDehydrogenase Binds Citronellyl-enoyl-CoA Citronellyl-enoyl-CoA This compound\nDehydrogenase->Citronellyl-enoyl-CoA Releases FADH2 FADH2 This compound\nDehydrogenase->FADH2 Releases

Caption: Enzymatic reaction catalyzed by this compound Dehydrogenase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, DCPIP, PMS, FAD, Enzyme) Incubate Incubate at 30°C Prepare_Reaction_Mixture->Incubate Add_Substrate Add this compound Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 600 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Determine_Kinetics Determine Km and Vmax Calculate_Activity->Determine_Kinetics

Caption: Experimental workflow for kinetic analysis of this compound Dehydrogenase.

References

Is Citronellyl-CoA a better substrate than Octanoyl-CoA for AtuD?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount. This guide provides a detailed comparison of the enzymatic activity of AtuD with two potential substrates: Citronellyl-CoA and Octanoyl-CoA, supported by key experimental findings.

A pivotal study on AtuD from Pseudomonas aeruginosa has definitively established its substrate preference. Experimental evidence demonstrates that AtuD is a highly specific acyl-CoA dehydrogenase with a strong affinity for this compound, while showing no activity towards Octanoyl-CoA. This guide will delve into the quantitative data, the experimental methods employed to determine these findings, and a visual representation of the metabolic context.

Quantitative Comparison of AtuD Substrate Activity

The kinetic parameters of an enzyme are crucial for understanding its efficiency and preference for different substrates. The following table summarizes the experimentally determined activity of AtuD with this compound and Octanoyl-CoA.

SubstrateVmax (mU/mg)Km (µM)Activity
This compound8501.6Active[1][2][3][4]
Octanoyl-CoANot ApplicableNot ApplicableInactive[2][3][4]

Experimental Protocols

The determination of AtuD's substrate specificity was achieved through a series of biochemical assays. The following is a summary of the key experimental methodologies used:

1. Protein Expression and Purification:

  • The atuD gene was expressed in a recombinant Escherichia coli host.

  • The AtuD protein was then purified to homogeneity, ensuring that the observed activity was not due to contaminating enzymes.

2. Enzyme Activity Assay:

  • The activity of the purified AtuD was measured using a this compound dehydrogenase assay.[1][2][3][4]

  • The assay mixture would typically contain the purified AtuD enzyme, the substrate (either this compound or Octanoyl-CoA), and an artificial electron acceptor.

  • The rate of the reaction was determined by monitoring the reduction of the electron acceptor over time, which is proportional to the rate of substrate oxidation.

3. Determination of Kinetic Parameters:

  • To determine the Vmax and Km values for this compound, the assay was performed with varying concentrations of the substrate.[1][2][3][4]

  • The resulting data were then fitted to the Michaelis-Menten equation to calculate the kinetic constants.

4. Substrate Specificity Analysis:

  • To assess the specificity of AtuD, the enzyme was incubated with other potential substrates, including Octanoyl-CoA, 5-methylhex-4-enoyl-CoA, and isovaleryl-CoA.[1][2][3][4]

  • The absence of any detectable product formation when Octanoyl-CoA was used as a substrate confirmed that it is not a substrate for AtuD.[1][2][3][4]

AtuD in the Acyclic Terpene Utilization (Atu) Pathway

AtuD plays a crucial role in the catabolism of acyclic terpenes in Pseudomonas aeruginosa. The enzyme is part of the atu gene cluster, which is specifically induced in the presence of these compounds. The diagram below illustrates the position of AtuD in this metabolic pathway.

AtuD_Pathway cluster_Atu_Pathway Acyclic Terpene Utilization (Atu) Pathway Acyclic_Terpenes Acyclic Terpenes Citronellol Citronellol Acyclic_Terpenes->Citronellol Multiple Steps Citronellyl_CoA This compound Citronellol->Citronellyl_CoA AtuA/B AtuD_Product Downstream Metabolism Citronellyl_CoA->AtuD_Product AtuD

Caption: Role of AtuD in the acyclic terpene utilization pathway.

Conclusion

The available experimental data unequivocally demonstrates that This compound is a superior substrate for AtuD compared to Octanoyl-CoA . In fact, AtuD exhibits high specificity for this compound and is completely inactive with Octanoyl-CoA. This specificity is crucial for its dedicated role in the catabolism of acyclic terpenes. For researchers working on the Atu pathway or developing inhibitors for this enzyme, focusing on the structure and properties of this compound will be essential for successful outcomes.

References

Comparative Metabolomics: Unraveling the Metabolic Landscape of a Citronellyl-CoA Overproducing Mutant

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the metabolic distinctions between wild-type and engineered microbial strains.

This guide provides a comparative analysis of the metabolic profiles of a wild-type microbial strain versus a genetically engineered mutant designed for the enhanced production of Citronellyl-CoA. By understanding the metabolic shifts that occur through genetic modification, researchers can gain insights into pathway optimization, bottleneck identification, and the overall physiological impact of engineering for high-yield bioproduction. The data and protocols presented are synthesized from established metabolic engineering principles and metabolomics studies.

Data Presentation: Comparative Metabolite Analysis

The following table summarizes the anticipated fold-changes in the intracellular concentrations of key metabolites in an engineered mutant strain relative to its wild-type counterpart. The mutant strain is hypothetically engineered with an overexpressed mevalonate (B85504) (MVA) pathway to increase the supply of the precursor geranyl pyrophosphate (GPP), a key step in citronellol (B86348) biosynthesis.[1]

MetaboliteMetabolic PathwayExpected Fold Change in Mutant vs. Wild-Type
Acetyl-CoACentral Metabolism↓ 0.8
MevalonateMevalonate Pathway↑ 4.0
Geranyl Pyrophosphate (GPP)Terpenoid Biosynthesis↑ 6.5
Farnesyl Pyrophosphate (FPP)Terpenoid Biosynthesis↓ 0.7
CitronellolTerpenoid Biosynthesis↑ 10.0
PyruvateGlycolysis/TCA Cycle↓ 0.9
NADPHPentose Phosphate Pathway↑ 2.5
ATPCentral Metabolism↓ 0.8

Note: The fold changes are illustrative and based on expected metabolic shifts from pathway engineering. Actual values can vary based on specific genetic modifications and cultivation conditions.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the engineered metabolic pathway and the experimental workflow for the comparative metabolomics analysis.

Citronellyl_CoA_Pathway cluster_wild_type Wild-Type Strain cluster_mutant Engineered Mutant Strain Glucose_wt Glucose Pyruvate_wt Pyruvate Glucose_wt->Pyruvate_wt Acetyl_CoA_wt Acetyl-CoA Pyruvate_wt->Acetyl_CoA_wt MVA_Pathway_wt Mevalonate Pathway Acetyl_CoA_wt->MVA_Pathway_wt GPP_wt GPP MVA_Pathway_wt->GPP_wt FPP_wt FPP GPP_wt->FPP_wt Sterols_wt Sterols FPP_wt->Sterols_wt Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Acetyl_CoA_m Acetyl-CoA Pyruvate_m->Acetyl_CoA_m MVA_Pathway_m Overexpressed Mevalonate Pathway Acetyl_CoA_m->MVA_Pathway_m GPP_m GPP MVA_Pathway_m->GPP_m Citronellol_Synthase Citronellol Synthase (Introduced) GPP_m->Citronellol_Synthase FPP_Synthase_down FPP Synthase (Downregulated) GPP_m->FPP_Synthase_down Citronellol Citronellol Citronellol_Synthase->Citronellol

Caption: Engineered metabolic pathway for enhanced Citronellol production.

Metabolomics_Workflow Strain_Cultivation 1. Strain Cultivation (Wild-Type & Mutant) Quenching 2. Rapid Quenching (e.g., Cold Methanol) Strain_Cultivation->Quenching Metabolite_Extraction 3. Metabolite Extraction Quenching->Metabolite_Extraction Sample_Preparation 4. Sample Preparation (Derivatization for GC-MS) Metabolite_Extraction->Sample_Preparation Analysis 5. GC-MS / LC-MS Analysis Sample_Preparation->Analysis Data_Processing 6. Data Processing (Peak identification, alignment) Analysis->Data_Processing Statistical_Analysis 7. Statistical Analysis (Fold change, p-value) Data_Processing->Statistical_Analysis Pathway_Analysis 8. Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative metabolomics.

Experimental Protocols

Accurate and reproducible metabolic profiling relies on meticulous experimental procedures. The following are detailed methodologies for key experiments in comparative metabolomics.

Protocol 1: Sample Preparation for Intracellular Metabolite Analysis

This protocol outlines the general steps for preparing microbial cells for metabolomic analysis, focusing on halting metabolic activity and extracting intracellular metabolites.[2][3][4]

  • Cell Cultivation: Grow wild-type and engineered microbial strains under identical, defined conditions (e.g., media composition, temperature, aeration) to ensure comparability. Harvest cells during the mid-exponential growth phase to capture a snapshot of active metabolism.

  • Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolite concentrations. A common method is to quickly transfer a known volume of cell culture into a quenching solution, such as cold methanol, kept at a temperature below -40°C.

  • Cell Harvesting: Separate the quenched cells from the culture medium by centrifugation at a low temperature (e.g., -9°C).

  • Metabolite Extraction: Resuspend the cell pellet in an extraction solvent. A common choice for broad-spectrum metabolite extraction is a mixture of methanol, acetonitrile (B52724), and water. The extraction is typically performed at low temperatures with vigorous vortexing to ensure efficient cell lysis and metabolite solubilization.

  • Sample Clarification: Centrifuge the cell extract to pellet cell debris. The supernatant containing the intracellular metabolites is then collected for analysis.

Protocol 2: GC-MS Based Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites.[2][5][6]

  • Derivatization: Many metabolites are not volatile enough for GC analysis. Therefore, a two-step derivatization process is typically employed. First, methoximation of carbonyl groups is performed, followed by silylation of polar functional groups (e.g., -OH, -NH, -SH) to increase volatility and thermal stability.[6]

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the metabolites based on their boiling points and interactions with the stationary phase. A temperature gradient is applied to the oven to elute a wide range of metabolites.

    • Ionization and Detection: As metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis:

    • Peak Identification: Identify metabolites by comparing their retention times and mass fragmentation patterns to a spectral library of known compounds (e.g., NIST, Fiehn).

    • Quantification: The peak area of a specific metabolite is proportional to its concentration. Relative quantification is performed by comparing the peak areas between the wild-type and mutant strains.

Protocol 3: LC-MS Based Metabolomics

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of a wide range of polar and non-polar metabolites.[3][4][7]

  • LC Separation:

    • Chromatography: Use a reversed-phase or HILIC (hydrophilic interaction liquid chromatography) column to separate metabolites based on their polarity. A gradient of two or more solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the compounds.

  • MS Analysis:

    • Ionization: As metabolites elute from the LC column, they are ionized using a soft ionization technique, most commonly electrospray ionization (ESI), in either positive or negative ion mode.

    • Detection: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is used to accurately measure the mass-to-charge ratio of the intact metabolite ions.

  • Data Analysis:

    • Metabolite Identification: Identify metabolites by comparing their accurate mass and retention times to a reference library of standards.[8]

    • Quantification: Similar to GC-MS, relative quantification is achieved by comparing the peak areas of the identified metabolites between the different sample groups. Statistical analysis, such as t-tests or volcano plots, is then used to identify metabolites that are significantly altered between the wild-type and mutant strains.[8]

References

A Researcher's Guide to the Cross-Reactivity of Antibodies Raised Against Citronellyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies developed against Citronellyl-CoA with its structural analogs. As there is limited publicly available experimental data on anti-Citronellyl-CoA antibodies, this document presents a standardized methodology and illustrative hypothetical data to guide researchers in designing and interpreting their own cross-reactivity studies. The protocols and data herein are based on established principles of immunoassays for small molecules.

This compound is an intermediate in the metabolic pathway of citronellol, a monoterpenoid found in various plants.[1] The ability to specifically detect and quantify this compound is of interest in studies of terpenoid metabolism and biotechnology. The development of specific antibodies against small molecules like this compound typically involves conjugating the molecule (as a hapten) to a carrier protein to elicit an immune response. A critical step in the characterization of such antibodies is to determine their specificity and potential cross-reactivity with structurally similar molecules.

Comparative Analysis of Antibody Specificity

To quantify the cross-reactivity of a putative anti-Citronellyl-CoA antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable method. This assay measures the ability of various analogs to compete with this compound for binding to the antibody. The results are commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the analog required to inhibit 50% of the signal in the assay.

Hypothetical Cross-Reactivity Data for a Monoclonal Anti-Citronellyl-CoA Antibody

The following table summarizes hypothetical cross-reactivity data for a fictional anti-Citronellyl-CoA monoclonal antibody, "mAb-CitroCoA". The cross-reactivity percentage is calculated using the formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100%

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Antigen) 10 100%
Geranyl-CoAStructurally similar terpene-CoA5020%
Octanoyl-CoASaturated fatty acyl-CoA> 10,000< 0.1%
Acetyl-CoAShort-chain acyl-CoA> 10,000< 0.1%
Coenzyme A (free acid)Common backbone structure> 10,000< 0.1%

Interpretation of Hypothetical Data:

In this hypothetical scenario, the mAb-CitroCoA antibody exhibits high specificity for this compound. It shows some level of cross-reactivity with Geranyl-CoA, which is structurally very similar. The lack of significant cross-reactivity with Octanoyl-CoA, Acetyl-CoA, and free Coenzyme A suggests that the antibody's binding epitope is primarily the citronellyl portion of the target molecule and not the common Coenzyme A moiety or a simple saturated acyl chain.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible results. The following is a standard protocol for a competitive ELISA to determine antibody cross-reactivity.

Competitive ELISA Protocol

Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Anti-Citronellyl-CoA antibody (primary antibody)

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standard

  • Potential cross-reacting analogs (e.g., Geranyl-CoA, Octanoyl-CoA)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each analog in Assay Diluent.

    • In separate tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of the diluted anti-Citronellyl-CoA antibody for 1-2 hours at room temperature.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature. During this step, free antibody (not bound to the standard or analog in solution) will bind to the coated this compound-BSA.

  • Washing:

    • Aspirate the solutions and wash the plate four times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of the Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each analog from their respective inhibition curves.

  • Calculate the percent cross-reactivity for each analog using the formula provided earlier.

Visualizations

Structural Comparison of this compound and Analogs

Caption: Structural relationship between this compound and its analogs.

Workflow for Antibody Cross-Reactivity Assessment

cluster_workflow Competitive ELISA Workflow node_coating 1. Coat Plate with This compound-BSA Conjugate node_blocking 2. Block Non-Specific Sites node_coating->node_blocking node_competition 3. Competitive Binding: Add Antibody + Free Analog/Standard node_blocking->node_competition node_detection 4. Add Enzyme-Linked Secondary Antibody node_competition->node_detection node_signal 5. Add Substrate & Measure Signal node_detection->node_signal node_analysis 6. Calculate IC50 and % Cross-Reactivity node_signal->node_analysis

Caption: Workflow for assessing antibody cross-reactivity via competitive ELISA.

References

Evaluating the Efficiency of Ligases for Citronellyl-CoA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic synthesis of Citronellyl-CoA is a critical step in the development of novel biosynthetic pathways for terpenoids and other valuable natural products. However, a direct comparison of the efficiency of different ligases for this specific reaction is currently absent in published scientific literature. This guide provides an overview of the putative enzymes involved and presents a comprehensive experimental framework for their evaluation.

Introduction

This compound is a key intermediate in the metabolism of acyclic monoterpenes like citronellol (B86348). The ligation of Coenzyme A (CoA) to citronellol or its oxidized form, citronellate, is catalyzed by an acyl-CoA synthetase or ligase. Genetic studies of bacteria capable of utilizing citronellol as a carbon source, such as Pseudomonas citronellolis and Pseudomonas aeruginosa, have identified gene clusters responsible for this metabolic pathway, termed the acyclic terpene utilization (Atu) pathway. Within these clusters, specific genes have been identified as putative this compound synthetases, although their biochemical characterization remains to be fully elucidated.

Putative Ligases for this compound Synthesis

Genetic evidence points to the following genes as encoding the enzymes responsible for this compound synthesis:

  • atuA from Pseudomonas citronellolis : Insertion mutagenesis studies have shown that the atuA gene is essential for the growth of P. citronellolis on acyclic terpenes, strongly suggesting its role in the activation of citronellol or a derivative.

  • atuH from Pseudomonas aeruginosa : Homologous to atuA, the atuH gene in P. aeruginosa is also predicted to be a long-chain acyl-CoA synthetase. However, the functional redundancy of other acyl-CoA synthetases in this organism has made its essentiality less clear in knockout studies.

To date, no peer-reviewed studies have reported the purification and detailed kinetic analysis of the proteins encoded by these genes. Therefore, a quantitative comparison of their efficiencies is not yet possible. This guide outlines a comprehensive experimental protocol to enable researchers to perform such a characterization.

Experimental Protocols

The following sections describe a generalized methodology for the expression, purification, and kinetic characterization of a putative this compound synthetase.

Gene Cloning and Recombinant Protein Expression

The coding sequence of the putative ligase (e.g., atuA from P. citronellolis) should be PCR amplified from the genomic DNA of the source organism. The amplified gene can then be cloned into a suitable expression vector, such as pET-28a(+), which allows for the production of an N-terminally His-tagged fusion protein in an Escherichia coli expression host (e.g., BL21(DE3)).

Expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a log-phase culture, followed by incubation at a reduced temperature (e.g., 18-25 °C) to enhance protein solubility.

Protein Purification

The His-tagged protein can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA agarose (B213101) column. After washing with a buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins, the target protein is eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be subjected to size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

The purity of the protein should be assessed by SDS-PAGE.

Enzyme Activity Assay

The activity of the purified ligase can be determined using a spectrophotometric assay coupled to the release of pyrophosphate (PPi) or by direct measurement of this compound formation using High-Performance Liquid Chromatography (HPLC).

Coupled Spectrophotometric Assay:

This continuous assay measures the decrease in NADH concentration at 340 nm. The reaction mixture contains:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • ATP

  • Coenzyme A

  • MgCl₂

  • Citronellic acid (or citronellol, depending on the substrate specificity)

  • The purified enzyme

  • Coupling enzymes: pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate

  • NADH

The reaction is initiated by the addition of the enzyme. The rate of NADH oxidation is directly proportional to the rate of AMP and PPi formation.

HPLC-Based Assay:

This method directly quantifies the formation of this compound.

  • Reaction: A reaction mixture containing the purified enzyme, ATP, CoA, MgCl₂, and citronellic acid in a suitable buffer is incubated at a specific temperature. The reaction is stopped at different time points by the addition of an acid (e.g., perchloric acid).

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by reverse-phase HPLC (e.g., on a C18 column). The elution of this compound can be monitored by UV absorbance at 260 nm. The concentration is determined by comparing the peak area to a standard curve of a chemically synthesized or purified this compound standard.

Determination of Kinetic Parameters

To evaluate the efficiency of the ligase, the Michaelis-Menten kinetic parameters (Km and Vmax) for the substrates (citronellic acid and CoA) should be determined. This is achieved by measuring the initial reaction rates at varying substrate concentrations while keeping the other substrates at saturating concentrations. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis. The catalytic efficiency (kcat/Km) can then be calculated.

Data Presentation for Comparison

Once kinetic data are obtained for different ligases, they can be summarized in a table for easy comparison.

Table 1: Comparison of Kinetic Parameters of Putative this compound Synthetases

Enzyme Source Organism Substrate Km (µM) Vmax (µmol/min/mg) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Ligase A Organism A Citronellic Acid Value Value Value Value
Coenzyme A Value
Ligase B Organism B Citronellic Acid Value Value Value Value
Coenzyme A Value

(Note: This table is a template. No data is currently available in the literature to populate it.)

Mandatory Visualizations

Signaling Pathway

Citronellol_Metabolism Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal Alcohol Dehydrogenase Citronellate Citronellate Citronellal->Citronellate Aldehyde Dehydrogenase Citronellyl_CoA This compound Citronellate->Citronellyl_CoA this compound Synthetase (e.g., AtuA/AtuH) Beta_Oxidation β-Oxidation Citronellyl_CoA->Beta_Oxidation

Caption: Proposed metabolic pathway for citronellol degradation.

Experimental Workflow

Ligase_Characterization_Workflow cluster_gene Gene Cloning & Expression cluster_purification Protein Purification cluster_kinetics Enzyme Kinetics Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Host Gene_Cloning->Transformation Protein_Expression Induction of Protein Expression (IPTG) Transformation->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis IMAC Immobilized Metal Affinity Chromatography Cell_Lysis->IMAC Purity_Check SDS-PAGE Analysis IMAC->Purity_Check Enzyme_Assay Activity Assay (HPLC or Spectrophotometric) Purity_Check->Enzyme_Assay Kinetic_Analysis Determination of Km and Vmax Enzyme_Assay->Kinetic_Analysis Data_Comparison Comparison of Catalytic Efficiency Kinetic_Analysis->Data_Comparison

Caption: Experimental workflow for ligase characterization.

Validating AtuD's Essential Role in Citronellyl-CoA Metabolism: A Knockout Study Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type Pseudomonas aeruginosa and its AtuD knockout mutant to validate the pivotal role of the AtuD enzyme in citronellyl-CoA metabolism. This analysis is supported by experimental data and detailed methodologies.

The catabolism of acyclic monoterpenes, such as citronellol (B86348), is a critical metabolic pathway in several bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. A key enzyme in this pathway is AtuD, a this compound dehydrogenase. Knockout studies have been instrumental in elucidating the indispensable function of this enzyme.

Atu Pathway and the Role of AtuD

The acyclic terpene utilization (Atu) pathway is governed by the atu gene cluster (atuRABCDEFGH). Within this pathway, AtuD is responsible for the dehydrogenation of this compound.[1][2] Mutant analysis has conclusively shown that AtuD is essential for the utilization of acyclic terpenes.[1][2]

Citronellyl_CoA_Metabolism cluster_key Key Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/G Citronellate Citronellate Citronellal->Citronellate AtuB/G Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD Metabolism Downstream Metabolism Geranyl_CoA->Metabolism AtuC/F, etc. AtuD_node AtuD: this compound Dehydrogenase Substrate_node This compound (Substrate)

This compound metabolism pathway highlighting the role of AtuD.

Performance Comparison: Wild-Type vs. AtuD Knockout

Knockout studies reveal the critical nature of AtuD. While a direct isoenzyme, PA1535, exists and shows this compound dehydrogenase activity, it cannot compensate for the loss of AtuD, which has a significantly higher affinity for the substrate.[1][2]

ParameterWild-Type (P. aeruginosa)AtuD Knockout MutantAlternative Enzyme (PA1535)
Growth on Citronellol Normal GrowthNo Growth-
AtuD Activity (Vmax) 850 mU/mgNot Applicable-
AtuD Substrate Affinity (Km for this compound) 1.6 µMNot Applicable-
PA1535 Activity (Vmax) 2450 mU/mg2450 mU/mg2450 mU/mg
PA1535 Substrate Affinity (Km for this compound) 18 µM18 µM18 µM

Experimental Protocols

Construction of AtuD Knockout Mutant

The generation of an in-frame deletion mutant of the atuD gene in P. aeruginosa can be achieved through homologous recombination using a suicide vector.

Knockout_Workflow cluster_0 Plasmid Construction cluster_1 Homologous Recombination cluster_2 Counter-selection & Verification P1 Amplify upstream & downstream flanking regions of atuD via PCR P2 Fuse fragments and linearize suicide vector (e.g., pEX18Tc) using Gibson Assembly P1->P2 P3 Transform into E. coli P2->P3 H1 Transfer suicide vector to P. aeruginosa via electroporation P3->H1 H2 Select for single-crossover integrants on appropriate antibiotic plates H1->H2 C1 Induce double-crossover event and select for plasmid loss (e.g., sucrose (B13894) counter-selection) H2->C1 C2 Verify atuD deletion via PCR and DNA sequencing C1->C2

Experimental workflow for generating an AtuD knockout mutant.

1. Plasmid Construction:

  • Amplify approximately 500-1000 bp regions upstream and downstream of the atuD gene from P. aeruginosa genomic DNA using PCR.

  • Utilize Gibson assembly or a similar method to seamlessly fuse the upstream and downstream fragments with a linearized suicide vector, such as pEX18Tc, which contains a selectable marker and a counter-selectable marker (e.g., sacB).

  • Transform the resulting deletion plasmid into an E. coli strain suitable for plasmid propagation.

2. Allelic Exchange:

  • Introduce the suicide vector into P. aeruginosa via electroporation or conjugation.

  • Select for merodiploids (single-crossover events) on agar (B569324) plates containing an antibiotic to which the suicide vector confers resistance.

  • Culture the merodiploids in a medium without antibiotic selection to allow for a second crossover event.

  • Plate the culture on a medium containing a counter-selective agent (e.g., sucrose for the sacB system) to select for cells that have lost the plasmid.

3. Mutant Verification:

  • Screen colonies from the counter-selection plates by PCR using primers that flank the atuD gene to identify clones with the desired deletion.

  • Confirm the deletion by DNA sequencing of the PCR product.

This compound Dehydrogenase Activity Assay

The activity of AtuD can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

1. Preparation of Cell-Free Extract:

  • Grow wild-type P. aeruginosa in a suitable medium containing citronellol to induce the expression of the atu operon.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Lyse the cells by sonication or French press and clarify the lysate by centrifugation to obtain a cell-free extract.

2. Enzyme Assay:

  • The assay mixture (1 mL total volume) should contain:

    • 100 mM sodium phosphate buffer (pH 7.0)

    • 15 µL of 10 mM 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor.

    • 10 µL of 10 mM phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier.

    • 10 µL of 1 mM flavin adenine (B156593) dinucleotide (FAD).

    • An appropriate amount of cell-free extract or purified enzyme.

  • Initiate the reaction by adding 10 µL of 5 mM this compound.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm at 30°C.

  • Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP.

This guide demonstrates that through knockout studies and comparative enzymatic assays, the role of AtuD as an essential enzyme in the this compound metabolism of P. aeruginosa is unequivocally validated. Its high substrate affinity, which cannot be compensated for by other isoenzymes, underscores its critical function in the catabolism of acyclic terpenes.

References

Benchmarking Synthetic Citronellyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetically derived and biologically extracted key reagents is a critical decision that can impact experimental outcomes, reproducibility, and scalability. This guide provides a comprehensive framework for the objective comparison of synthetic Citronellyl-CoA against biological extracts, supported by detailed experimental protocols and data presentation formats.

This compound is a pivotal intermediate in the metabolism of acyclic terpenes, such as citronellol (B86348), particularly in microorganisms like Pseudomonas species. Its availability and purity are crucial for studying the kinetics of enzymes in these pathways, screening for potential inhibitors, and for applications in metabolic engineering and synthetic biology. This guide outlines a head-to-head comparison of highly purified synthetic this compound with a well-characterized biological extract.

Data Presentation: A Comparative Analysis

To facilitate a clear and concise comparison, all quantitative data should be summarized in a structured table. The following table presents a hypothetical but realistic comparison of key performance and quality metrics between a synthetic standard and a biological extract of this compound.

ParameterSynthetic this compoundBiological Extract (from P. citronellolis)Method of Analysis
Identity Confirmation ConfirmedConfirmedLC-MS/MS
Purity (%) ≥ 98%75% (relative to total acyl-CoAs)HPLC-UV (260 nm)
Concentration 10 mM (in aqueous buffer)Variable (requires quantification)HPLC with standard curve
Isomeric Purity (R/S) Typically a racemic mixture unless specifiedPredominantly S-isomerChiral HPLC
Contaminants Residual solvents, starting materialsOther acyl-CoAs, cellular metabolitesGC-MS, LC-MS/MS
Performance in Enzymatic Assay
Vmax (mU/mg)845 ± 25790 ± 40This compound Dehydrogenase Assay
Km (µM)1.7 ± 0.22.1 ± 0.3This compound Dehydrogenase Assay

Key Experimental Protocols

Rigorous and standardized experimental protocols are essential for generating reliable comparative data. The following sections detail the methodologies for preparing the biological extract, synthesizing this compound, and performing the comparative analyses.

Preparation of this compound Containing Biological Extract

This protocol describes the cultivation of Pseudomonas citronellolis on a citronellol-rich medium to induce the production of this compound, followed by an extraction procedure for acyl-CoAs.

a) Culture of Pseudomonas citronellolis

  • Prepare a minimal salt medium with citronellol as the sole carbon source.

  • Inoculate the medium with a starter culture of P. citronellolis and incubate at 30°C with shaking until the mid-logarithmic growth phase is reached.

  • Harvest the bacterial cells by centrifugation at 4°C.

b) Extraction of Acyl-CoAs

  • Rapidly quench metabolic activity by resuspending the cell pellet in a cold acid solution (e.g., 0.6 N perchloric acid).

  • Disrupt the cells using sonication while keeping the sample on ice.

  • Centrifuge the lysate to pellet cellular debris.

  • Neutralize the supernatant containing the acyl-CoAs.

  • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering compounds.

  • The final eluate constitutes the "biological extract."

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the formation of a mixed anhydride (B1165640) of citronellic acid followed by reaction with Coenzyme A.

  • Dissolve citronellic acid in an appropriate anhydrous organic solvent.

  • Activate the carboxylic acid by forming a mixed anhydride (e.g., with ethyl chloroformate).

  • In a separate vessel, dissolve Coenzyme A lithium salt in an aqueous buffer.

  • Slowly add the activated citronellic acid to the Coenzyme A solution while maintaining a basic pH.

  • Monitor the reaction progress by HPLC.

  • Purify the synthetic this compound using preparative HPLC.

  • Lyophilize the purified product to obtain a stable powder.

Purity and Concentration Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and determining the concentration of both synthetic and biologically extracted this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Purity Assessment: Calculated from the relative peak area of this compound compared to the total peak area.

  • Quantification: Determined by comparing the peak area to a standard curve generated with a purified and quantified standard.

Performance Evaluation: this compound Dehydrogenase Activity Assay

The functional activity of this compound from both sources can be compared by measuring the kinetic parameters of a key enzyme in its metabolic pathway, this compound dehydrogenase. The "gold standard" for this is the anaerobic ETF (Electron Transfer Flavoprotein) fluorescence reduction assay.[1]

  • Enzyme Source: Purified recombinant this compound dehydrogenase from Pseudomonas aeruginosa.[2]

  • Reaction Mixture: Prepare a reaction buffer in an anaerobic environment (e.g., in a glove box) containing the purified enzyme and ETF.

  • Initiation: Start the reaction by adding varying concentrations of either synthetic or biologically extracted this compound.

  • Detection: Monitor the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~495 nm) as it is reduced by the dehydrogenase.

  • Data Analysis: Calculate the initial reaction rates at each substrate concentration and determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

Visualizing Pathways and Workflows

Diagrammatic representations of the relevant biological pathway and the experimental workflow can aid in the comprehension of the comparative study.

citronellol_degradation_pathway citronellol Citronellol citronellal Citronellal citronellol->citronellal AtuB (Dehydrogenase) citronellate Citronellate citronellal->citronellate AtuA (Dehydrogenase) citronellyl_coa This compound citronellate->citronellyl_coa AtuG (Ligase) downstream Downstream Metabolism (β-oxidation) citronellyl_coa->downstream AtuD (Dehydrogenase)

Caption: The Citronellol Degradation Pathway in Pseudomonas.

experimental_workflow cluster_synthetic Synthetic this compound cluster_biological Biological Extract synth Chemical Synthesis purify_synth HPLC Purification synth->purify_synth analysis Purity & Concentration Analysis (HPLC, LC-MS/MS) purify_synth->analysis culture P. citronellolis Culture extract Acyl-CoA Extraction culture->extract extract->analysis enzyme_assay Enzymatic Activity Assay (this compound Dehydrogenase) analysis->enzyme_assay comparison Data Comparison & Reporting enzyme_assay->comparison

References

A Comparative Guide to the In Vivo vs. In Vitro Activity of Enzymes Utilizing Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro activity of enzymes that utilize citronellyl-coenzyme A (Citronellyl-CoA), a key intermediate in the microbial degradation of acyclic monoterpenes like citronellol (B86348). Understanding the kinetic properties and regulatory mechanisms of these enzymes is crucial for applications in metabolic engineering, bioremediation, and as potential targets for drug development. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of these enzymatic processes.

At the Bench: In Vitro Enzyme Kinetics

The in vitro characterization of enzymes from the Acyclic Terpene Utilization (Atu) pathway in bacteria, particularly Pseudomonas aeruginosa, has provided valuable insights into their substrate specificity and catalytic efficiency. The primary enzyme responsible for the initial dehydrogenation of this compound is AtuD, an acyl-CoA dehydrogenase. Another protein, PA1535, also exhibits this activity.

Quantitative Data Summary

The following table summarizes the key kinetic parameters for AtuD and PA1535 with this compound as the substrate. These values were determined using purified recombinant enzymes.

EnzymeSource OrganismSubstrateVmax (mU/mg)Km (µM)Reference
AtuD Pseudomonas aeruginosaThis compound8501.6[1][2]
PA1535 Pseudomonas aeruginosaThis compound245018[1][2]
PA1535 Pseudomonas aeruginosaOctanoyl-CoA610130[1][2]

Vmax represents the maximum rate of the reaction, and Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value signifies a higher affinity of the enzyme for the substrate.

From this data, it is evident that while PA1535 has a higher maximum velocity, AtuD displays a significantly higher affinity for this compound. Notably, AtuD is inactive with other acyl-CoAs like octanoyl-CoA, highlighting its specificity for the terpenoid structure. In contrast, PA1535 can also utilize other acyl-CoAs, suggesting a broader substrate range.[1][2]

Inside the Cell: In Vivo Activity and Regulation

Direct quantitative measurement of the in vivo activity of specific enzymes like AtuD is technically challenging. However, insights into their activity within the cellular context can be inferred from genetic and proteomic studies.

Mutant analysis has shown that AtuD is essential for the utilization of acyclic terpenes in P. aeruginosa, whereas the PA1535 protein is not. This indicates that despite its lower Vmax in vitro, AtuD is the primary enzyme for this metabolic step in vivo.[1][2]

The expression of the atu gene cluster, which includes atuD, is tightly regulated. The presence of acyclic terpenes like citronellol induces the expression of the Atu proteins.[3][4] This regulation is controlled by a repressor protein, AtuR, which binds to the operator region of the atu operon and prevents its transcription in the absence of an inducer.[5][6] This regulatory mechanism ensures that the enzymes for this compound metabolism are only produced when their substrate is available, providing a qualitative measure of the pathway's activation in vivo.

Proteomic analyses have confirmed that the abundance of Atu pathway enzymes, including AtuD, increases when P. aeruginosa is grown in the presence of citronellate.[4] This upregulation of enzyme expression is a strong indicator of increased metabolic flux through the Atu pathway in vivo.

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is a representative method for determining the in vitro activity of acyl-CoA dehydrogenases like AtuD and can be adapted for specific substrates such as this compound. The assay measures the reduction of an artificial electron acceptor, which correlates with the oxidation of the acyl-CoA substrate.

Materials:

  • Purified AtuD or other acyl-CoA dehydrogenase

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Electron Acceptor (e.g., Ferricenium hexafluorophosphate (B91526) or Phenazine (B1670421) methosulfate)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the desired kinetic measurements (typically ranging from subsaturating to saturating concentrations relative to the Km).

    • Prepare a stock solution of the electron acceptor in the assay buffer.

  • Assay Setup:

    • In a quartz cuvette, combine the assay buffer and the electron acceptor.

    • Add a specific amount of the purified enzyme solution to the cuvette and mix gently.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound substrate to the cuvette and mix quickly.

    • Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength depends on the electron acceptor used (e.g., 308 nm for cinnamoyl-CoA formation from 3-phenylpropionyl-CoA in the presence of phenazine methosulfate, which can be adapted).[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) from the linear portion of the absorbance versus time plot.

    • To determine kinetic parameters (Vmax and Km), repeat the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG Citronellate Citronellate Citronellal->Citronellate AtuG Citronellyl_CoA This compound Citronellate->Citronellyl_CoA AtuH Geranyl_CoA cis-Geranyl-CoA Citronellyl_CoA->Geranyl_CoA AtuD Metabolites Further Metabolites Geranyl_CoA->Metabolites AtuC/AtuF, AtuE, AtuA

Caption: The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Prepare Assay Plate/Cuvette Reagents->Plate Add_Enzyme Add Enzyme Plate->Add_Enzyme Initiate Initiate with Substrate (this compound) Add_Enzyme->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Absorbance Change (Spectrophotometry) Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: General workflow for an in vitro acyl-CoA dehydrogenase assay.

References

A Structural Showdown: Citronellyl-CoA Versus Other Key Terpenoid-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between key metabolic intermediates is paramount for targeted therapeutic design and metabolic engineering. This guide provides a comprehensive structural and functional comparison of Citronellyl-CoA with other critical terpenoid-CoAs: Geranyl-CoA, Farnesyl-CoA, and Geranylgeranyl-CoA.

This comparison delves into their molecular architecture, physicochemical properties, and their interactions within enzymatic pathways, supported by experimental data and detailed methodologies.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between these molecules lies in the structure of their isoprenoid acyl chain, which dictates their size, flexibility, and ultimately, their biological role. All share a common Coenzyme A (CoA) moiety, essential for their involvement in various enzymatic reactions.

FeatureThis compoundGeranyl-CoAFarnesyl-CoAGeranylgeranyl-CoA
Molecular Formula C₃₁H₅₂N₇O₁₇P₃SC₃₁H₅₀N₇O₁₇P₃SC₃₆H₆₀N₇O₁₇P₃SC₄₁H₆₈N₇O₁₇P₃S
Molecular Weight ( g/mol ) 915.74913.72981.861049.99
Acyl Chain Length (Carbons) 10101520
Acyl Chain Saturation Saturated (at C2-C3)Unsaturated (C2=C3)UnsaturatedUnsaturated
Key Structural Feature Ethyl group at C3 of the decanoyl chainDouble bond between C2 and C3Three isoprene (B109036) unitsFour isoprene units

In-Depth Structural Analysis

The defining characteristic of This compound is its saturated decanoyl-CoA backbone with methyl groups at positions 3 and 7. This contrasts with Geranyl-CoA , which possesses a double bond between the C2 and C3 positions of its monoterpenoid chain, rendering it a more rigid structure. This seemingly minor difference has significant implications for enzyme recognition and reactivity.

Farnesyl-CoA and Geranylgeranyl-CoA are progressively larger molecules, built from three and four isoprene units, respectively. Their extended, unsaturated acyl chains contribute to increased hydrophobicity and different conformational possibilities compared to the C10 terpenoid-CoAs.

Visualizing the Structures

To illustrate the structural distinctions, the following diagrams present the 2D chemical structures of the acyl portion of each molecule.

Citronellyl C1 C C2 C C1->C2 SCoA S-CoA C1->SCoA C3 C C2->C3 C4 C C3->C4 C9 C C3->C9 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C10 C C7->C10

Citronellyl acyl group structure.

Geranyl C1 C C2 C C1->C2 SCoA S-CoA C1->SCoA C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C9 C C7->C9

Geranyl acyl group structure.

Farnesyl C1 C C2 C C1->C2 SCoA S-CoA C1->SCoA C3 C C2->C3 C4 C C3->C4 C10 C C3->C10 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C11 C C6->C11 C8 C C7->C8 C9 C C8->C9 C12 C C9->C12

Farnesyl acyl group structure.

Geranylgeranyl C1 C C2 C C1->C2 SCoA S-CoA C1->SCoA C3 C C2->C3 C4 C C3->C4 C13 C C3->C13 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C14 C C6->C14 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C15 C C9->C15 C11 C C10->C11 C12 C C11->C12

Geranylgeranyl acyl group structure.

Performance in Enzymatic Reactions: A Quantitative Comparison

The structural variations directly influence the interaction of these molecules with enzymes. This is quantitatively reflected in their kinetic parameters, such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). A lower Kₘ value generally indicates a higher affinity of the enzyme for the substrate.

EnzymeSubstrateKₘ (µM)VₘₐₓOrganism
AtuD (this compound dehydrogenase)This compound 1.6850 mU/mgPseudomonas aeruginosa
Geranyl-CoA carboxylaseGeranyl-CoA 8.8-Pseudomonas aeruginosa
Farnesyl Diphosphate (B83284) SynthaseFarnesyl Diphosphate ~0.7-Porcine Liver
Geranylgeranyl Diphosphate SynthaseGeranylgeranyl Diphosphate 0.74-Bovine Brain

Note: Data for Farnesyl-CoA and Geranylgeranyl-CoA acting as substrates for carboxylases or dehydrogenases is limited. The data presented is for their diphosphate forms in synthase reactions, which reflects their role as precursors. The Kₘ values are indicative of the affinity of the respective synthases for these isoprenoid chains.

Terpenoid Biosynthesis Pathway

These terpenoid-CoAs are key players in the broader terpenoid biosynthesis pathway, which is responsible for the synthesis of a vast array of natural products. The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks.

Experimental_Workflow start Biological Sample (e.g., cell culture, tissue) extraction Acyl-CoA Extraction start->extraction purification Solid Phase Extraction (SPE) Purification extraction->purification analysis LC-MS/MS Analysis purification->analysis structural_elucidation NMR & High-Res MS purification->structural_elucidation quantification Quantitative Analysis (MRM) analysis->quantification data_processing Data Processing & Comparison structural_elucidation->data_processing quantification->data_processing end Comparative Structural & Quantitative Data data_processing->end

Functional Equivalence of Citronellyl-CoA Analogs in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional equivalence of Citronellyl-CoA and its analogs in enzymatic assays. The data presented is intended to assist researchers in selecting appropriate substrates for studying enzymes involved in terpene metabolism, particularly those within the acyclic terpene utilization (Atu) pathway.

Comparative Analysis of Enzyme Kinetics

The functional equivalence of this compound analogs can be quantitatively assessed by comparing their kinetic parameters (Km and Vmax) with specific enzymes. The following table summarizes the available data for two acyl-CoA dehydrogenases from Pseudomonas aeruginosa: AtuD and the product of the PA1535 gene.

EnzymeSubstrateKm (µM)Vmax (mU/mg)Catalytic Efficiency (Vmax/Km)
AtuD This compound 1.6 [1]850 [1]531.25
Octanoyl-CoAInactiveInactive-
5-Methylhex-4-enoyl-CoAInactiveInactive-
Isovaleryl-CoAInactiveInactive-
PA1535 Gene Product This compound 18 [1]2450 [1]136.11
Octanoyl-CoA130[1]610[1]4.69

Key Observations:

  • Specificity of AtuD: AtuD demonstrates a high affinity and catalytic activity specifically for this compound. It is inactive with other tested acyl-CoA analogs, highlighting its specialized role in terpene metabolism.[1]

  • Broader Substrate Range of PA1535 Gene Product: The PA1535 gene product exhibits activity with both this compound and Octanoyl-CoA, although its affinity for this compound is significantly lower than that of AtuD.[1] Its catalytic efficiency is also considerably lower for Octanoyl-CoA compared to this compound.

Acyclic Terpene Utilization (Atu) Pathway

This compound is a key intermediate in the Atu pathway, a metabolic route for the degradation of acyclic terpenes in bacteria such as Pseudomonas aeruginosa and Pseudomonas citronellolis.[2][3] Understanding this pathway provides context for the enzymatic assays.

Atu_Pathway Citronellol Citronellol Citronellal Citronellal Citronellol->Citronellal AtuB/AtuG Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid AtuG Citronellyl_CoA This compound Citronellic_Acid->Citronellyl_CoA AtuH Geranyl_CoA Geranyl-CoA Citronellyl_CoA->Geranyl_CoA Citraconyl_CoA Citraconyl-CoA Carboxygeranyl_CoA 3-Carboxy-geranyl-CoA Geranyl_CoA->Carboxygeranyl_CoA AtuC/AtuF Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Carboxygeranyl_CoA->Methylglutaconyl_CoA AtuE HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate AtuA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA AtuA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Acyclic Terpene Utilization (Atu) Pathway.

Experimental Protocols

The following sections detail generalized methodologies for expressing the enzymes and performing the assays based on published research.

Enzyme Expression and Purification
  • Gene Cloning and Expression Vector: The genes encoding the enzymes of interest (e.g., atuD, PA1535) are cloned into a suitable expression vector, such as pET or pCold™, for recombinant expression in Escherichia coli.

  • Host Strain and Culture Conditions: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density.

  • Induction of Protein Expression: Protein expression is induced by adding an appropriate inducer (e.g., IPTG for pET vectors) and incubating the culture at a lower temperature (e.g., 15-20°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed by sonication or high-pressure homogenization. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Activity Assay (Acyl-CoA Dehydrogenase)

A common method for assaying acyl-CoA dehydrogenase activity involves a spectrophotometric measurement of the reduction of a dye.

  • Reaction Mixture: A typical reaction mixture contains:

    • Tris-HCl buffer (pH 7.5-8.5)

    • MgCl2

    • Coenzyme A (CoA)

    • ATP

    • The acyl-CoA substrate (e.g., this compound or an analog)

    • An artificial electron acceptor, such as Ferrocenium hexafluorophosphate (B91526) or Dichlorophenolindophenol (DCPIP).

    • Purified enzyme.

  • Assay Procedure:

    • The reaction is initiated by the addition of the purified enzyme to the reaction mixture.

    • The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength (e.g., 300 nm for Ferrocenium or 600 nm for DCPIP) over time.

    • The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

  • Kinetic Parameter Determination: To determine Km and Vmax, the assay is performed with varying concentrations of the acyl-CoA substrate. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purified_Enzyme Purified Enzyme Mix_Components Mix Reaction Components Purified_Enzyme->Mix_Components Substrate_Stock Substrate Stock (this compound or Analog) Substrate_Stock->Mix_Components Reaction_Buffer Reaction Buffer (Buffer, MgCl2, CoA, ATP, Dye) Reaction_Buffer->Mix_Components Initiate_Reaction Initiate Reaction (Add Enzyme) Mix_Components->Initiate_Reaction Spectrophotometry Monitor Absorbance Change Initiate_Reaction->Spectrophotometry Calculate_Rate Calculate Initial Rate Spectrophotometry->Calculate_Rate Plot_Data Plot Rate vs. [Substrate] Calculate_Rate->Plot_Data Michaelis_Menten Fit to Michaelis-Menten (Determine Km and Vmax) Plot_Data->Michaelis_Menten

Experimental Workflow for Enzyme Assay.

References

Safety Operating Guide

Proper Disposal of Citronellyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any procedure that involves Citronellyl-CoA, it is crucial to implement standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemically resistant, impervious gloves such as nitrile gloves.[2]
Skin and Body Protection A laboratory coat and appropriate protective clothing should be worn to prevent skin exposure.[1]
Respiratory Protection If working with a powder form that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to an area with fresh air. If breathing difficulties occur, seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: Cautiously flush eyes with water for several minutes.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek prompt medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2] The following steps provide a general operational plan for its safe management and disposal.

Step 1: Waste Segregation and Collection Proper segregation is the foundation of safe laboratory waste management.[2]

  • Isolate Waste: Collect all materials contaminated with this compound, including residual solutions, used pipette tips, microfuge tubes, and any absorbent materials from spill cleanups, into a designated waste container.[2][3]

  • Avoid Mixing: Do not mix this compound waste with other chemical or biological waste streams. It is particularly important to avoid mixing with incompatible chemicals like strong acids, bases, or oxidizing agents.[2][4]

Step 2: Containerization and Labeling Clear communication through proper containerization and labeling is essential for safety and compliance.[2]

  • Select Appropriate Containers: Use a leak-proof and chemically compatible container, preferably plastic, for liquid waste.[5][6] The container must have a secure, screw-top cap and be in good condition.[4] For solid waste, a designated and clearly marked solid waste container should be used.[2]

  • Label Contents Clearly: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration. The label should also include the date the waste was first added to the container and any other potential hazards.[2][7]

Step 3: Storage in a Satellite Accumulation Area (SAA) Waste must be stored correctly at or near its point of generation.[5][6]

  • Designated Area: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[2][7] This area should be well-ventilated and away from incompatible materials.[2]

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding or removing waste.[3][4]

  • Follow Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored in an SAA.

Step 4: Final Disposal Final disposal must be handled by trained professionals to ensure regulatory compliance.

  • Schedule Waste Pickup: The most prudent and universally accepted disposal method is to treat this compound as chemical waste.[2] Arrange for a scheduled pickup by your institution's EHS department or a licensed hazardous waste contractor.[1][3]

  • Prohibition of Drain Disposal: Chemicals must never be poured down the drain as a method of disposal.[7] Given that related citronellyl compounds can be toxic to aquatic life, drain disposal is inappropriate.[8][9]

  • Prohibition of Evaporation: Do not dispose of chemical waste by evaporation in a fume hood or biosafety cabinet.[3]

Quantitative Data for Laboratory Waste Management

While specific quantitative disposal limits for this compound are not available, general regulatory requirements for hazardous waste accumulation provide a quantitative framework for its management.

ParameterGuideline / LimitDescription
Maximum SAA Volume 55 gallonsThe total amount of hazardous waste that can be stored in a single Satellite Accumulation Area.[5][7]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)For "P-listed" or acutely toxic wastes, a much smaller quantity is allowed in the SAA.[5] While this compound is not listed as acutely toxic, this illustrates the stringent controls on highly hazardous materials.
Container Headroom At least 1 inchTo allow for expansion, containers should not be filled to the top.[4]
pH for Neutralization Between 5.5 and 9.5For corrosive wastes that can be neutralized on-site, the final pH must be in this range before drain disposal (Note: This is not recommended for this compound).[10]
SAA Storage Time Limit Up to 12 monthsPartially filled, properly labeled containers may remain in an SAA as long as accumulation limits are not exceeded.[4][5]
Full Container Removal Within 3 daysOnce a waste container becomes full, it must be removed from the SAA within three days.[4][7]

Experimental Protocols

No experimental protocols specifically detailing the disposal of this compound were identified. Disposal is a regulated waste management procedure rather than an experimental methodology. The appropriate protocol is the institutional hazardous waste disposal procedure, which should be followed without deviation.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

cluster_spill start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate spill Spill Occurs segregate->spill container Select Leak-Proof, Compatible Container segregate->container spill_response Follow Spill Cleanup Procedure spill->spill_response yes spill_response->segregate label Label Container: - Full Chemical Name - Concentration - Date container->label store Store Sealed Container in Designated SAA label->store check_full Container Full? store->check_full request_pickup Request Waste Pickup from EHS check_full->request_pickup yes add_waste Add More Waste check_full->add_waste no end End: EHS Collects for Final Disposal request_pickup->end add_waste->store

References

Essential Safety and Logistical Information for Handling Citronellyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling Citronellyl-CoA to minimize exposure risk. The recommended PPE is detailed below.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Work should always be conducted in a well-ventilated area to avoid the inhalation of any aerosols or dust.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

AspectRecommendationRationale
Storage Temperature Store at -20°C or belowMinimizes degradation of the thioester bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation.
Handling Handle on ice when in solutionReduces the rate of hydrolysis.
Contamination Use sterile, nuclease-free water and pipette tipsPrevents enzymatic degradation.
Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate : Ensure the spill area is well-ventilated.

  • Absorb : Use a non-combustible absorbent material like sand or earth to contain the spill.[1]

  • Collect : Carefully collect the absorbed material into a designated, sealed container for chemical waste.

  • Clean : Decontaminate the spill area according to your institution's protocols.

  • Report : Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Plan

The most prudent and universally accepted method for the disposal of this compound is to treat it as chemical waste.[2]

  • Segregation : Collect all materials contaminated with this compound, including unused solutions, pipette tips, and tubes, into a designated and clearly labeled waste container.[2] Do not mix with other waste streams.[2]

  • Labeling : The waste container must be clearly labeled with "this compound" and its approximate concentration.[2]

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[2]

  • Pickup : Arrange for a scheduled waste pickup by your institution's EHS department for proper disposal in accordance with local, state, and federal regulations.[1][2]

While chemical inactivation through hydrolysis of the thioester bond is a potential option for some acyl-CoA esters, it should only be performed by trained personnel and in accordance with your institution's approved protocols.[1]

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard workflow for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area Once prepared handle_thaw Thaw this compound on Ice prep_area->handle_thaw Proceed to handling handle_use Use in Experiment handle_thaw->handle_use disp_segregate Segregate Contaminated Waste (Tips, Tubes, Solutions) handle_use->disp_segregate Post-experiment spill_contain Contain Spill with Absorbent Material handle_use->spill_contain In case of spill disp_label Label Waste Container 'this compound Waste' disp_segregate->disp_label disp_store Store in Designated Satellite Area disp_label->disp_store disp_pickup Arrange EHS Waste Pickup disp_store->disp_pickup spill_collect Collect Waste spill_contain->spill_collect spill_clean Clean & Decontaminate Area spill_collect->spill_clean spill_report Report to EHS spill_clean->spill_report

Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.